Bicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBRYIXFFGIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185044 | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311-75-1 | |
| Record name | Bicyclo(1.1.1)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo[1.1.1]pentane: A Technical Guide to its Core Properties and Structure for Drug Development Professionals
An in-depth exploration of the unique structural and physicochemical properties of bicyclo[1.1.1]pentane (BCP) and its emerging role as a key building block in modern medicinal chemistry.
Introduction
This compound (BCP) is a highly strained, bridged bicyclic hydrocarbon that has garnered significant attention in the field of drug discovery and development.[1][2][3] Its rigid, three-dimensional structure and unique electronic properties make it an attractive non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[4][5][6] The incorporation of the BCP motif into drug candidates has been shown to confer a range of benefits, including improved aqueous solubility, enhanced metabolic stability, and increased passive permeability, without compromising biological activity.[6][7][8][9][10] This technical guide provides a comprehensive overview of the fundamental properties and structure of BCP, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The utility of BCP as a bioisostere stems from its distinct physicochemical properties compared to the aromatic and aliphatic groups it often replaces. The introduction of a BCP core generally leads to a reduction in lipophilicity and an increase in the fraction of sp³-hybridized carbons (Fsp³), both of which are desirable attributes for improving the "drug-likeness" of a molecule.
| Property | BCP Derivative | Phenyl Analogue | tert-Butyl Analogue | Reference |
| Calculated logP (cLogP) | 3.3 (Fluoro-BCP derivative) | 4.9 - 5.4 (Fluoro-phenyl derivatives) | - | [11] |
| Aqueous Solubility | Significantly improved | Lower | Lower | [6][7] |
| Passive Permeability | Significantly improved | Lower | - | [7] |
| Metabolic Stability | Improved | More susceptible to oxidation | Can be metabolically unstable | [1][2][9] |
| pKa (Carboxylic Acid) | 4.1 (gem-dibromo-BCP-COOH) | - | - | [12] |
| pKa (Amine Hydrochloride) | Lowered upon fluorination | - | - | [11] |
Structural Properties and Geometry
The rigid, cage-like structure of BCP provides a fixed orientation for substituents at the bridgehead positions (C1 and C3). This geometric constraint is a key feature when employing BCP as a bioisostere for a para-substituted phenyl ring, as it mimics the linear trajectory of the substituents.
| Parameter | This compound (BCP) | para-Substituted Phenyl | Cubane | Bicyclo[2.2.2]octane (BCO) | Reference |
| Bridgehead Distance (Å) | ~1.85 | ~2.79 | ~2.72 | ~2.60 | [4] |
| C-C Bond Length (Å) | ~1.54 - 1.56 | ~1.39 (aromatic) | - | - | [13] |
| Strain Energy (kcal/mol) | ~66.6 | - | - | - | [14][15] |
The shorter distance between the bridgehead substituents in BCP compared to a para-substituted phenyl ring is a critical design consideration in drug development.[14]
Spectroscopic Data
The characterization of BCP and its derivatives relies on standard spectroscopic techniques. The symmetrical nature of the parent hydrocarbon and its substituted analogues often leads to simplified spectra.
| Nucleus | Chemical Shift (δ) | Multiplicity | Notes | Reference |
| ¹H NMR | 2.14 (s, 6H), 2.24 (s, 6H) | Singlet | For 1,3-diacetylthis compound | [16] |
| ¹³C NMR | 26.6, 43.3, 52.0, 205.6 | - | For 1,3-diacetylthis compound | [16] |
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Notes | Reference |
| Infrared (IR) | 1699 | C=O stretch | For 1,3-diacetylthis compound | [16] |
Experimental Protocols
The synthesis of BCP derivatives has evolved significantly, with several reliable methods now available for their preparation on both small and large scales. A common and versatile precursor is [1.1.1]propellane, which readily undergoes radical addition reactions across its central bond.
Synthesis of 1,3-Diacetylthis compound
This procedure outlines the photochemical addition of 2,3-butanedione (B143835) to [1.1.1]propellane.[16]
Experimental Workflow
References
- 1. Exceptional reactivity of the bridgehead amine on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exceptional reactivity of the bridgehead amine on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Application of the this compound motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of this compound in Drug Development Research [bldpharm.com]
- 10. Synthesis of this compound Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Unlocking the Potential of Strained Scaffolds: A Technical Guide to the Theoretical-Computational Studies of Bicyclo[1.1.1]pentane Strain Energy
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry and materials science.[1][2] Their rigid, three-dimensional structure makes them excellent bioisosteres for para-substituted benzene (B151609) rings, often imparting improved physicochemical properties to parent molecules.[1][3] However, the inherent ring strain of the BCP core dictates its reactivity and stability.[1] A thorough understanding of this strain energy is paramount for predicting molecular behavior and designing novel BCP-containing compounds. This technical guide provides an in-depth overview of the theoretical and computational approaches used to quantify the strain energy of this compound.
The Strain Energy of this compound: A Quantitative Overview
The strain energy of BCP is a measure of the internal energy resulting from its distorted bond angles and lengths compared to an ideal, strain-free reference compound. Theoretical calculations are the primary means of determining this value. A common and versatile approach involves the use of isodesmic and homodesmotic reactions, which are hypothetical reactions designed to cancel out errors in computational methods.[4]
The table below summarizes the strain energy of this compound calculated using various high-level electronic structure theories.
| Computational Method | Basis Set | Calculated Strain Energy (kcal/mol) | Reference |
| W1BD | Not specified | 66.9 | [4] |
| G-4 | Not specified | 66.8 | [4] |
| CBS-APNO | Not specified | 67.1 | [4] |
| CBS-QB3 | Not specified | 66.0 | [4] |
| M06-2X | 6-31+G(2df,p) | 65.5 | [4] |
| Experimental Estimate | Not specified | 65-68 | [1] |
Key Computational Protocols for Determining Strain Energy
The calculation of strain energy for cyclic and polycyclic hydrocarbons like BCP relies on carefully designed theoretical experiments. The most common and reliable methods involve the use of isodesmic and homodesmotic reactions. These protocols leverage the principle of cancellation of errors in quantum chemical calculations.
Isodesmic and Homodesmotic Reactions
Isodesmic reactions are hypothetical reactions in which the number and type of each kind of bond are conserved on both the reactant and product sides of the equation. This helps to cancel out systematic errors in the calculation of electron correlation and basis set effects.
Homodesmotic reactions are a more refined type of isodesmic reaction where the hybridization state of the atoms and the number of attached hydrogens are also conserved.[5] This leads to an even better cancellation of errors and provides a more accurate measure of strain energy.
A general workflow for calculating strain energy using these methods is as follows:
-
Define the Reaction: Construct an appropriate isodesmic or homodesmotic reaction where the strained molecule (BCP) is a reactant, and the products are strain-free reference molecules.
-
Geometry Optimization: Perform geometry optimization for all molecules involved in the reaction using a chosen level of theory and basis set.
-
Frequency Calculation: Calculate the vibrational frequencies of the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Compute the single-point electronic energies of the optimized geometries at a high level of theory.
-
Enthalpy Calculation: Calculate the enthalpy of the reaction (ΔH_rxn) at 298 K by combining the electronic energies, ZPVEs, and thermal corrections. The strain energy of the target molecule is then derived from this reaction enthalpy.
Example: Homodesmotic Reaction for this compound
A key aspect of accurately determining strain energy is the design of an appropriate reaction. For this compound, a homodesmotic reaction can be constructed to isolate the strain of the cage structure. In this reaction, the C-C bonds of BCP are exchanged with those in less strained, open-chain molecules, while conserving the number and types of bonds and the hybridization of the carbon atoms.
The diagram below illustrates the principle of a homodesmotic reaction for BCP. The strained BCP molecule reacts to form less strained molecules where the number of each type of carbon-carbon and carbon-hydrogen bond is conserved. The enthalpy change of this reaction is directly related to the strain energy of the BCP.
The Significance of Strain in Drug Development
The substantial strain energy of the BCP core is not a liability but rather a key feature that can be harnessed in drug design.[1] This stored energy can influence the molecule's conformation, electronics, and reactivity.[1] For instance, the rigid BCP scaffold can precisely orient substituents in three-dimensional space to optimize interactions with biological targets. Furthermore, the strain can be strategically released in certain chemical transformations, providing a thermodynamic driving force for desired reactions.[1] A comprehensive understanding of the strain energy, therefore, allows for the rational design of BCP-containing molecules with tailored properties for pharmaceutical applications.
References
An In-Depth Technical Guide to the Electronic Properties of the Bicyclo[1.1.1]pentane Cage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[1.1.1]pentane (BCP) is a unique, highly strained, three-dimensional bridged ring system that has rapidly emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, rod-like structure serves as a compelling bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4] The strategic replacement of these common moieties with the BCP cage, a concept often termed "escaping from flatland," can dramatically improve the physicochemical and pharmacokinetic properties of drug candidates, including enhanced aqueous solubility, greater metabolic stability, and improved permeability.[5][6][7]
This technical guide provides a comprehensive exploration of the core electronic properties of the BCP scaffold. It details the nature of its bonding, the mechanisms of electronic effect transmission, and the experimental and computational methods used for its characterization. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage the BCP motif in molecular design.
Core Electronic Structure and Properties
The defining feature of the BCP cage is its significant strain energy, calculated to be approximately 66.6 kcal/mol.[2] This strain arises from the severe deviation of its bond angles from the ideal sp³ hybridization. The molecule's electronic structure is notable for the proximity of its two bridgehead carbons (C1 and C3), which have a non-bonded separation of only ~1.8 to 1.9 Å.[8][9] This short distance leads to significant through-space interaction and a high electron density within the cage, which is fundamental to its ability to transmit electronic effects.[8][9]
Computational studies have been instrumental in elucidating the electronic landscape of BCP. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. Halogen substitution, for instance, has been shown to significantly affect the HOMO-LUMO gap and the nucleophilicity of the BCP system.[10][11]
Transmission of Electronic Substituent Effects
Despite being a saturated aliphatic system, the BCP cage is an effective transmitter of electronic effects between substituents at the C1 and C3 bridgehead positions. This transmission is not based on a conjugated π-system, as in a phenyl ring, but rather on a combination of through-bond and through-space interactions.[8][9]
The primary mechanisms include:
-
Polar (Field) Effect: The long-range electrostatic influence of a substituent's dipole moment is transmitted through the space within and around the rigid cage.[8][9]
-
Electronegativity Effect: The electronegativity of a substituent directly influences the electron density of the cage, an effect that propagates through the sigma bonds.[8][12]
-
Hyperconjugative Interactions: The σ orbitals of the C-C bonds within the cage can interact with the orbitals of the substituents. This allows for the transmission of π-effects (resonance) from substituents like π-donors (e.g., -NH₂) or π-acceptors (e.g., -NO₂). Electron density can be transferred from a lone pair orbital of a donor substituent into a σ*(C-C) orbital of the cage, or from a σ(C-C) orbital into an empty orbital of an acceptor substituent.[8][9]
A study involving Ph-[BCP]-X derivatives demonstrated that the BCP framework transmits these short-range hyperconjugative and electronegativity effects, which originate from the high electron density inside the cage.[8]
Quantitative Electronic and Structural Data
The unique electronic nature of the BCP cage is reflected in its structural and calculated properties. The following tables summarize key quantitative data for comparison.
| Parameter | This compound (BCP) | para-Disubstituted Phenyl | Cubane (CUB) | Bicyclo[2.2.2]octane (BCO) | Reference(s) |
| Bridgehead/Substituent Distance (Å) | ~1.85 | ~2.79 | ~2.72 | ~2.60 | [3] |
| Character | Saturated, 3D, Rigid | Aromatic, 2D, Planar | Saturated, 3D, Rigid | Saturated, 3D, Rigid | [5][6] |
| Lipophilicity | Least Lipophilic | More Lipophilic | Most Lipophilic | More Lipophilic | [3] |
Table 1: Comparison of BCP with other common bioisosteric spacers.
| Compound Series | Property | Observation | Reference(s) |
| Halogenated BCP Carbenes | Singlet-Triplet Gap (ΔEs-t) | The stability and HOMO-LUMO gap are significantly influenced by the nature and number of halogen substituents. | [10] |
| Halogenated BCP Carbenes | Nucleophilicity (N) | Nucleophilicity of the carbenic center decreases with the increasing electronegativity of the halogen substituent. | [10] |
| Ph-[BCP]n-X | Benzene (B151609) Ring Deformation | For n=1, deformation is controlled by polar, electronegativity, and π-transfer effects. For n ≥ 3, it is controlled entirely by the long-range polar effect. | [8][9] |
| Substituted BCPs | Transannular Distance (C1-C3) | The distance between bridgehead carbons is dependent on the electronic nature of the substituents. | [13] |
Table 2: Summary of substituent effects on the electronic and structural properties of the BCP cage.
The BCP Cage as a Phenyl Ring Bioisostere
The most significant application of BCP in drug discovery is its role as a non-classical bioisostere for the para-substituted phenyl ring.[6][14] This substitution strategy is a powerful tool for lead optimization.
Rationale and Consequences
The BCP cage mimics the spatial arrangement of a 1,4-disubstituted benzene ring, presenting substituents at a similar distance and with a comparable exit vector.[7] However, by replacing the sp²-hybridized carbons of the aromatic ring with sp³-hybridized carbons, the BCP moiety introduces significant three-dimensionality.
The logical workflow of this bioisosteric replacement and its impact on molecular properties is illustrated below.
References
- 1. Bridge Functionalisation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Application of this compound in Drug Development Research [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Estimating structure, stability, and electronic properties on halogenated derivatives of 2-germabicyclo[1.1.1.]pentane-2-ylidenes at density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electronic substituent effects in this compound and [n]staffane derivatives: a quantum chemical study based on structural variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Insight into Non‐Covalent Interactions on the this compound Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Spectroscopic Signature of Bicyclo[1.1.1]pentane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial motifs in modern medicinal chemistry and materials science. Their rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. A thorough understanding of the spectroscopic characteristics of BCPs is paramount for their unambiguous identification, characterization, and the analysis of their purity. This technical guide provides a comprehensive overview of the key spectroscopic signatures of BCP derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).
The Unique Structure of this compound
The highly strained and rigid cage structure of the BCP core gives rise to its distinctive spectroscopic features. The molecule consists of two bridgehead carbons (C1 and C3) and three bridging methylene (B1212753) groups (C2, C4, and C5). This arrangement dictates specific spatial relationships and bond angles that directly influence the chemical environment of the constituent atoms and their responses to various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of BCP derivatives. The unique geometry of the BCP cage leads to characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectra of BCP derivatives are typically simple and well-resolved. The key features are the signals corresponding to the bridgehead and bridge (methylene) protons.
-
Bridgehead Protons (H1, H3): When substituted with non-aromatic groups, the bridgehead protons of the BCP core generally appear downfield compared to the bridge protons.[1] Their chemical shift is sensitive to the nature of the substituent at the other bridgehead position.
-
Bridge Protons (H2, H4, H5): The six equivalent bridge protons typically appear as a singlet or a narrow multiplet in a more upfield region of the spectrum.[2]
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Bridgehead-H (δ, ppm) | Bridge-H (δ, ppm) | Other Signals (δ, ppm) |
| This compound-1,3-dicarboxylic acid | DMSO-d₆ | - | 2.14 (s, 6H) | 12.50 (br s, 2H)[2] |
| 3-(Methoxycarbonyl)this compound-1-carboxylic Acid | CDCl₃ | - | 2.31 (s, 3H), 2.34 (s, 6H) | 3.68 (s, 3H), 11.15 (br s, 1H)[2][3] |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | CDCl₃ | 1.81 (s, 1H) | 1.99 (d, J = 2.5 Hz, 6H) | 3.82 (s, 2H)[2] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide | DMSO-d₆ | - | 2.97 (s, 6H) | 9.09 (d, 2H), 8.68 (t, 1H), 8.21 (t, 2H)[4] |
| This compound-1,3-diylbis(diphenylmethanol) | CDCl₃ | - | - | 7.2-7.4 (m, 20H), 2.5 (s, 2H)[5] |
¹³C NMR Spectroscopy
The carbon NMR spectra of BCP derivatives are characterized by signals for the bridgehead and bridge carbons.
-
Bridgehead Carbons (C1, C3): The chemical shifts of the bridgehead carbons are highly dependent on the attached substituents.
-
Bridge Carbons (C2, C4, C5): The methylene bridge carbons typically resonate at a higher field (more shielded) compared to the substituted bridgehead carbons.
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Bridgehead-C (δ, ppm) | Bridge-C (δ, ppm) | Other Signals (δ, ppm) |
| This compound-1,3-dicarboxylic acid | DMSO-d₆ | 37.6 (d, J = 72 Hz) | 54.3 (d, J = 21 Hz) | 175.6[2] |
| 3-(Methoxycarbonyl)this compound-1-carboxylic Acid | CDCl₃ | 37.6, 37.7 | 52.1, 54.3 | 51.9, 52.9, 169.8, 170.3, 175.2[2][3] |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | CDCl₃ | 29.3 (d, J = 41 Hz) | 52.4 (d, J = 21 Hz) | 60.8 (d, J = 27 Hz), 75.9 (d, J = 329 Hz)[2] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide | DMSO-d₆ | -4.8, 60.7 | 61.2 | 127.8, 142.5, 146.6[4] |
| This compound-1,3-diylbis(bis(4-methoxyphenyl)methanol) | CDCl₃ | 43.1, 57.1 | 51.9 | 55.2, 82.2, 113.3, 127.8, 128.2, 138.8, 158.8[6] |
Coupling Constants
A notable feature in the NMR spectra of BCPs is the presence of long-range coupling constants, which are transmitted through the rigid cage structure. For instance, in fluorinated BCP derivatives, large proximate ⁴JFF coupling constants (50-100 Hz) are observed.[5][7]
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and the overall vibrational modes of BCP derivatives.
-
C-H Stretching: The C-H stretching vibrations of the BCP core typically appear in the region of 2800-3000 cm⁻¹.[8]
-
Cage Vibrations: The highly strained BCP cage exhibits characteristic skeletal vibrations, often referred to as "cage modes," which can be observed in both IR and Raman spectra.
-
Raman Spectroscopy: A particularly interesting feature in the Raman spectra of BCPs is the unusually high intensity of the bridgehead C-H stretching mode.[9][10][11]
Table 3: Key Vibrational Spectroscopy Data for this compound Derivatives
| Functional Group | Technique | Characteristic Absorption (cm⁻¹) | Notes |
| C-H (alkyl) | IR | 2800-3000 | Stretching vibrations of the BCP core.[8] |
| C=O (acid) | IR | 1680-1700 | Strong absorption for carboxylic acid derivatives.[1] |
| O-H (acid) | IR | 2500-3300 (broad) | Characteristic broad absorption for the hydroxyl group of a carboxylic acid.[1] |
| Bridgehead C-H | Raman | ~2900-3000 | Unusually intense stretching mode.[9][10][11] |
Mass Spectrometry (MS)
Mass spectrometry is routinely used to determine the molecular weight and elemental composition of BCP derivatives, typically through high-resolution mass spectrometry (HRMS). The fragmentation patterns in electron ionization (EI) mass spectrometry can provide structural information, although the rigid BCP core can be resistant to extensive fragmentation. The molecular ion peak (M⁺) is usually well-defined.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of BCP derivatives. Specific parameters may need to be optimized based on the instrument and the specific properties of the compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the BCP derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
If necessary, add an internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the nucleus of interest (e.g., ¹H, ¹³C).
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the BCP derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12]
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range, ensuring high resolution to determine the accurate mass of the molecular ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition of the molecule.
-
Conclusion
The spectroscopic signature of this compound derivatives is rich with information that directly reflects their unique and highly strained three-dimensional structure. A proficient understanding and application of NMR, IR, Raman, and mass spectrometry are essential for any researcher working with these valuable chemical entities. This guide provides a foundational understanding of the key spectroscopic features and standard experimental protocols to aid in the successful characterization of novel BCP derivatives in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Partially bridge-fluorinated dimethyl this compound-1,3-dicarboxylates: preparation and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Absolute intensities of Raman trace scattering from bicyclo-[1.1.1]-pentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inchemistry.acs.org [inchemistry.acs.org]
- 11. crab.rutgers.edu [crab.rutgers.edu]
- 12. zefsci.com [zefsci.com]
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere: A Technical Guide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Escaping Flatland in Medicinal Chemistry
The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, prized for its rigid structure that effectively orients substituents into defined vectors. However, its aromatic, planar, and lipophilic nature frequently contributes to suboptimal physicochemical properties in drug candidates, such as poor aqueous solubility, high metabolic lability (particularly through CYP450-mediated oxidation), and a tendency for non-specific protein binding.[1][2]
Bioisosteric replacement is a cornerstone strategy in drug design to mitigate these liabilities while retaining or enhancing biological activity. Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring.[3][4] As a saturated, three-dimensional cage structure, BCP mimics the key spatial arrangement of a phenyl ring—positioning substituents at a similar distance and with a linear exit vector—but introduces a significantly different electronic and physicochemical profile.[2][5] The replacement of a flat, sp²-hybridized aromatic ring with a carbon-rich, sp³-hybridized BCP core can lead to dramatic improvements in a compound's drug-like properties.[6][7] This guide provides an in-depth technical overview of BCP as a phenyl surrogate, presenting comparative data, experimental protocols, and key conceptual frameworks.
Comparative Analysis: Phenyl vs. BCP Core
The utility of BCP as a bioisostere stems from its ability to replicate the geometry of a para-substituted phenyl ring while improving its properties. The distance between the bridgehead carbons (C1 and C3) of BCP is shorter than the C1-C4 distance of a phenyl ring, yet it effectively acts as a rigid spacer.[6] This structural mimicry is often well-tolerated in ligand-protein interactions where the phenyl ring primarily serves a scaffolding role rather than engaging in crucial π-π stacking interactions.[5][6]
The most significant advantages of the BCP-for-phenyl substitution are observed in the compound's physicochemical profile. The introduction of the sp³-rich, non-planar BCP core disrupts planarity and often reduces lipophilicity, which can lead to substantial gains in aqueous solubility and passive permeability.[7] Furthermore, the saturated C-H bonds of the BCP cage are generally more resistant to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring, enhancing metabolic stability.[1][8]
Caption: Structural and property comparison of a phenyl ring and a BCP bioisostere.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from key case studies where a para-phenylene ring was replaced by a BCP moiety.
Table 1: Physicochemical Property Improvements in a γ-Secretase Inhibitor
This case study compares the parent γ-secretase inhibitor BMS-708,163 with its BCP analogue. The replacement of the central fluorophenyl ring with BCP led to equipotent enzyme inhibition but with vastly improved drug-like properties.[3][7]
| Compound | Structure | Aqueous Solubility (μg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| BMS-708,163 (Parent) | p-F-Phenyl | 1.9 (pH 7.4) | 1.1 |
| BCP Analogue | BCP | 62.1 (pH 7.4) | 12.8 |
| Improvement | - | ~33-fold | ~11.6-fold |
Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[3]
Table 2: Pharmacokinetic and Potency Data for an LpPLA₂ Inhibitor
In the development of LpPLA₂ inhibitors, replacing a phenyl ring in darapladib (B1669826) with a BCP core maintained high potency while significantly enhancing solubility and permeability.[9]
| Compound | Structure | LpPLA₂ Potency (pIC₅₀) | Kinetic Solubility (μM) | Artificial Membrane Permeability (AMP, nm/s) |
| Darapladib Analogue (Parent) | Phenyl | 10.2 | 8 | 230 |
| BCP Analogue | BCP | 10.1 | 74 | 705 |
| Change | - | Maintained | 9.25-fold Increase | 3-fold Increase |
Data sourced from Chambers, J., et al. (2016). ACS Med. Chem. Lett.[9]
Experimental Protocols
General Protocol for Synthesis of a 1,3-Disubstituted BCP Analogue
The synthesis of BCP-containing molecules has been significantly enabled by methods involving the ring-opening of [1.1.1]propellane.[3][4][10] Radical addition is a common and versatile strategy. The following is a generalized protocol for the synthesis of a 1-(amino)-3-(aryl) BCP derivative, a common structural motif.
Caption: General workflow for the synthesis of a 1,3-disubstituted BCP derivative.
Methodology:
-
Radical Generation: In a suitable degassed solvent (e.g., DMSO or MeCN), an aryl halide (Ar-I or Ar-Br, 1.0 eq) is combined with a solution of [1.1.1]propellane (1.2-1.5 eq). A radical initiator is introduced. For photoredox catalysis, an iridium or organic photocatalyst (e.g., 4CzIPN, 1-2 mol%) is added, and the mixture is irradiated with visible light (e.g., 390 nm LED).[11] Alternatively, a chemical initiator like triethylborane (B153662) (Et₃B) can be used.[3] This step generates an aryl radical (Ar•).
-
Addition to Propellane: The highly reactive aryl radical adds across the strained central C1-C3 bond of [1.1.1]propellane. This ring-opening reaction forms a more stable 3-aryl-bicyclo[1.1.1]pentan-1-yl radical intermediate.[12]
-
Radical Trapping/Functionalization: The bridgehead BCP radical is trapped by an electrophilic aminating reagent. For instance, a nitrogen-centered radical precursor or a suitable trapping agent like di-tert-butyl azodicarboxylate is used, followed by reduction, to install a protected amine.[12] In modern multicomponent reactions, this step can be a sophisticated cascade.[13][14]
-
Deprotection and Isolation: The resulting protected BCP-amine is subjected to standard deprotection conditions (e.g., trifluoroacetic acid for Boc group removal). The final product is then purified using standard techniques such as column chromatography or crystallization to yield the desired 1-amino-3-aryl-BCP.
Note: This is a representative protocol. Specific conditions, catalysts, and reagents vary widely depending on the desired substituents and should be optimized based on literature precedents for similar transformations.[3][11][15]
Protocol for In Vitro Metabolic Stability Assay Using Hepatocytes
This assay measures the rate of disappearance of a parent compound in the presence of liver cells (hepatocytes) to predict its hepatic clearance.[16][17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a BCP-containing compound compared to its phenyl analogue.
Materials:
-
Cryopreserved human (or other species) hepatocytes.[18]
-
Williams' Medium E, supplemented (Incubation Medium).[18][19]
-
Test compounds (10 mM stock in DMSO).
-
Control compounds (e.g., high-turnover Midazolam, low-turnover Diazepam).
-
96-well plates (non-coated).
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching.
-
LC-MS/MS system for analysis.
Methodology:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed rapidly in a 37°C water bath and gently resuspended in pre-warmed Incubation Medium. Cell viability is assessed (e.g., via Trypan Blue exclusion), and the cell suspension is diluted to a final concentration of 1 x 10⁶ viable cells/mL.[18][20]
-
Compound Preparation: Test and control compounds are diluted from their DMSO stocks into the Incubation Medium to achieve a final working concentration (typically 1 µM). The final DMSO concentration in the incubation should be ≤ 0.1% to avoid cytotoxicity.[18]
-
Incubation: 50 µL of the hepatocyte suspension is added to wells of a 96-well plate. The plate is pre-incubated at 37°C with shaking. To initiate the metabolic reaction, 50 µL of the compound working solution is added to the wells.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[17][18] The reaction in each aliquot is immediately terminated by adding it to a collection plate containing cold ACN with a suitable internal standard (e.g., Tolbutamide, Terfenadine).[17]
-
Sample Processing & Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[16][17]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining vs. time curve. Intrinsic clearance (Clᵢₙₜ) is then calculated using the formula: Clᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / number of cells).[18][19]
Signaling Pathway Context: γ-Secretase Inhibition
One of the most cited examples of BCP's successful application is in the optimization of γ-secretase inhibitors for potential Alzheimer's disease therapy.[1][7][21] The γ-secretase enzyme complex cleaves the amyloid precursor protein (APP), producing amyloid-beta (Aβ) peptides that can aggregate into neurotoxic plaques. Inhibitors aim to block this process. The BCP-containing inhibitor demonstrated that the core structural requirements for binding and inhibition could be met while dramatically improving the compound's "drug-likeness."
Caption: Role of a BCP-based inhibitor in the γ-secretase signaling pathway.
Conclusion
This compound has been firmly established as a valuable bioisostere for the para-substituted phenyl ring in modern drug discovery.[4] Its application offers a robust strategy to overcome common liabilities associated with aromatic rings, such as poor solubility and high metabolic turnover.[6][7][8] By providing a rigid, three-dimensional scaffold that preserves critical substituent vectors, BCP allows medicinal chemists to significantly improve the physicochemical and pharmacokinetic profiles of lead compounds, often without compromising biological potency. The continued development of novel synthetic methodologies will further expand the accessibility and application of this unique molecular scaffold, paving the way for the design of safer and more effective medicines.[3][14]
References
- 1. Application of this compound in Drug Development Research [bldpharm.com]
- 2. BLD Insights | Application of this compound in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Investigation of a this compound as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 13. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. benchchem.com [benchchem.com]
Synthesis of [1.1.1]Propellane as a Precursor to Bicyclo[1.1.1]pentane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of [1.1.1]propellane and its critical role as a precursor to bicyclo[1.1.1]pentane (BCP) derivatives, which are of significant interest in medicinal chemistry. BCPs are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes, often improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide details the key synthetic methodologies for [1.1.1]propellane, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction to [1.1.1]Propellane and its Significance
[1.1.1]Propellane is a highly strained, polycyclic hydrocarbon with the chemical formula C₅H₆. Its unique structure, featuring an inverted tetrahedral geometry at the central bridgehead carbons, makes it a reactive and versatile building block in organic synthesis. The high strain energy of approximately 102 kcal/mol drives the cleavage of the central C-C bond, enabling a variety of addition reactions to form 1,3-disubstituted this compound (BCP) scaffolds.[3] The ability to readily generate these rigid, three-dimensional structures has positioned [1.1.1]propellane as a key precursor in the synthesis of novel BCP-containing drug candidates.
Synthetic Routes to [1.1.1]Propellane
Several synthetic routes to [1.1.1]propellane have been developed, with the Szeimies modification of the Wiberg synthesis being one of the most widely adopted due to its improved yield and convenience.[3][4]
The Wiberg Synthesis
The first synthesis of [1.1.1]propellane was reported by Kenneth B. Wiberg and F. Walker in 1982.[3] This route begins with the Hunsdiecker reaction of this compound-1,3-dicarboxylic acid to yield the corresponding dibromide, followed by a coupling reaction with n-butyllithium.[3]
The Szeimies Synthesis and Modifications
A more practical and higher-yielding synthesis was developed by Szeimies and coworkers. This method starts with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by deprotonation with methyllithium (B1224462) and subsequent nucleophilic displacements.[3][4] This procedure, with further modifications, has become a standard for producing [1.1.1]propellane solutions for subsequent reactions.[4]
Experimental Protocols for [1.1.1]Propellane Synthesis
The following protocols are based on the modified Szeimies synthesis, which is a common laboratory-scale preparation.
Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
This procedure is a modification of the method reported by Szeimies and coworkers and offers an improved workup and yield.[4]
Materials:
-
3-chloro-2-(chloromethyl)propene
-
Bromoform (CHBr₃)
-
50% Sodium hydroxide (B78521) solution
-
Pinacol
-
Dibenzo-18-crown-6
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a mechanically stirred solution of 3-chloro-2-(chloromethyl)propene, pinacol, and dibenzo-18-crown-6 in dichloromethane, add bromoform.
-
Cool the mixture and add a cold 50% sodium hydroxide solution to initiate the reaction.
-
Stir the reaction mixture for 1 hour at room temperature and then at 40°C for 4 days.[5]
-
After the reaction is complete, dilute the mixture with pentane and filter to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure followed by low-temperature recrystallization from pentane to yield white crystals.[4]
Synthesis of [1.1.1]Propellane
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Pentane
-
Methyllithium (MeLi) in diethyl ether (Et₂O)
-
Argon atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.[4]
-
Cool the flask to -78°C.
-
Add a solution of methyllithium in diethyl ether dropwise over 15 minutes with vigorous stirring.
-
Maintain the reaction mixture at -78°C for 10-15 minutes.
-
Replace the cooling bath with an ice-water bath (0°C) and continue stirring for an additional hour.[4]
-
The volatile materials, containing [1.1.1]propellane in a mixture of diethyl ether and pentane, are then transferred under reduced pressure to a flame-dried receiving flask cooled to -196°C.[4] The resulting solution of [1.1.1]propellane is stored at low temperature and its concentration is determined by titration, for example, by reacting an aliquot with thiophenol.[4][6]
Quantitative Data for [1.1.1]Propellane Synthesis
The yields of the synthetic steps can vary, but well-optimized procedures provide good results.
| Step | Precursor | Reagents | Yield | Reference |
| 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | 3-chloro-2-(chloromethyl)propene | CHBr₃, 50% NaOH, pinacol, dibenzo-18-crown-6 | 60-80% | [4] |
| [1.1.1]Propellane | 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | MeLi in Et₂O | 75-88% | [4] |
Conversion of [1.1.1]Propellane to this compound (BCP) Derivatives
The central bond of [1.1.1]propellane is susceptible to cleavage by a variety of reagents, including radicals, anions, and electrophiles, leading to the formation of 1,3-disubstituted BCPs.[7][8][9]
Radical Addition Reactions
Radical additions are a common and versatile method for functionalizing [1.1.1]propellane. These reactions can be initiated by light, heat, or a radical initiator.[6][9]
Example Experimental Protocol: Radical Addition of Thiophenol
This reaction is often used to quantify the yield of [1.1.1]propellane solutions.[4]
Materials:
-
Solution of [1.1.1]propellane in diethyl ether/pentane
-
Thiophenol
Procedure:
-
Transfer a known volume of the [1.1.1]propellane solution to a tared, flame-dried, argon-purged flask.
-
Add a slight excess of thiophenol via syringe.
-
Stir the mixture at room temperature under normal room light for 15 minutes.[4]
-
The reaction is assumed to be quantitative, and the yield of the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) can be determined by ¹H NMR or GLC to calculate the concentration of the original propellane solution.[4]
Electrophilic Activation
While challenging due to the facile decomposition of BCP cations, recent advances have enabled the electrophilic activation of [1.1.1]propellane, particularly for the synthesis of nitrogen-substituted BCPs.[7][8] This often involves the formation of a halogen bond complex to promote nucleophilic attack.[7]
Photocatalyzed Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex BCP derivatives from [1.1.1]propellane. These methods allow for the generation of a wide range of radicals under mild conditions, leading to the formation of unsymmetrical 1,3-disubstituted BCPs.[10][11]
Quantitative Data for BCP Synthesis from [1.1.1]Propellane
The following table summarizes representative yields for the synthesis of various BCP derivatives.
| BCP Derivative Type | Reagents | Reaction Type | Yield Range | References |
| 1-Halo-3-alkyl-BCPs | Alkyl halides, triethylborane | Radical Addition | Good | [9] |
| Nitrogen-substituted BCPs | Anilines, N-iodosuccinimide | Electrophilic Activation | Moderate | [7][8] |
| 1,3-Disubstituted BCP ketones | Alkyl precursors (hypervalent iodine), aryl aldehydes, photocatalyst | Photocatalyzed Radical | Moderate-Good | [10] |
| 1,3-Diheteroaryl BCPs | Heteroaryl halides, heterocycles, photocatalyst | Photocatalyzed Radical | Good | [11] |
| BCP Sulfides | Aromatic disulfides, UV light | Radical Addition | Up to 98% | [6] |
Conclusion
[1.1.1]Propellane is a cornerstone in the synthesis of this compound derivatives for drug discovery. The robust and scalable synthetic routes to propellane, coupled with the diverse and mild methods for its subsequent functionalization, provide medicinal chemists with a powerful toolkit to explore novel chemical space. The continued development of new catalytic systems, such as photoredox and electrophilic activation, will undoubtedly expand the utility of [1.1.1]propellane in generating the next generation of BCP-containing therapeutics.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 10. Photocatalyzed radical multicomponent alkylacylation of [1.1.1]propellane to synthesize 1,3-disubstituted BCP ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
The Bicyclo[1.1.1]pentane Core: A Technical Guide to its Fundamental Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) core has emerged as a paramount structural motif in modern medicinal chemistry and materials science. Its rigid, three-dimensional framework offers a unique geometric profile that has positioned it as a highly sought-after bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This guide provides an in-depth exploration of the fundamental reactivity of the BCP core, presenting key data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging its unique properties. The strategic incorporation of BCPs, a concept often referred to as "escaping from flatland," can significantly enhance the physicochemical and pharmacokinetic profiles of lead compounds, offering improved solubility, metabolic stability, and novel intellectual property landscapes.[1][2][3][4]
Structural and Physicochemical Properties
The BCP core is a highly strained yet remarkably stable carbocycle, comprised of three fused cyclobutane (B1203170) rings.[2] This high degree of strain, estimated to be around 66.6 kcal/mol, is a key driver of its reactivity, particularly in the context of its precursor, [1.1.1]propellane.[2] Despite this strain, the BCP cage is kinetically inert to many ring-opening reactions, contributing to its utility as a stable scaffold in drug design.[2]
The bridgehead substituents of a 1,3-disubstituted BCP perfectly replicate the 180° exit vector of a para-substituted arene, albeit with a shorter substituent separation of approximately 1 Å.[2] This structural mimicry allows for the preservation of key binding interactions while introducing the benefits of a saturated, three-dimensional core.
| Property | This compound (BCP) Core | Phenyl Ring |
| Geometry | Three-dimensional, rigid cage | Planar |
| Substituent Exit Vector (1,3- or 1,4-) | ~180° | 180° |
| Distance between substituents | ~1.85 Å | ~2.79 Å |
| Hybridization of core carbons | sp³ | sp² |
| Lipophilicity (cLogP) | Lower | Higher |
| Aqueous Solubility | Generally Higher | Generally Lower |
| Metabolic Stability | Generally Higher | Prone to oxidative metabolism |
| Strain Energy | ~66.6 kcal/mol | Low (aromatic stabilization) |
Core Reactivity: The Role of [1.1.1]Propellane
The majority of synthetic routes to functionalized BCPs commence with [1.1.1]propellane, a highly strained and reactive hydrocarbon. The central bond between the two bridgehead carbons of [1.1.1]propellane is exceptionally weak and susceptible to cleavage by a variety of reagents, including radicals, nucleophiles, and electrophiles. This reactivity provides a versatile entry point for the introduction of a wide array of functional groups at the bridgehead positions of the BCP core.[4][5][6][7]
Radical Additions to [1.1.1]Propellane
Radical additions represent one of the most common and efficient methods for the functionalization of [1.1.1]propellane.[6] A broad range of radical precursors can be employed to generate carbon- and heteroatom-centered radicals that readily add across the central C-C bond of propellane. These reactions are often initiated by light, radical initiators (e.g., AIBN, triethylborane), or through photoredox catalysis.[5][8][9] The resulting bicyclo[1.1.1]pentyl radical intermediate can then be trapped by a variety of radical acceptors or participate in chain reactions.
Caption: Radical addition to [1.1.1]propellane for BCP synthesis.
Nucleophilic Additions to [1.1.1]Propellane
The central bond of [1.1.1]propellane can also be cleaved by nucleophiles, leading to the formation of a bicyclo[1.1.1]pentyl anion, which can then be trapped with an electrophile.[10][11] This approach is complementary to radical additions and allows for the introduction of different functional groups. A variety of nucleophiles, including organolithiums, Grignard reagents, and "turbo" amides, have been successfully employed in this transformation.
Caption: Nucleophilic addition to [1.1.1]propellane.
Functionalization of the this compound Core
While the majority of BCP functionalization strategies focus on the bridgehead positions via [1.1.1]propellane, methods for the derivatization of the bridge (C2) positions are also emerging, providing access to congeners that can mimic ortho- and meta-substituted arenes.[1][12][13]
Bridgehead Functionalization
Post-synthetic modification of bridgehead-functionalized BCPs is a common strategy to introduce further diversity. For instance, bridgehead halides can be converted to a variety of other functional groups through standard transformations like cross-coupling reactions.
Bridge Functionalization
Direct C-H functionalization of the BCP core at the bridge positions is challenging due to the high bond dissociation energy of these C-H bonds. However, recent advances have demonstrated that this can be achieved through directed C-H activation or radical-mediated hydrogen atom transfer processes.[14][15][16]
Caption: Synthetic strategies for BCP functionalization.
Experimental Protocols
Synthesis of [1.1.1]Propellane
The synthesis of [1.1.1]propellane is a critical first step for accessing the BCP core. A common laboratory-scale procedure involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with an alkyllithium reagent.[17]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (B1224462) (in diethyl ether)
-
Anhydrous diethyl ether
-
Argon or Nitrogen for inert atmosphere
-
Dry ice/acetone bath
-
Ice-water bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 10-15 minutes.
-
The -78 °C bath is replaced with an ice-water bath, and the mixture is stirred for another hour.
-
The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a cold (-196 °C) receiving flask.
-
The yield of [1.1.1]propellane can be determined by reacting an aliquot of the solution with a slight excess of thiophenol and quantifying the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) by ¹H NMR or GC.[17]
Synthesis of this compound-1,3-dicarboxylic Acid
This compound-1,3-dicarboxylic acid is a versatile building block for the synthesis of various BCP derivatives. It can be prepared from 1,3-diacetylthis compound via a haloform reaction.[3][18][19]
Materials:
-
1,3-Diacetylthis compound
-
Sodium hydroxide (B78521)
-
Bromine
-
Dioxane
-
Concentrated hydrochloric acid
-
Sodium bisulfite
Procedure:
-
A solution of sodium hydroxide in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a thermometer.
-
The solution is cooled to 0 °C, and bromine is added dropwise.
-
A solution of 1,3-diacetylthis compound in dioxane is added dropwise to the cooled mixture, maintaining the temperature below 3 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Sodium bisulfite is added to quench any remaining bromine, and the solution is extracted with chloroform to remove organic impurities.
-
The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Conclusion
The this compound core offers a compelling three-dimensional alternative to traditional planar aromatic systems in drug discovery and materials science. Its unique structural and physicochemical properties, coupled with an increasingly sophisticated synthetic toolbox for its preparation and functionalization, have solidified its position as a key building block for the design of novel molecules with enhanced properties. A thorough understanding of the fundamental reactivity of the BCP core, particularly the strain-release chemistry of its precursor [1.1.1]propellane, is crucial for harnessing its full potential. This guide provides a foundational overview to aid researchers in the strategic application of this remarkable carbocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. Bridge Functionalisation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to Bicyclo[1.1.1]pentane: Nomenclature and Numbering Conventions
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry and materials science. Their rigid, three-dimensional structure provides a unique scaffold that can serve as a bioisostere for various functional groups, including para-substituted phenyl rings. This guide provides an in-depth overview of the systematic IUPAC nomenclature and numbering conventions for the BCP core, alongside relevant physicochemical data and experimental protocols for the synthesis of key derivatives.
The this compound Core: Structure and Significance
This compound is a saturated bicyclic hydrocarbon with the chemical formula C₅H₈.[1] Its structure consists of two bridgehead carbon atoms connected by three bridges, each containing a single carbon atom. This arrangement results in a highly strained and rigid cage-like molecule. The unique geometry of the BCP core, particularly the linear disposition of substituents at the bridgehead positions (C1 and C3), makes it an attractive surrogate for a para-substituted benzene (B151609) ring in drug design.[2] This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[3]
IUPAC Nomenclature and Numbering of this compound Derivatives
The systematic naming of this compound and its derivatives follows the general IUPAC rules for bicyclic alkanes.
Numbering the BCP Core
The numbering of the this compound skeleton is fundamental to the correct naming of its derivatives. The process is as follows:
-
Identify the Bridgehead Carbons: These are the two non-adjacent carbon atoms that are common to all three rings. In the BCP core, these are designated as C1 and C3.
-
Numbering Path: The numbering starts at one of the bridgehead carbons, designated as C1.
-
Longest Path First: The numbering proceeds along the longest bridge to the other bridgehead carbon. In the case of BCP, all three bridges are of equal length (one carbon atom). Therefore, any of the three paths can be chosen.
-
Numbering the Second Bridge: After reaching the second bridgehead carbon (C3), the numbering continues along the next longest bridge back to the starting bridgehead.
-
Numbering the Shortest Bridge: Finally, the carbon atom in the shortest bridge is numbered.
Naming Substituted Bicyclo[1.1.1]pentanes
The IUPAC name for a substituted BCP derivative is constructed as follows:
-
Parent Name: The parent name is "this compound".[1]
-
Substituents: Identify all substituent groups attached to the BCP core.
-
Locants: Assign a locant (the number of the carbon atom to which it is attached) to each substituent.
-
Alphabetical Order: List the substituents in alphabetical order, preceded by their locants.
-
Prefixes: Use prefixes such as "di-", "tri-", etc., if multiple identical substituents are present. These prefixes are not considered for alphabetization.
Examples:
-
Bicyclo[1.1.1]pentan-1-ol: An alcohol group at one of the bridgehead carbons.
-
3-Methylbicyclo[1.1.1]pentan-1-amine: A methyl group at one bridgehead and an amine group at the other.
-
This compound-1,3-dicarboxylic acid: Carboxylic acid groups at both bridgehead positions.
Physicochemical Data of this compound and Derivatives
The unique structural features of the BCP core give rise to distinct physicochemical properties. The following table summarizes key quantitative data for the parent BCP and some of its derivatives.
| Property | This compound | This compound-1,3-dicarboxylic acid | 1-Aminothis compound |
| Molecular Formula | C₅H₈[1] | C₇H₈O₄ | C₅H₉N |
| Molar Mass ( g/mol ) | 68.12[4] | 156.14 | 83.13 |
| C1-C3 Distance (Å) | ~1.845 - 1.87 | 1.804(8) - 1.923(3)[5] | - |
| C1-C2 Bond Length (Å) | ~1.54 | - | - |
| ¹H NMR (δ, ppm) | 2.48 (2H, quintet), 1.86 (6H, quintet) | 2.31 (s, 6H)[6] | - |
| ¹³C NMR (δ, ppm) | 39.9 (C1, C3), 51.5 (C2, C4, C5) | 170.3, 54.3, 51.9, 45.8, 28.5[6] | - |
Note: NMR data can vary depending on the solvent and specific derivative.
Experimental Protocols
The synthesis of functionalized BCP derivatives is crucial for their application in drug discovery and materials science. Below are detailed methodologies for the preparation of key BCP intermediates.
Synthesis of this compound-1,3-dicarboxylic Acid
This procedure follows a two-step synthesis starting from [1.1.1]propellane.[6][7][8]
Step 1: Synthesis of 1,3-Diacetylthis compound [6][7][8]
-
Reagents and Materials: [1.1.1]Propellane solution in pentane, 2,3-butanedione, 450W medium-pressure UV lamp, rotary evaporator, pentane, diethyl ether.
-
Procedure:
-
To a solution of [1.1.1]propellane in pentane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a 450W medium-pressure UV lamp at -10 ± 5°C for 8 hours.
-
Evaporate the solvents using a rotary evaporator.
-
Wash the resulting crystalline material with cold 2:1 pentane:diethyl ether to yield 1,3-diacetylthis compound.
-
Step 2: Synthesis of this compound-1,3-dicarboxylic Acid [6][7][8]
-
Reagents and Materials: 1,3-Diacetylthis compound, sodium hydroxide (B78521), bromine, dioxane, sodium bisulfite, chloroform, concentrated hydrochloric acid, diethyl ether, mechanical stirrer, addition funnel, thermometer.
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool to 0°C. Add bromine to this solution.
-
Dissolve the 1,3-diacetylthis compound from Step 1 in dioxane.
-
Add the diketone solution dropwise to the bromine solution, maintaining the temperature below 3°C.
-
Stir the reaction mixture for 1 hour at 0°C, then overnight at room temperature.
-
Add sodium bisulfite and extract the solution with chloroform.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Continuously extract the acidified solution with diethyl ether for 50 hours to obtain this compound-1,3-dicarboxylic acid.
-
Synthesis of Dibenzyl this compound-1,3-dicarboxylate[9]
-
Reagents and Materials: this compound-1,3-dicarboxylic acid, lithium carbonate (Li₂CO₃), dimethylformamide (DMF), benzyl (B1604629) bromide (BnBr), round-bottom flask, stir bar, rubber septum, water condenser.
-
Procedure:
-
To a round-bottom flask containing a stir bar, add this compound-1,3-dicarboxylic acid and lithium carbonate.
-
Flush the flask with nitrogen gas.
-
Add DMF, followed by benzyl bromide.
-
Affix a water condenser and heat the reaction mixture to 70°C with stirring for 18 hours under a nitrogen atmosphere.
-
After cooling, the product can be isolated and purified using standard techniques.
-
Conclusion
A thorough understanding of the nomenclature and numbering conventions for this compound is essential for clear communication and documentation in scientific research. The systematic application of IUPAC rules allows for the unambiguous identification of complex BCP derivatives. The synthetic protocols provided offer a foundation for the preparation of key BCP building blocks, enabling further exploration of their potential in drug development and materials science. The unique physicochemical properties of the BCP core continue to make it a subject of intense investigation, with new applications and derivatives being reported regularly.
References
- 1. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Insight into Non‐Covalent Interactions on the this compound Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 1,3-Disubstituted Bicyclo[1.1.1]pentanes: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry and materials science. Their rigid, three-dimensional structure makes them valuable as bioisosteres for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The replacement of these flat or flexible moieties with a BCP core can significantly improve a molecule's physicochemical properties, such as aqueous solubility, metabolic stability, and passive permeability, while maintaining or enhancing biological activity.[1][2][3] This application note provides a detailed overview of the primary synthetic strategies for accessing 1,3-disubstituted BCPs, complete with experimental protocols for key transformations, quantitative data on reaction scope, and visualizations of the reaction pathways.
The synthesis of the BCP scaffold predominantly relies on the unique reactivity of [1.1.1]propellane, a highly strained molecule with a reactive central bond.[4] Major synthetic approaches involve the ring-opening of [1.1.1]propellane through radical, anionic, or transition-metal-mediated pathways. Additionally, functionalization of pre-existing BCP cores, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), offers a complementary route to a diverse range of 1,3-disubstituted derivatives.[5]
Key Synthetic Strategies
The most prevalent methods for constructing 1,3-disubstituted BCPs can be broadly categorized as follows:
-
Ring-Opening of [1.1.1]Propellane:
-
Radical Additions: This is a widely used method where a radical species adds to the central bond of propellane, generating a bicyclo[1.1.1]pentyl radical, which can be trapped by another reagent.
-
Anionic Additions: Nucleophiles such as organolithium or Grignard reagents can open the propellane ring to form a BCP-anion, which is then quenched with an electrophile.[6]
-
Multicomponent Reactions: These powerful methods allow for the simultaneous introduction of two different functional groups in a single step, often employing radical pathways.[7][8]
-
-
Cross-Coupling Reactions: Pre-functionalized BCPs, such as BCP-halides or BCP-boronates, can be coupled with a variety of partners using transition metal catalysis (e.g., Negishi, Suzuki-Miyaura couplings).[4][9]
-
Nucleophilic Substitution on BCP Derivatives: The use of stable precursors like 1,3-diiodothis compound (DIBCP) allows for the introduction of various nucleophiles at the bridgehead positions.[5][10][11]
Experimental Protocols
Protocol 1: Synthesis of [1.1.1]Propellane Precursor and [1.1.1]Propellane Solution
Part A: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128)
This procedure is a modification of the method reported by Lynch and Dailey.[12]
-
Materials: 3-Chloro-2-(chloromethyl)propene, bromoform (B151600), sodium hydroxide, benzyltriethylammonium chloride, dichloromethane (B109758).
-
Procedure:
-
To a vigorously stirred solution of 3-chloro-2-(chloromethyl)propene (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in dichloromethane, add a 50% aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and add bromoform (1.5 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 48 hours.
-
Dilute the mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or used directly in the next step.
-
Part B: Preparation of [1.1.1]Propellane Solution
This procedure is based on the work of Szeimies and co-workers and subsequently modified.[4]
-
Materials: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane, methyllithium (B1224462) or phenyllithium (B1222949), diethyl ether or pentane.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq) in anhydrous diethyl ether or pentane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of methyllithium or phenyllithium (2.0-2.2 eq) via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
The resulting solution of [1.1.1]propellane is used in situ for subsequent reactions. The concentration can be determined by reacting an aliquot with a known amount of iodine or thiophenol and quantifying the product.[1][13]
-
Protocol 2: Synthesis of 1,3-Diiodothis compound (DIBCP)
This protocol describes the trapping of in situ generated [1.1.1]propellane with iodine.[1][5]
-
Materials: [1.1.1]Propellane solution, iodine, diethyl ether/pentane.
-
Procedure:
-
To the freshly prepared solution of [1.1.1]propellane at room temperature, add small pieces of iodine with stirring under ambient light until the dark color of iodine persists.
-
Alternatively, a solution of iodine in diethyl ether/pentane can be added dropwise.
-
Stir the reaction mixture for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization to yield 1,3-diiodothis compound as a crystalline solid.
-
Protocol 3: Photochemical Synthesis of this compound-1,3-dicarboxylic Acid
This two-step procedure is based on the work of Kaszynski and Michl.[12]
Part A: 1,3-Diacetylthis compound
-
Materials: [1.1.1]Propellane solution, 2,3-butanedione (B143835) (diacetyl), pentane.
-
Procedure:
-
To a solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a medium-pressure UV lamp at -10 °C for 8 hours.
-
Evaporate the solvents under reduced pressure.
-
Wash the resulting crystalline material with cold pentane:diethyl ether (2:1) to obtain 1,3-diacetylthis compound.
-
Part B: this compound-1,3-dicarboxylic Acid
-
Materials: 1,3-Diacetylthis compound, sodium hydroxide, bromine, dioxane, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium hypobromite (B1234621) by adding bromine to a cooled (0 °C) aqueous solution of sodium hydroxide.
-
Add a solution of 1,3-diacetylthis compound in dioxane dropwise to the sodium hypobromite solution, maintaining the temperature below 3 °C.
-
Stir the mixture overnight at room temperature.
-
Add sodium bisulfite to quench excess hypobromite and extract with chloroform (B151607) to remove organic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound-1,3-dicarboxylic acid.[2][14]
-
Protocol 4: General Procedure for Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane
This protocol is a representative example of a photoredox-catalyzed multicomponent reaction.[15]
-
Materials: Alkene (1.5 eq), alkyl iodide (1.5 eq), 4CzIPN (2.5 mol%), [1.1.1]propellane solution (1.0 eq), dichloromethane.
-
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, charge the alkene, alkyl iodide, and the photocatalyst (4CzIPN).
-
Add the solution of [1.1.1]propellane.
-
Dilute the mixture with dichloromethane to the desired concentration (e.g., ~0.1 M).
-
Degas the reaction mixture by freeze-pump-thaw cycles.
-
Irradiate the mixture with blue LEDs at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel.
-
Protocol 5: Negishi Cross-Coupling of a BCP-Zinc Reagent (Illustrative)
This protocol is adapted from general Negishi coupling procedures for the synthesis of 1-aryl-3-iodothis compound.[16][17][18]
-
Materials: 1,3-Diiodothis compound (DIBCP), n-butyllithium or isopropylmagnesium chloride lithium chloride, zinc chloride, aryl halide, palladium catalyst (e.g., Pd(dba)₂), ligand (e.g., SPhos), THF.
-
Procedure:
-
Formation of the BCP-Zinc Reagent:
-
Dissolve DIBCP (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes to form the BCP-lithium species.
-
Alternatively, use a Grignard reagent like i-PrMgCl·LiCl for the metal-halogen exchange.
-
Add a solution of zinc chloride (1.1 eq) in THF and allow the mixture to warm to room temperature.
-
-
Cross-Coupling:
-
In a separate flask, charge the palladium catalyst (e.g., 2-5 mol%) and the ligand.
-
Add the aryl halide (1.0-1.2 eq) and THF.
-
Add the freshly prepared BCP-zinc reagent solution to the catalyst mixture.
-
Heat the reaction mixture (e.g., 50-65 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Quantitative Data
The following tables summarize the yields for various synthetic routes to 1,3-disubstituted BCPs.
Table 1: Radical Additions to [1.1.1]Propellane
| Radical Precursor | Second Component | Catalyst/Initiator | Product | Yield (%) | Reference |
| CCl₃Br | - | AIBN, 80 °C | 1-Bromo-3-(trichloromethyl)BCP | 70 | [6] |
| I₂ | - | hv | 1,3-DiiodoBCP | High | [1] |
| PhSH | - | - | 1-Phenylthio-BCP | Quantitative | [7][13] |
| Diacetyl | - | hv | 1,3-DiacetylBCP | 70 | [12] |
| Ethyl Iodoacetate | Styrene | 4CzIPN, blue LED | 1-(1-Iodo-2-phenylethyl)-3-(ethoxycarbonylmethyl)BCP | 65 | [15] |
| t-Butyl Iodide | Acrylonitrile | 4CzIPN, blue LED | 1-(2-Cyano-1-iodoethyl)-3-tert-butylBCP | 72 | [15] |
Table 2: Anionic and Nucleophilic Additions
| Nucleophile/Anion Source | Electrophile/Second Component | Conditions | Product | Yield (%) | Reference |
| MeLi | MeI | -78 °C to rt | 1,3-DimethylBCP | 65 | [6] |
| PhLi | CO₂ | -78 °C to rt | 1-Phenyl-BCP-3-carboxylic acid | - | [4] |
| 2-Azaallyl anion | i-PrOBpin | rt | 1-(Benzylaminomethyl)-3-(pinacolatoboryl)BCP | Good | [4] |
| Pyridine | - | Acetone, rt, 3 days | 1-(Pyridinium-1-yl)-3-iodoBCP | 77 | [5][11] |
| Tetrahydrothiophene | - | Acetone, rt, 3 days | 1-(Tetrahydrothiophenium-1-yl)-3-iodoBCP | 47 | [5] |
Table 3: Multicomponent and Cross-Coupling Reactions
| BCP Precursor | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |
| [1.1.1]Propellane | Hydrazyl reagent | Di-tert-butyl azodicarboxylate | Fe(Pc), TBHP | Carboaminated BCP | Good | [7][19][20] |
| [1.1.1]Propellane | Alkyl radical precursor | Amine | Ir(ppy)₃, Cu(acac)₂ | 1-Alkyl-3-aminoBCP | Good | [7] |
| BCP-ZnCl | Aryl-I | - | Pd(dba)₂, SPhos | 1-Aryl-BCP | 70-90 | [4] |
| BCP-B(pin) | Aryl-Br | - | Pd(OAc)₂, cataCXium A, Cu₂O | 1-Aryl-BCP | Good | [4] |
Visualizations
Diagram 1: General Synthetic Pathways to 1,3-Disubstituted BCPs
Caption: Overview of major synthetic strategies to 1,3-disubstituted BCPs.
Diagram 2: Radical Chain Mechanism for Atom Transfer Radical Addition (ATRA)
Caption: Simplified mechanism of a photoredox-catalyzed ATRA reaction.
Diagram 3: Workflow for Negishi Cross-Coupling of BCP-Halides
Caption: Stepwise process for the synthesis of 1-aryl-3-iodo-BCPs via Negishi coupling.
Conclusion
The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes has evolved significantly, providing medicinal chemists and materials scientists with a robust toolbox to access these valuable scaffolds. The ring-opening of [1.1.1]propellane remains the most fundamental approach, with modern multicomponent and photoredox methods offering high efficiency and functional group tolerance. Complementary strategies, such as the cross-coupling of BCP-organometallics and nucleophilic substitution on stable BCP precursors, provide alternative and often highly practical routes to diverse BCP derivatives. The detailed protocols and data presented herein serve as a comprehensive resource for researchers aiming to incorporate the BCP motif into their target molecules, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals and materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Substitution of 1,3-Diiodothis compound: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 17. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Radical Multicomponent Carboamination of [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Photochemical Synthesis of Bicyclo[1.1.1]pentane Derivatives
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern drug discovery and materials science. Their rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This "escape from flatland" can lead to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability.[1][2][3][4] Photochemical methods offer a powerful and often milder alternative to traditional thermal or metal-catalyzed approaches for the synthesis of BCP derivatives, enabling the construction of complex and functionally diverse molecules.[3][5][6]
Key Photochemical Strategies
Several photochemical strategies have been developed for the synthesis of BCPs, with the majority relying on the ring-opening of the highly strained [1.1.1]propellane.
1. Visible-Light Induced Radical Addition to [1.1.1]Propellane: This is the most prevalent and versatile method. It typically involves the photochemical generation of a radical species which then adds to the central bond of [1.1.1]propellane. The resulting bridgehead BCP radical is subsequently trapped by another reagent. These are often three-component reactions that allow for the rapid construction of complex 1,3-disubstituted BCPs.[7][8] This strategy has been successfully applied to synthesize a wide range of BCP derivatives, including ketones, heteroaryl-substituted BCPs, and complex drug-like molecules.[9][10][11] The use of visible light and photoredox catalysis makes these reactions exceptionally mild and functional-group tolerant.[5][12]
2. Intramolecular [2+2] Photocycloaddition: This approach is employed for the synthesis of bridged BCP analogues, such as housanes and azabicyclo[2.1.1]hexanes.[13][14] In this method, a molecule containing two tethered π-systems undergoes an intramolecular cycloaddition upon irradiation to form the bicyclic core.[15] These products can be valuable building blocks in their own right or can be further transformed into BCP derivatives.
3. Photochemical Addition of Diones to [1.1.1]Propellane: This specific method is highly effective for the synthesis of precursors to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key building block for further derivatization. The photochemical reaction between [1.1.1]propellane and diacetyl has been successfully scaled up to kilogram quantities using flow photochemistry, demonstrating the industrial applicability of this approach.[2][4]
4. Photoinduced Carbene Addition to Bicyclo[1.1.0]butanes: This strategy provides access to 2-substituted BCPs. A triplet carbene, generated photochemically, adds across the central C-C bond of a bicyclo[1.1.0]butane to form the BCP skeleton.[16][17][18]
Advantages of Photochemical Synthesis
-
Mild Reaction Conditions: Many photochemical reactions can be carried out at room temperature, which improves functional group tolerance and reduces the formation of byproducts.[1]
-
High Atom Economy: Three-component reactions, common in visible-light induced BCP synthesis, are highly atom-economical.[7][8]
-
Access to Novel Scaffolds: Photochemistry enables unique transformations that are often difficult or impossible to achieve with ground-state chemistry, providing access to novel and complex BCP derivatives.
-
Scalability: The use of flow photochemistry has been shown to be a viable strategy for the large-scale synthesis of BCP building blocks.[2][4][19]
Applications in Drug Discovery and Materials Science
The ability to readily synthesize a diverse range of BCP derivatives has had a significant impact on drug discovery programs. The incorporation of the BCP motif has led to the development of drug candidates with improved properties.[2][3] In materials science, the rigid and linear nature of the BCP core makes it an attractive building block for the creation of novel polymers and functional materials.
Data Presentation
Table 1: Visible-Light Induced Synthesis of 1,3-Disubstituted BCP Ketones [7]
| Entry | Diazo Ester | Aldehyde | Yield (%) |
| 1 | Ethyl 2-diazoacetate | 4-Methoxybenzaldehyde | 85 |
| 2 | Ethyl 2-diazoacetate | 4-Chlorobenzaldehyde | 78 |
| 3 | Ethyl 2-diazoacetate | 2-Naphthaldehyde | 82 |
| 4 | Methyl 2-diazo-2-phenylacetate | 4-Methylbenzaldehyde | 65 |
Table 2: Visible-Light-Mediated Synthesis of Cyanoisopropyl BCP-Heteroaryls [9][10]
| Entry | N-containing Heterocycle | Yield (%) |
| 1 | Pyrazinone | 75 |
| 2 | Quinoxaline-2(1H)-one | 68 |
| 3 | Azauracil | 55 |
| 4 | Quinoline | 72 |
Table 3: Photocatalytic Diheteroarylation of [1.1.1]Propellane [11]
| Entry | Heteroaryl Halide | Heterocycle | Yield (%) |
| 1 | 2-Bromopyridine | Pyridine | 65 |
| 2 | 3-Bromopyridine | Pyridine | 72 |
| 3 | 2-Bromoquinoline | Quinoline | 58 |
| 4 | 5-Bromopyrimidine | Pyrimidine | 60 |
Experimental Protocols
Protocol 1: Visible Light-Induced Synthesis of 1,3-Disubstituted this compound Ketones [7]
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ir(ppy)3 (1 mol%), N-heterocyclic carbene precursor (20 mol%), and Cs2CO3 (1.5 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Under an argon atmosphere, add the aldehyde (1.0 equiv.) and anhydrous, degassed solvent (e.g., THF, 2.0 mL).
-
Add the diazo ester (1.2 equiv.) and a solution of [1.1.1]propellane in diethyl ether (1.5 equiv.).
-
The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted BCP ketone.
Protocol 2: Large-Scale Flow Photochemical Synthesis of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one) [4]
-
Prepare a solution of [1.1.1]propellane (1.0 equiv., e.g., 0.7 M in a suitable solvent) and diacetyl (1.0 equiv.).
-
Degas the solution with argon.
-
Pump the reaction mixture through a flow photoreactor equipped with a 365 nm LED light source at a defined flow rate (e.g., 30 mL/min). The residence time in the illuminated zone should be optimized for the specific reactor setup.
-
Collect the output from the reactor.
-
Concentrate the collected solution under reduced pressure to obtain the crude product.
-
The crude 1,1'-(this compound-1,3-diyl)bis(ethan-1-one) can be purified by distillation or used directly in subsequent steps, such as a haloform reaction to produce this compound-1,3-dicarboxylic acid.[4]
Visualizations
Caption: General workflow for the photochemical synthesis of BCP derivatives.
Caption: Mechanism of visible-light induced BCP synthesis via radical addition.
References
- 1. New method for this compound ketones synthesis | KeAi Publishing [keaipublishing.com]
- 2. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Visible light-induced synthesis of 1,3-disubstituted this compound ketones via cooperative photoredox and N-heterocyclic carbene catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Approach for the Synthesis of Cyanoisopropyl this compound (BCP) Motifs by Energy Transfer Process | CoLab [colab.ws]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fused-Housane Derivatives via Intramolecular [2 + 2] Photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A continuous flow synthesis of [1.1.1]propellane and this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Transition-Metal Catalyzed Functionalization of Bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry and materials science, often serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes. Their rigid, three-dimensional structure can impart favorable physicochemical properties to bioactive molecules, such as increased metabolic stability, improved solubility, and enhanced membrane permeability. This document provides detailed application notes and experimental protocols for the transition-metal catalyzed functionalization of BCPs, a key strategy for accessing a diverse range of substituted BCP derivatives. The protocols outlined herein are based on leading methodologies and are intended to serve as a practical guide for researchers in the field.
I. Cross-Coupling Reactions of BCP Derivatives
Cross-coupling reactions are a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. In the context of BCPs, these methods typically involve the coupling of a BCP-halide with an organometallic reagent or vice versa.
Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCPs with Grignard Reagents
This method provides a general route to 1,3-disubstituted BCPs through the direct cross-coupling of readily available 1-iodo-BCPs with a wide range of aryl and heteroaryl Grignard reagents. The use of an inexpensive and low-toxicity iron catalyst makes this an attractive approach.[1][2]
Quantitative Data Summary
| Entry | Aryl/Heteroaryl Grignard Reagent | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) | Temp (°C) |
| 1 | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-3-methylbicyclo[1.1.1]pentane | 85 | 10 | 1 | 25 |
| 2 | Phenylmagnesium bromide | 1-Phenyl-3-methylthis compound | 82 | 10 | 1 | 25 |
| 3 | 4-Fluorophenylmagnesium bromide | 1-(4-Fluorophenyl)-3-methylthis compound | 78 | 10 | 1 | 25 |
| 4 | 2-Thienylmagnesium bromide | 1-(2-Thienyl)-3-methylthis compound | 75 | 10 | 1 | 45 |
| 5 | 3-Pyridylmagnesium bromide | 1-(3-Pyridyl)-3-methylthis compound | 65 | 10 | 1 | 45 |
Experimental Protocol
General Procedure for Iron-Catalyzed Kumada Cross-Coupling:
-
To an oven-dried vial equipped with a magnetic stir bar, add Fe(acac)₃ (10 mol%) and the 1-iodo-BCP derivative (1.0 equiv.).
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous THF via syringe.
-
To this solution, add a solution of the aryl or heteroaryl Grignard reagent (1.5 equiv.) in THF dropwise over 1 hour at room temperature using a syringe pump.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted BCP.
Logical Relationship of Key Steps in Iron-Catalyzed Kumada Cross-Coupling
A schematic workflow for the iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs.
II. Multicomponent Reactions via [1.1.1]Propellane Ring-Opening
The high strain energy of [1.1.1]propellane makes it an excellent substrate for radical-mediated ring-opening reactions, enabling the one-step construction of complex, polysubstituted BCPs.
Dual Nickel/Photoredox-Catalyzed Dicarbofunctionalization of [1.1.1]Propellane
This powerful multicomponent reaction allows for the simultaneous formation of two new carbon-carbon bonds and the creation of three quaternary centers in a single step. It involves the coupling of an alkyl radical precursor, [1.1.1]propellane, and an aryl halide.[3][4][5][6]
Quantitative Data Summary
| Entry | Alkyl Radical Precursor | Aryl Halide | Product | Yield (%) |
| 1 | Potassium (1-methylcyclohexan-1-yl)trifluoroborate | 4-Bromobenzonitrile | 1-(1-Methylcyclohexyl)-3-(4-cyanophenyl)this compound | 75 |
| 2 | Potassium (1-adamantyl)trifluoroborate | Methyl 4-bromobenzoate | Methyl 4-(3-(1-adamantyl)bicyclo[1.1.1]pentan-1-yl)benzoate | 82 |
| 3 | Potassium (tert-butyl)trifluoroborate | 4'-Bromoacetophenone | 1-(4-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)phenyl)ethan-1-one | 68 |
| 4 | Potassium (1-methylcyclopentan-1-yl)trifluoroborate | 3-Bromopyridine | 3-(3-(1-Methylcyclopentyl)bicyclo[1.1.1]pentan-1-yl)pyridine | 55 |
Experimental Protocol
General Procedure for Dual Nickel/Photoredox-Catalyzed Dicarbofunctionalization:
-
In a nitrogen-filled glovebox, add NiBr₂·glyme (10 mol%), dtbbpy (10 mol%), the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%), the aryl halide (1.0 equiv.), and the potassium alkyltrifluoroborate (1.5 equiv.) to an oven-dried vial.
-
Add a solution of [1.1.1]propellane in a suitable solvent (e.g., 1,4-dioxane, 2.0 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with a blue LED lamp (450 nm) with stirring at room temperature for 24-48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dicarbofunctionalized BCP.
Catalytic Cycle for Dual Nickel/Photoredox Dicarbofunctionalization
A simplified representation of the dual catalytic cycle for the dicarbofunctionalization of [1.1.1]propellane.
Copper-Mediated Three-Component Radical Coupling of [1.1.1]Propellane
This method enables the one-step synthesis of diverse functionalized BCPs by coupling a radical precursor, [1.1.1]propellane, and a heteroatom nucleophile. The reaction is typically fast and proceeds under mild conditions.[7][8][9][10][11][12]
Quantitative Data Summary
| Entry | Radical Precursor | Nucleophile | Product | Yield (%) |
| 1 | 1-Adamantanecarboxylic acid | 7-Bromo-4-azaindole | 7-Bromo-4-(3-(1-adamantyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrrolo[2,3-b]pyridine | 85 |
| 2 | Cyclohexanecarboxylic acid | Indazole | 1-(3-Cyclohexylbicyclo[1.1.1]pentan-1-yl)-1H-indazole | 78 |
| 3 | Pivalic acid | 4-Phenylimidazole | 4-Phenyl-1-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)-1H-imidazole | 72 |
| 4 | Togni's Reagent II | 7-Bromo-4-azaindole | 7-Bromo-4-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrrolo[2,3-b]pyridine | 68 |
Experimental Protocol
General Procedure for Copper-Mediated Three-Component Coupling:
-
To an oven-dried vial, add the carboxylic acid (2.0 equiv.), PhI(OAc)₂ (2.0 equiv.), and CH₂Cl₂. Stir at room temperature for 30 minutes to form the iodonium (B1229267) dicarboxylate.
-
Remove the solvent under reduced pressure.
-
To the vial containing the iodonium dicarboxylate, add the iridium photocatalyst (e.g., Ir(ppy)₃, 2 mol%), Cu(acac)₂ (10 mol%), the nucleophile (1.0 equiv.), and a solution of [1.1.1]propellane in a suitable solvent (e.g., THF, 1.5 equiv.).
-
Seal the vial and irradiate with a blue LED lamp (450 nm) with stirring at room temperature for 1-5 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized BCP.
III. C-H Functionalization of BCPs
Direct C-H functionalization offers an atom-economical approach to introduce functionality onto the BCP core without the need for pre-installed handles.
Rhodium-Catalyzed Enantioselective C-H Functionalization
This methodology allows for the highly site- and enantioselective introduction of a functional group at the tertiary C-H bond of a 1-substituted BCP via a rhodium-catalyzed carbene insertion.[13][14][15][16]
Quantitative Data Summary
| Entry | 1-Substituted BCP | Diazo Compound | Product | Yield (%) | ee (%) |
| 1 | 1-Phenylthis compound | Methyl 2-diazo-2-phenylacetate | Methyl 2-phenyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)acetate | 95 | 92 |
| 2 | 1-(4-Fluorophenyl)this compound | Ethyl 2-diazo-2-(4-chlorophenyl)acetate | Ethyl 2-(4-chlorophenyl)-2-(3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl)acetate | 91 | 90 |
| 3 | 1-Benzylthis compound | Methyl 2-diazo-2-phenylacetate | Methyl 2-(3-benzylbicyclo[1.1.1]pentan-1-yl)-2-phenylacetate | 88 | 94 |
| 4 | 1-Cyclohexylthis compound | Methyl 2-diazo-2-phenylacetate | Methyl 2-(3-cyclohexylbicyclo[1.1.1]pentan-1-yl)-2-phenylacetate | 85 | 88 |
Experimental Protocol
General Procedure for Rhodium-Catalyzed Enantioselective C-H Functionalization:
-
To an oven-dried vial, add the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%) and the 1-substituted BCP (5.0 equiv.).
-
Seal the vial and dissolve the solids in a minimal amount of anhydrous solvent (e.g., CH₂Cl₂).
-
Add a solution of the diazo compound (1.0 equiv.) in the same solvent dropwise over 4 hours via a syringe pump at room temperature.
-
Stir the reaction mixture for an additional 12 hours at room temperature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.
Reaction Scheme for Rhodium-Catalyzed C-H Functionalization
General transformation for the enantioselective C-H functionalization of BCPs.
IV. Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
This method allows for the efficient formation of 1-halo-3-substituted BCPs from [1.1.1]propellane and a variety of alkyl and aryl halides under mild photoredox conditions. The resulting halo-BCPs are versatile intermediates for further functionalization.[17][18]
Quantitative Data Summary
| Entry | Organic Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Iodo-3-phenylthis compound | 87 |
| 2 | 4-Iodopyridine | 4-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridine | 75 |
| 3 | 1-Iodoadamantane | 1-(1-Adamantyl)-3-iodothis compound | 92 |
| 4 | Ethyl 2-bromoacetate | Ethyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate | 85 |
Experimental Protocol
General Procedure for Photoredox-Catalyzed ATRA:
-
To a vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) and the organic halide (1.0 equiv.).
-
Add a solution of [1.1.1]propellane in a suitable solvent (e.g., THF, 1.5-2.0 equiv.).
-
Seal the vial and degas the solution with argon for 10 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (450 nm) with stirring at room temperature for 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-halo-3-substituted BCP.
Mechanism of Photoredox-Catalyzed ATRA
A simplified mechanistic pathway for the photoredox-catalyzed ATRA reaction with [1.1.1]propellane.
Conclusion
The transition-metal catalyzed functionalization of bicyclo[1.1.1]pentanes represents a rapidly evolving and powerful area of synthetic chemistry. The protocols and data presented in these application notes highlight the versatility of these methods in preparing a wide array of functionalized BCPs, which are of significant interest to the pharmaceutical and materials science communities. These methodologies provide efficient and often mild routes to novel BCP-containing molecules, thereby facilitating their exploration in drug discovery and development programs.
References
- 1. Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kumada coupling | 157 Publications | 2446 Citations | Top Authors | Related Topics [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. Copper-mediated synthesis of drug-like bicyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-mediated synthesis of drug-like bicyclopentanes [ideas.repec.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Radical-Mediated Synthesis of Unsymmetrical Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes in medicinal chemistry.[1][2][3][4][5][6] Its rigid, three-dimensional structure can confer improved physicochemical properties to drug candidates, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.[5][7] This document provides detailed application notes and protocols for the synthesis of unsymmetrical 1,3-disubstituted BCPs via modern radical-mediated approaches, which offer mild conditions and broad functional group tolerance.
Introduction to Radical-Mediated BCP Synthesis
The synthesis of unsymmetrically substituted BCPs has been a significant challenge.[3] However, recent advances in radical chemistry have provided powerful tools to access these valuable motifs.[2][6] The primary precursor for many of these methods is [1.1.1]propellane, a highly strained molecule with a weak central C-C bond that readily reacts with radical species to form a stable bicyclo[1.1.1]pent-1-yl radical.[3][8] This intermediate can then be trapped by a variety of radical acceptors or engage in cross-coupling reactions. Other key strategies involve the decarboxylative functionalization of BCP-carboxylic acids and the modification of pre-functionalized BCPs.[7][9][10]
This guide will detail three primary radical-mediated strategies:
-
Radical Addition to [1.1.1]Propellane: Three-component reactions involving the addition of a radical to [1.1.1]propellane, followed by trapping of the resulting BCP radical.
-
Decarboxylative Cross-Coupling of BCP-Carboxylic Acids: The use of BCP-carboxylic acids as radical precursors for coupling with (hetero)aryl halides.
-
Post-Synthetic Functionalization of BCPs: Giese-type radical additions to functionalized BCPs.
Radical Addition to [1.1.1]Propellane: A Three-Component Approach
This approach allows for the simultaneous formation of two new bonds at the bridgehead positions of the BCP core. A radical is generated from a suitable precursor, adds to [1.1.1]propellane, and the resulting BCP-1-yl radical is trapped by a radical acceptor. Photoredox catalysis is a common method for initiating these reactions under mild conditions.[1]
General Workflow for Three-Component Radical Addition
Caption: General workflow for the photoredox-mediated three-component synthesis of unsymmetrical BCPs.
Experimental Protocol: Photoredox-Mediated Carboamination of [1.1.1]Propellane
This protocol is adapted from the work of Uchiyama and coworkers, describing a radical multicomponent carboamination.[6]
Materials:
-
Radical precursor (e.g., alkyl halide)
-
[1.1.1]Propellane solution
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Photocatalyst (e.g., 4CzIPN)
-
Solvent (e.g., anhydrous DMSO)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the radical precursor (1.0 equiv), di-tert-butyl azodicarboxylate (1.2 equiv), and the photocatalyst (1-5 mol%).
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the [1.1.1]propellane solution (1.5-2.0 equiv).
-
Place the reaction vial approximately 5-10 cm from the blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-substituted bicyclo[1.1.1]pent-1-ylamine derivative.
| Entry | Radical Precursor | Radical Acceptor | Product | Yield (%) |
| 1 | Cyclohexyl iodide | DBAD | N-(3-cyclohexylbicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 75 |
| 2 | Adamantyl iodide | DBAD | N-(3-(adamantan-1-yl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 82 |
| 3 | tert-Butyl iodide | DBAD | N-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 68 |
Decarboxylative Cross-Coupling of BCP-Carboxylic Acids
This method provides a powerful route for the late-stage functionalization of molecules by coupling readily available BCP-carboxylic acids with (hetero)aryl halides.[7] The reaction can be mediated by nickel catalysis, often in conjunction with a photoredox catalyst.[9]
Reaction Mechanism: Decarboxylative Ni/Photoredox Dual Catalysis
Caption: Mechanism of decarboxylative BCP-arylation via Ni/photoredox dual catalysis.
Experimental Protocol: Nickel-Catalyzed Decarboxylative Arylation
This protocol is based on the work by Molander and coworkers for the cross-coupling of BCP redox-active esters.[9]
Materials:
-
This compound-1-carboxylic acid
-
N-Hydroxyphthalimide
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
(Hetero)aryl bromide
-
NiCl2·glyme
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Hantzsch ester
-
Base (e.g., K2HPO4)
-
Solvent (e.g., anhydrous DMF)
Procedure:
-
Synthesis of the Redox-Active Ester: To a solution of this compound-1-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in a suitable solvent (e.g., CH2Cl2), add DCC (1.1 equiv) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the resulting urea (B33335) byproduct and concentrate the filtrate. Purify the residue by recrystallization or chromatography to obtain the BCP N-(acyloxy)phthalimide redox-active ester.
-
Cross-Coupling Reaction: In a glovebox, combine the BCP redox-active ester (1.0 equiv), (hetero)aryl bromide (1.2 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), Hantzsch ester (1.5 equiv), and K2HPO4 (2.0 equiv) in an oven-dried vial.
-
Add anhydrous DMF, seal the vial, and remove it from the glovebox.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | BCP-Carboxylic Acid | Aryl Bromide | Product | Yield (%) |
| 1 | This compound-1-carboxylic acid | 4-Bromobenzonitrile | 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile | 78 |
| 2 | This compound-1-carboxylic acid | 3-Bromopyridine | 3-(Bicyclo[1.1.1]pentan-1-yl)pyridine | 65 |
| 3 | This compound-1-carboxylic acid | Methyl 4-bromobenzoate | Methyl 4-(bicyclo[1.1.1]pentan-1-yl)benzoate | 85 |
Post-Synthetic Functionalization: Giese-Type Radical Addition
Pre-functionalized BCPs, such as 1-iodobicyclo[1.1.1]pentanes, can serve as precursors to the BCP-1-yl radical for subsequent C-C bond formation via Giese-type reactions.[1][11]
Experimental Protocol: Photoredox-Catalyzed Giese Reaction of a BCP Iodide
This protocol is adapted from methodologies developed by the Anderson group.[11][12]
Materials:
-
1-Iodo-3-substituted-bicyclo[1.1.1]pentane
-
Radical acceptor (e.g., electron-deficient alkene like methyl acrylate)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Hydrogen atom transfer (HAT) reagent (e.g., (Me3Si)3SiH)
-
Solvent (e.g., anhydrous DME/H2O mixture)
Procedure:
-
In a reaction vial, dissolve the 1-iodo-3-substituted-bicyclo[1.1.1]pentane (1.0 equiv), methyl acrylate (B77674) (3.0 equiv), and the iridium photocatalyst (1-2 mol%) in the solvent mixture.
-
Degas the solution with an inert gas for 15 minutes.
-
Add the HAT reagent via syringe.
-
Irradiate the mixture with blue LEDs at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue directly by flash column chromatography on silica gel to yield the desired product.
| Entry | BCP Iodide | Radical Acceptor | Product | Yield (%) |
| 1 | 1-Iodo-3-phenylthis compound | Methyl acrylate | Methyl 3-(3-phenylbicyclo[1.1.1]pentan-1-yl)propanoate | 72 |
| 2 | 1-Iodo-3-carbamoylthis compound | Acrylonitrile | 3-(3-carbamoylbicyclo[1.1.1]pentan-1-yl)propanenitrile | 68 |
| 3 | 1-Iodo-3-(4-fluorophenyl)this compound | N-Phenylmaleimide | 1-((3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methyl)-3-phenylpyrrolidine-2,5-dione | 55 |
Concluding Remarks
The radical-mediated synthesis of unsymmetrical bicyclo[1.1.1]pentanes has matured into a reliable and versatile area of synthetic chemistry. The protocols outlined above provide researchers with practical methods to access these important building blocks for drug discovery and materials science. The mild reaction conditions and broad substrate scope of these radical methods make them highly attractive for the late-stage functionalization of complex molecules, enabling the rapid exploration of chemical space around the BCP core. Further innovations in this field are anticipated to provide even more efficient and selective synthetic routes to these unique three-dimensional scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent Advances in Radical Coupling Reactions Directly Involving this compound (BCP) | CoLab [colab.ws]
- 5. pnas.org [pnas.org]
- 6. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 9. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Flow Chemistry Accelerates Bicyclo[1.1.1]pentane Synthesis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the application of flow chemistry to the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives offers significant advantages in terms of scalability, safety, and efficiency. BCPs are increasingly sought after as bioisosteres for aryl groups in medicinal chemistry, and continuous manufacturing processes are pivotal in meeting this growing demand. This document provides detailed application notes and protocols based on established literature for the flow synthesis of BCPs, enabling the production of these valuable building blocks from milligram to kilogram scales.
Continuous flow processes for BCP synthesis primarily revolve around the generation and subsequent reaction of the highly strained intermediate, [1.1.1]propellane. Flow chemistry provides a safe and efficient means to handle this reactive species by generating it on demand and immediately using it in downstream functionalization reactions.[1][2][3] Photochemical and thermal methods have been successfully translated to flow, allowing for the synthesis of a variety of BCP derivatives.
Application Notes
The primary advantages of employing flow chemistry for BCP synthesis include:
-
Enhanced Safety: The in-situ generation and immediate consumption of reactive intermediates like [1.1.1]propellane minimizes the risks associated with their accumulation and storage.[2]
-
Improved Scalability: Flow reactors offer a straightforward path to scaling up reactions by extending reaction times or using larger reactors, without the need for significant process redevelopment. Photochemical reactions in flow, for instance, have been shown to be highly scalable, producing kilograms of BCP precursors.[4][5][6]
-
Precise Process Control: Flow systems allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields compared to batch processes.[3]
-
Increased Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly shorter reaction times and higher throughput.[3]
Key Flow Chemistry Approaches to BCP Synthesis
Two main strategies have emerged for the synthesis of BCPs in flow:
-
Photochemical Addition to [1.1.1]propellane: This is one of the most powerful and scalable methods.[4][6][7][8] A solution of [1.1.1]propellane is mixed with a suitable reaction partner (e.g., an alkyl iodide or diacetyl) and passed through a photoreactor. The photochemical activation initiates a radical addition to the central bond of propellane, forming the BCP core. This approach has been successfully used for the large-scale synthesis of key BCP building blocks.[4][6]
-
Thermal Reactions of [1.1.1]propellane: In this approach, the thermally induced reaction of [1.1.1]propellane with various reagents is performed in a heated flow reactor. This method is particularly useful for reactions that do not proceed efficiently under photochemical conditions.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and compiled data from the literature for key flow chemistry applications in BCP synthesis.
Protocol 1: Large-Scale Photochemical Synthesis of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one)
This protocol is adapted from a procedure for the kilogram-scale synthesis of a key BCP intermediate.[4][6]
Experimental Workflow:
Methodology:
-
Reagent Preparation: A solution of [1.1.1]propellane (0.7 M in diethyl ether) and a solution of diacetyl in diethyl ether are prepared and degassed.[6]
-
Flow Reaction: The two reagent solutions are pumped at a controlled flow rate (e.g., 30 mL/min) through a T-mixer and into a flow photoreactor equipped with a 365 nm LED light source.[4][6] The reactor temperature is maintained at a desired setpoint.
-
Collection and Work-up: The reaction mixture exiting the photoreactor is collected. The solvent is removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.[6]
| Parameter | Value | Reference |
| Reactants | [1.1.1]Propellane, Diacetyl | [4][6] |
| Solvent | Diethyl ether | [6] |
| Concentration | 0.7 M | [6] |
| Flow Rate | ~30 mL/min | [6] |
| Light Source | 365 nm LED | [4][6] |
| Throughput | ~1 kg in 6 hours | [6] |
| Yield | 94% | [6] |
Protocol 2: Continuous Flow Generation of [1.1.1]propellane and Subsequent Derivatization
This protocol describes the on-demand generation of [1.1.1]propellane followed by its immediate use in a functionalization reaction.[1][2]
Logical Relationship of Synthesis:
Methodology:
-
[1.1.1]Propellane Generation: A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a suitable solvent is introduced into a flow reactor. A solution of methyllithium (B1224462) is added via a T-mixer at low temperature. The reaction mixture is then warmed to room temperature within the flow reactor to complete the formation of [1.1.1]propellane.[2]
-
Downstream Functionalization: The resulting solution of [1.1.1]propellane is directly channeled into a second flow reactor where it is mixed with a solution of the desired functionalization reagent (e.g., iodine for diiodination or a thiol for dithiolation).[2] This second stage can be either a photochemical or a thermal reactor depending on the specific transformation.
-
Work-up: The output from the second reactor is collected and subjected to an appropriate work-up procedure to isolate the desired functionalized BCP.[2]
| Parameter | Value | Reference |
| Propellane Precursor | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | [2] |
| Reagent | Methyllithium | [2] |
| Functionalization Reagents | Iodine, Thiols, Disulfides | [2] |
| Throughput | Up to 8.5 mmol/h | [1][3] |
| Yield | Up to 50% for propellane generation | [3] |
Protocol 3: Light-Enabled Synthesis of this compound Iodides
This protocol outlines a general and scalable method for the synthesis of BCP iodides from alkyl iodides and [1.1.1]propellane in flow.[7][8]
Experimental Workflow:
Methodology:
-
Reagent Solutions: Prepare a solution of [1.1.1]propellane and a separate solution of the desired alkyl iodide in a suitable solvent.[7][8]
-
Flow Reaction: The two solutions are pumped through a static mixer and into a photoreactor. The reaction is initiated by light, and no additional catalysts or initiators are required.[7][8]
-
Product Isolation: The reaction mixture is collected, and the solvent is evaporated. In many cases, the product is obtained in high purity and can be used directly in subsequent transformations without further purification.[7][8]
| Parameter | Value | Reference |
| Reactants | [1.1.1]Propellane, Alkyl Iodides | [7][8] |
| Catalyst/Initiator | None (light-enabled) | [7][8] |
| Scalability | Milligram to kilogram | [7][8] |
| Purity of Crude Product | Often >90% | [7][8] |
Conclusion
Flow chemistry has proven to be an enabling technology for the synthesis of this compound derivatives, addressing many of the challenges associated with their batch production. The protocols and data presented here, derived from the current scientific literature, provide a solid foundation for researchers to implement these advanced manufacturing techniques in their own laboratories. The continued development of novel flow methodologies will undoubtedly further expand the accessibility and utility of BCPs in drug discovery and materials science.
References
- 1. A continuous flow synthesis of [1.1.1]propellane and this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Light-enabled scalable synthesis of this compound halides and their functionalizations – ScienceOpen [scienceopen.com]
- 8. Light-enabled scalable synthesis of this compound halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentane (BCP) in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable structural motif in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the para-substituted phenyl ring, tert-butyl groups, and internal alkynes. Its rigid, three-dimensional structure offers a unique geometric profile that can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of BCP can help overcome common liabilities associated with flat, aromatic rings, such as poor solubility and metabolic instability, a concept often referred to as "escaping from flatland."[1][2]
These application notes provide a detailed overview of the utility of BCP in drug discovery through two key case studies: a γ-secretase inhibitor for Alzheimer's disease and an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer immunotherapy. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Case Study 1: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor
The substitution of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP moiety resulted in a compound with equipotent enzymatic inhibition but markedly improved biopharmaceutical properties.[1] This case study exemplifies the power of BCP in enhancing drug-like characteristics without compromising biological activity.
Quantitative Data Summary
| Compound | γ-Secretase Aβ40 IC50 (nM) | Aqueous Solubility (μg/mL) | MDCK Permeability (10⁻⁶ cm/s) | Mouse Pharmacokinetics (10 mg/kg, p.o.) |
| BMS-708163 (Phenyl) | 0.30 | 2 | 0.5 | Cmax (ng/mL): 280AUC (ng·h/mL): 1100 |
| BCP Analogue | 0.32 | >200 | 8.5 | Cmax (ng/mL): 1100AUC (ng·h/mL): 4100 |
Table 1: Comparison of a phenyl-containing γ-secretase inhibitor (BMS-708163) and its BCP analogue.[1]
Signaling Pathway: γ-Secretase and Alzheimer's Disease
Case Study 2: BCP in an Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor
In the development of IDO1 inhibitors for cancer immunotherapy, replacing a central phenyl ring with a BCP bioisostere effectively mitigated amide hydrolysis, a significant metabolic liability.[3] This modification led to the discovery of a potent inhibitor with a favorable overall profile, including excellent potency and improved metabolic stability.[3]
Quantitative Data Summary
| Compound | HeLa Cell IDO1 IC50 (nM) | hIDO1 Enzyme IC50 (nM) | Human Liver Microsomal Stability (% remaining after 60 min) |
| Phenyl Analogue | 1.1 | 0.8 | 15 |
| BCP Analogue | 2.9 | 1.5 | 85 |
Table 2: Comparison of a phenyl-containing IDO1 inhibitor and its BCP analogue.[3]
Signaling Pathway: IDO1 in Tumor Immune Evasion
Experimental Protocols
Synthesis of this compound-1,3-dicarboxylic Acid
A key starting material for many BCP-containing compounds is this compound-1,3-dicarboxylic acid. A practical, large-scale synthesis has been developed.[4][5]
Protocol:
-
Flow Photochemical Reaction: A solution of [1.1.1]propellane and diacetyl in an appropriate solvent is passed through a flow reactor equipped with a 365 nm UV lamp.[4] The continuous flow setup allows for safe and scalable production of the diketone intermediate.[4]
-
Haloform Reaction: The crude diketone from the photochemical reaction is treated with a solution of sodium hydroxide (B78521) and bromine in a mixture of dioxane and water at 0°C to room temperature.[4][5]
-
Work-up and Isolation: After overnight stirring, the reaction mixture is worked up by extraction with an organic solvent. The aqueous layer is then acidified and extracted to isolate the this compound-1,3-dicarboxylic acid.[5]
Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of compounds.[6][7]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the compound stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of insoluble compound.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.[8]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and an NADPH-regenerating system in a suitable buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1-10 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½).
Whole-Cell IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Protocol:
-
Cell Culture: Seed a suitable human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme and incubate for 24 hours.
-
Inhibitor Treatment: Add serial dilutions of the test compound to the cells and incubate for a further 24-48 hours.
-
Sample Collection and Preparation: Collect the cell culture supernatant. To hydrolyze N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes.
-
Kynurenine Quantification: Centrifuge the samples to pellet any precipitate. The concentration of kynurenine in the supernatant can be quantified using a colorimetric assay or by HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Drug Solubility with Bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of physicochemical properties is a critical aspect of modern drug discovery. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, variable absorption, and ultimately, the failure of promising drug candidates.[1][2] One innovative strategy to address this challenge is the use of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for common aromatic moieties, such as the para-substituted phenyl ring.[3][4][5] BCP is a small, rigid, three-dimensional saturated scaffold that can mimic the geometry of a phenyl ring while imparting significantly improved physicochemical properties to the parent molecule.[4][6]
This document provides detailed application notes and experimental protocols for the incorporation of BCP into drug candidates to enhance their solubility. It is intended for researchers, medicinal chemists, and drug development professionals seeking to apply this strategy in their own work. The BCP moiety has been shown to improve not only solubility but also other key drug-like properties such as metabolic stability and membrane permeability, making it an attractive tool in the "escape from flatland" approach to drug design.[4][5][7]
Advantages of this compound in Drug Design
The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can lead to several beneficial changes in a molecule's properties. These advantages are summarized in the diagram below.
Data Presentation: Improved Solubility of BCP-Containing Drug Analogues
The incorporation of a BCP moiety in place of a phenyl ring has been demonstrated to significantly increase the aqueous solubility of several drug candidates. The following table summarizes publicly available data for a selection of these molecules.
| Parent Drug | BCP Analogue | Parent Drug Solubility (µM) | BCP Analogue Solubility (µM) | Fold Increase | Reference |
| Sonidegib | BCP-Sonidegib | Low (pH-dependent) | Increased | N/A | [8][9] |
| Tolvaptan | BCP-Tolvaptan | ~0.1 (practically insoluble) | Increased | N/A | [8][10] |
| Axitinib (B1684631) | BCP-Axitinib | ~0.5 (at pH 7.8) | Increased | N/A | [5][8] |
| Avagacestat | BCP-Avagacestat | Low | Significantly Improved | N/A | [4] |
| Darapladib | BCP-Darapladib | Low | Improved | N/A | [4] |
Note: "Increased" or "Improved" indicates that the literature reports a significant enhancement in solubility, but specific quantitative values for the BCP analogue were not provided in a comparable format.
Experimental Protocols
This section provides detailed protocols for the synthesis of BCP-containing drug analogues and the measurement of their aqueous solubility.
Protocol 1: Synthesis of a BCP-Drug Analogue via Three-Component Radical Addition to [1.1.1]Propellane
This protocol is adapted from a general method for the synthesis of complex BCP scaffolds and can be applied to the late-stage functionalization of drug molecules.[11]
Materials:
-
Alkene-modified drug precursor (1.5 equiv)
-
Alkyl iodide (1.5 equiv)
-
[1.1.1]Propellane solution (0.2 M in Et₂O/cyclohexane, 1.0 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2.5 mol%)
-
Dichloromethane (DCM)
-
Schlenk tube
-
Magnetic stirrer
-
Blue LEDs (467 nm)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene-modified drug precursor (0.15 mmol, 1.5 equiv), alkyl iodide (0.15 mmol, 1.5 equiv), and the photocatalyst (0.0025 mmol, 2.5 mol%).
-
Add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol, 1.0 equiv).
-
Dilute the reaction mixture with an additional 0.50 mL of DCM to achieve a final reaction concentration of approximately 0.1 M.
-
Seal the Schlenk tube and place it in proximity to the blue LEDs.
-
Irradiate the reaction mixture with stirring for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired BCP-drug analogue.[12]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Synthesis of Bicyclo[1.1.1]pentan-1-amine (a Key Building Block)
This protocol is adapted from a scalable synthesis of the BCP-amine building block, which can be used in subsequent coupling reactions.[7]
Materials:
-
[1.1.1]Propellane solution
-
"Turbo" amide (e.g., lithium N-benzyl-N-(tert-butoxycarbonyl)amide)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Reagents for deprotection (e.g., acid)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the "turbo" amide in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, depending on the specific amide).
-
Slowly add the [1.1.1]propellane solution to the amide solution with stirring.
-
Allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS.
-
Upon completion of the addition reaction, perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Deprotect the resulting N-substituted BCP-amine using standard procedures (e.g., acid-mediated cleavage of a Boc group) to yield bicyclo[1.1.1]pentan-1-amine.
-
Purify the final product, if necessary, by crystallization or chromatography.[12]
Protocol 3: Determination of Aqueous Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.
Materials:
-
Test compound (BCP-drug analogue) and parent drug (as solids)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25 °C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment set to 25 °C.
-
Shake the vial for 24-48 hours to ensure that equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method with a standard curve prepared from known concentrations of the compound.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Conclusion
The use of this compound as a phenyl ring bioisostere is a powerful and increasingly adopted strategy in drug discovery to overcome solubility limitations and improve overall drug-like properties. The protocols and data presented in these application notes provide a practical guide for researchers to implement this approach. By leveraging the unique three-dimensional structure of BCP, medicinal chemists can navigate away from the "flatland" of traditional aromatic scaffolds and unlock new potential in their drug candidates. The continued development of synthetic methodologies for accessing diverse BCP building blocks will further expand the utility of this valuable tool in the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. moravek.com [moravek.com]
Application Notes and Protocols: The Use of Bicyclo[1.1.1]pentane in Novel IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology. As an intracellular heme-containing enzyme, IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan to kynurenine (B1673888).[1][2] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion.[3][4] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1]
A significant challenge in the development of small molecule inhibitors is achieving favorable pharmacokinetic properties, including metabolic stability. One innovative approach to address this has been the incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for traditional aromatic moieties, such as a phenyl ring.[1] The rigid, three-dimensional structure of the BCP core can enhance metabolic stability by mitigating pathways like amide hydrolysis, improve solubility, and maintain or even improve binding potency to the target enzyme.[1][5] This document provides detailed application notes on BCP-containing IDO1 inhibitors, including quantitative data, experimental protocols, and key pathway and workflow diagrams.
Data Presentation
The following tables summarize the in vitro potency and in vivo pharmacokinetic profiles of a novel series of BCP-containing IDO1 inhibitors, demonstrating the successful application of the BCP moiety as a phenyl bioisostere.
Table 1: In Vitro Potency of BCP-Containing IDO1 Inhibitors [1]
| Compound | HeLa IC₅₀ (nM) | Human Whole Blood (hWB) IC₅₀ (nM) |
| Phenyl-based Precursor (Compound 1) | Potent (specific value not disclosed) | - |
| BCP-based Inhibitor (Compound 2) | 3.1 | 121 |
| BCP-based Enantiomer (4-b) | 230 | - |
Data from Pu, Q. et al. (2020). ACS Med. Chem. Lett.[1]
Table 2: Pharmacokinetic Properties of a Lead BCP-Containing IDO1 Inhibitor (Compound 2) [1]
| Species | Clearance (mL/min/kg) | Half-life (t₁/₂) (h) | Oral Bioavailability (%) |
| Rat | Low (specific value not disclosed) | Long (specific value not disclosed) | High (specific value not disclosed) |
| Dog | Low (specific value not disclosed) | Long (specific value not disclosed) | High (specific value not disclosed) |
Data from Pu, Q. et al. (2020). ACS Med. Chem. Lett.[1]
Experimental Protocols
Representative Synthesis of a BCP-Containing IDO1 Inhibitor
The synthesis of potent BCP-containing IDO1 inhibitors can be achieved through a multi-step sequence, starting from commercially available BCP building blocks. The following is a representative synthetic scheme based on the work of Pu, Q. et al. (2020).[1]
Scheme 1: Synthesis of a BCP-bisamide IDO1 Inhibitor
Caption: Synthetic scheme for a BCP-containing IDO1 inhibitor.
Materials:
-
N-Boc-protected this compound methyl ester
-
Appropriate aryl amines for the "A" and "D" pockets
-
Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
HATU, DIPEA, LiOH, Weinreb amine, Grignard reagent
-
p-Toluenesulfonylmethyl isocyanide (TOSMIC), Potassium tert-butoxide (t-BuOK), 1,2-Dimethoxyethane (DME)
-
Standard solvents for reaction and purification (e.g., THF, EtOAc, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling: The N-Boc protecting group is removed from the starting BCP ester using TFA. The resulting amine is then coupled with the desired D-pocket aryl amine using a standard peptide coupling agent like HATU in the presence of a base such as DIPEA.[1]
-
Ketone Formation: The methyl ester is hydrolyzed to a carboxylic acid using LiOH. The acid is then converted to a Weinreb amide, which subsequently reacts with a Grignard reagent to yield the corresponding ketone.[1]
-
One-Carbon Elongation: The ketone is converted to a nitrile via the Van Leusen reaction using TOSMIC and a strong base like t-BuOK.[1]
-
Final Amide Formation: The nitrile is hydrolyzed to a carboxylic acid, which is then coupled with the A-pocket amine to afford the final bisamide IDO1 inhibitor.[1]
-
Purification: The final compound is purified by silica gel chromatography.
Recombinant Human IDO1 Enzymatic Assay
This protocol is for determining the in vitro enzymatic activity of IDO1 inhibitors using recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 protein
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid and Methylene (B1212753) blue (cofactors)
-
Catalase
-
Test compounds (BCP-inhibitors) dissolved in DMSO
-
30% (w/v) Trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)[6]
-
96-well microplate and plate reader
Procedure:
-
Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[6]
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant IDO1 enzyme to the wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-tryptophan (e.g., to a final concentration of 400 µM).[6]
-
Incubate the reaction at 37°C for 30-60 minutes.[6]
-
Stop the reaction by adding 30% (w/v) TCA.[6]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[6]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB reagent.[6]
-
Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm.[7]
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
HeLa Cell-Based IDO1 Activity Assay
This protocol measures the inhibitory effect of compounds on IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent
-
96-well cell culture plates and plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
The next day, add IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[6]
-
Simultaneously, add serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[6]
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant (e.g., 10 µL of 6.1 N TCA to 140 µL of supernatant) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[6]
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of p-DMAB reagent.[6]
-
Measure the absorbance at 480 nm.[6]
-
Determine the IC₅₀ values from the dose-response curve.
Mandatory Visualizations
Caption: IDO1 signaling pathway and point of BCP inhibitor action.
Caption: Experimental workflow for evaluating BCP-IDO1 inhibitors.
Caption: General structure of a BCP-bisamide IDO1 inhibitor.
Conclusion
The application of this compound as a phenyl bioisostere represents a highly effective strategy in the design of novel IDO1 inhibitors. This approach has successfully addressed the challenge of metabolic instability, particularly amide bond hydrolysis, which was observed in earlier phenyl-containing analogues.[1] The resulting BCP-containing compounds exhibit excellent potency in both enzymatic and cellular assays, coupled with favorable pharmacokinetic profiles in preclinical species.[1] The detailed protocols and workflows provided herein offer a comprehensive guide for researchers engaged in the discovery and development of next-generation immunotherapies targeting the IDO1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 5. Discovery of Potent and Orally Available this compound-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Bicyclo[1.1.1]pentane as a γ-Secretase Modulator Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The processing of Amyloid Precursor Protein (APP) by γ-secretase is a critical event in the pathogenesis of Alzheimer's disease, leading to the production of amyloid-β (Aβ) peptides. A key strategy in the development of therapeutics for Alzheimer's disease is the modulation of γ-secretase to selectively reduce the formation of the aggregation-prone Aβ42 peptide. Bicyclo[1.1.1]pentane (BCP) has emerged as a promising nonclassical bioisostere for the phenyl ring in drug design. Its rigid, three-dimensional structure can impart significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, such as enhanced solubility and permeability, while maintaining or even improving biological activity.
This document provides detailed application notes and protocols for researchers interested in utilizing the BCP scaffold in the design and evaluation of novel γ-secretase modulators.
Data Presentation: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor
The following tables summarize the quantitative data from a study by Stepan et al. (2012), which replaced a central, para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (Avagacestat) with a BCP motif.[1][2] This highlights the advantages of incorporating the BCP scaffold.
Table 1: In Vitro Potency of BMS-708,163 and its BCP Analog [1][3][4]
| Compound | γ-Secretase IC50 (Aβ40, nM) | γ-Secretase IC50 (Aβ42, nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ40) |
| BMS-708,163 (Parent) | 0.30 | 0.27 | 58 | >190-fold |
| BCP Analog (Compound 3) | 0.32 | - | - | - |
Note: Data for the BCP analog's effect on Aβ42 and Notch cleavage was not explicitly provided in the primary reference.
Table 2: Physicochemical Properties of BMS-708,163 and its BCP Analog [1][5]
| Property | BMS-708,163 (Parent) | BCP Analog (Compound 3) | Fold Improvement |
| Aqueous Solubility (pH 6.5, µM) | 0.43 | 5 | 11.6 |
| Aqueous Solubility (pH 7.4, µM) | 0.11 | 3.6 | 32.7 |
| Passive Permeability (Papp, 10⁻⁶ cm/s) | 1.8 | 6.1 | 3.4 |
Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg, oral) [1]
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Improvement (Cmax) | Fold Improvement (AUC) |
| BMS-708,163 (Parent) | 280 | 1,100 | - | - |
| BCP Analog (Compound 3) | 1,100 | 4,200 | ~3.9 | ~3.8 |
Experimental Protocols
Cell-Based γ-Secretase Activity Assay
This protocol describes a method to assess the potency of BCP-containing compounds in a cellular context using a cell line overexpressing human APP.
Materials:
-
HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPswe).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds (BCP-GSMs) dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Aβ42 ELISA kit.
Procedure:
-
Cell Culture: Culture HEK293-APPswe cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the BCP-GSM test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known γ-secretase modulator/inhibitor).
-
Incubation: Incubate the plates for 24 hours at 37°C.[6]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for Aβ42 quantification.
-
Aβ42 Quantification: Analyze the Aβ42 levels in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vitro (Cell-Free) γ-Secretase Activity Assay
This protocol outlines a method to evaluate the direct effect of BCP-GSMs on γ-secretase enzymatic activity using isolated cell membranes.
Materials:
-
HEK293T cells (or other cell lines with high γ-secretase expression).
-
Hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).
-
Solubilization buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1% CHAPSO, with protease inhibitors).[7]
-
Recombinant C100-Flag substrate (a fragment of APP that is a direct substrate for γ-secretase).[7]
-
Test compounds (BCP-GSMs) dissolved in DMSO.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Anti-Flag antibody.
-
Chemiluminescent substrate.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293T cells and wash with cold PBS.[7]
-
Resuspend the cell pellet in hypotonic buffer and homogenize.[7]
-
Centrifuge to pellet nuclei and unbroken cells.[7]
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet and store at -80°C.[7]
-
-
γ-Secretase Solubilization:
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the C100-Flag substrate, and varying concentrations of the BCP-GSM test compounds or vehicle control.[7]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).[7]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.[7]
-
-
Detection of Cleavage Product:
-
Data Analysis: Quantify the band intensities of the ICD fragment using densitometry to determine the inhibitory effect of the compounds.
In Vivo Pharmacokinetic Study in Tg2576 Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of a BCP-GSM in a transgenic mouse model of Alzheimer's disease.
Materials:
-
BCP-GSM test compound formulated for oral administration.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing: Administer the BCP-GSM test compound to Tg2576 mice via oral gavage at a defined dose (e.g., 10 mg/kg).[10]
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection (optional): At the final time point, euthanize the animals and collect the brain tissue.
-
Sample Analysis: Extract the test compound from plasma (and brain homogenate, if applicable) and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[10]
Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow
References
- 1. Application of the this compound motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 910 Journal of Medicinal Chemistry papers published in 2012 [scispace.com]
- 3. cellagentech.com [cellagentech.com]
- 4. BMS-708163 (Avagacestat) | CAS:1146699-66-2 | γ-secretase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentane (BCP) in Molecular Rods and Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bicyclo[1.1.1]pentane (BCP) as a fundamental building block in the creation of molecular rods and advanced materials. The unique structural properties of BCP—its rigidity, linearity, and compact size—make it an attractive component for creating well-defined, nanometer-scale structures with tailored mechanical, thermal, and electronic properties.
Introduction to this compound
This compound is a highly strained, bridged cyclic hydrocarbon. Its rigid, rod-like structure, where the bridgehead carbons are separated by a single methylene (B1212753) bridge, provides a linear and non-conjugated linker. This geometry has led to its extensive investigation as a bioisostere for para-substituted benzene (B151609) rings in medicinal chemistry, a strategy often termed "escaping from flatland".[1][2] Beyond its applications in drug discovery, the BCP motif is a valuable component in materials science for the construction of molecular rods, which can be assembled into polymers and other ordered structures.[3][4] These materials exhibit interesting thermal, mechanical, and electronic properties.
Applications in Molecular Rods and Materials
BCP-based molecular rods, often synthesized as oligomers known as "staffanes," and polymers incorporating BCP units into their backbones, offer a range of potential applications:
-
High-Performance Polymers: The incorporation of rigid BCP units into polymer chains can enhance thermal stability and influence crystalline morphology.[5]
-
Molecular Electronics: The saturated nature of the BCP cage makes it an electrical insulator. However, the unique electronic structure of staffanes allows for through-bond electronic coupling, making them interesting candidates for molecular wires.[3][6]
-
Liquid Crystals: The rigid, linear geometry of BCP derivatives makes them suitable for use as mesogenic units in liquid crystalline materials.[7]
-
Metal-Organic Frameworks (MOFs): BCP-dicarboxylates can be used as rigid linkers to construct MOFs with well-defined pore structures.
Data Presentation
Thermal Properties of BCP-Containing Polymers
The inclusion of the rigid BCP cage into a flexible polymer backbone, such as polyethylene, has a significant impact on the polymer's thermal properties. Studies on poly(1,3‐this compound alkylene)s have shown that these polymers exhibit higher thermal stability compared to linear polyethylene.[5] For instance, poly(1,3-adamantylene alkylene)s, which are structurally similar, show excellent thermal stabilities with decomposition temperatures (Td,5%) above 450 °C.[8]
| Polymer System | Thermal Property | Value | Reference |
| Poly(1,3‐this compound alkylene)s | Thermal Stability | Higher than linear polyethylene | [5] |
| Poly(1,3-adamantylene alkylene)s | Decomposition Temperature (Td,5%) | 452–456 °C | [8] |
Electrical Properties of Staffanes (BCP Oligomers)
Recent studies on the single-molecule conductance of staffanes have provided valuable insights into their potential as molecular wires. The conductance of these σ-bonded oligomers decays exponentially with length, but with a shallower decay constant (β) compared to analogous alkanes, indicating more efficient charge transport.[1][3] This enhanced conductivity is attributed to the significant ring strain in the BCP units, which influences the molecular orbital energies.[1]
| Molecule | Number of BCP Units (n) | Conductance (G/G₀) | β (per BCP unit) | Reference |
| [3]Staffane | 1 | 8.17 × 10⁻⁴ | 0.84 ± 0.02 | [3][9] |
| [10]Staffane | 2 | - | 0.84 ± 0.02 | [3][9] |
| [1]Staffane | 3 | - | 0.84 ± 0.02 | [3][9] |
| [6]Staffane | 4 | - | 0.84 ± 0.02 | [3][9] |
| [9]Staffane | 5 | - | 0.84 ± 0.02 | [3][9] |
Experimental Protocols
Synthesis of Key BCP Precursors
The synthesis of BCP-containing materials typically begins with the preparation of functionalized BCP monomers. The most common starting material for these syntheses is [1.1.1]propellane, a highly strained and reactive molecule.
Protocol 1: Synthesis of [1.1.1]Propellane
This protocol is adapted from the procedure reported by Michl and co-workers.
Materials:
-
Methyllithium (B1224462) (MeLi) in diethyl ether
-
Pentane
-
Argon (or other inert gas)
-
Dry, glassware
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a vacuum adapter with an argon balloon is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and pentane.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is maintained at -78 °C for an additional 10-15 minutes.
-
The cooling bath is replaced with an ice-water bath (0 °C), and stirring is continued for 1 hour.
-
The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C (liquid nitrogen).
-
The resulting solution of [1.1.1]propellane in diethyl ether/pentane can be stored at low temperature (-20 °C or below) and its concentration determined by titration with a known amount of a trapping agent like thiophenol.
Caption: Synthesis of [1.1.1]propellane.
Protocol 2: Large-Scale Synthesis of this compound-1,3-dicarboxylic Acid
This key BCP building block can be synthesized on a large scale via a photochemical reaction followed by a haloform reaction. This protocol is based on the work of Mykhailiuk and co-workers.
Part A: Photochemical Preparation of 1,3-Diacetylthis compound Materials:
-
Solution of [1.1.1]propellane in diethyl ether
-
Diacetyl (2,3-butanedione)
-
Flow photochemistry setup with a 365 nm LED light source
Procedure:
-
A solution of [1.1.1]propellane and diacetyl in diethyl ether is pumped through a flow reactor.
-
The reactor is irradiated with a 365 nm LED light source.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure to yield crude 1,3-diacetylthis compound.
Part B: Haloform Reaction to this compound-1,3-dicarboxylic Acid Materials:
-
Crude 1,3-diacetylthis compound
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of sodium hypobromite (B1234621) is prepared by adding bromine dropwise to a cooled aqueous solution of sodium hydroxide.
-
The crude 1,3-diacetylthis compound is dissolved in dioxane and added dropwise to the cooled sodium hypobromite solution.
-
The mixture is stirred overnight.
-
The aqueous solution is acidified with hydrochloric acid.
-
The product, this compound-1,3-dicarboxylic acid, is extracted with ethyl acetate.
-
The organic layers are combined, dried, and the solvent is removed to yield the desired diacid.
Caption: Large-scale synthesis of BCP-1,3-dicarboxylic acid.
Synthesis of BCP-Based Molecular Rods
BCP-based molecular rods can be synthesized through various polymerization techniques. Acyclic Diene Metathesis (ADMET) polymerization is a powerful method for creating polymers with precisely placed BCP units in the backbone.
Protocol 3: ADMET Polymerization of a BCP-Diene Monomer
This protocol describes the general procedure for the ADMET polymerization of a symmetrical α,ω-diene monomer containing a BCP unit, for example, 1,3-bis(undec-10-en-1-yl)this compound.
Materials:
-
BCP-diene monomer (e.g., 1,3-bis(undec-10-en-1-yl)this compound)
-
Grubbs' first or second-generation catalyst
-
High-vacuum line
-
Schlenk flask
Procedure:
-
The BCP-diene monomer is placed in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
The monomer is melted under vacuum at an elevated temperature (e.g., 65-70 °C).
-
Grubbs' catalyst (typically 0.1-1 mol%) is added to the molten monomer under a positive pressure of inert gas.
-
The reaction mixture is stirred under high vacuum to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization.
-
The polymerization is allowed to proceed for several hours, during which the viscosity of the mixture will increase significantly.
-
The resulting unsaturated polymer can be used as is or can be hydrogenated to produce the corresponding saturated poly(1,3-bicyclo[1.1.1]pentane alkylene).
Caption: ADMET polymerization of a BCP-diene monomer.
Concluding Remarks
The unique structural and electronic properties of this compound make it a versatile building block for the creation of novel molecular rods and advanced materials. The protocols provided herein offer a starting point for researchers to synthesize and explore the potential of these fascinating molecules. Further research into the mechanical and electrical properties of BCP-containing polymers will undoubtedly open up new avenues for their application in diverse fields, from high-performance plastics to molecular-scale electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Single‐Molecule Conductance of Staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Gram-Scale Synthesis of Bicyclo[1.1.1]pentane Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a crucial bioisostere for para-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] This has led to a significant demand for robust and scalable methods for the synthesis of BCP-containing building blocks.[1][2][4] These application notes provide detailed protocols for the gram-scale synthesis of key BCP intermediates, including this compound-1,3-dicarboxylic acid and functionalized BCP derivatives, primarily through the versatile chemistry of [1.1.1]propellane.
Key Synthetic Strategies
The synthesis of BCP building blocks on a gram scale predominantly relies on the generation and subsequent functionalization of [1.1.1]propellane, a highly strained molecule. Two major strategies have proven effective for large-scale production:
-
Flow Photochemistry for BCP Core Synthesis: Continuous-flow photochemical reactions involving [1.1.1]propellane enable the safe and efficient construction of the BCP core on a kilogram scale.[1][4][5][6] This intermediate is then readily converted to key building blocks like this compound-1,3-dicarboxylic acid.
-
Radical-Mediated and Photochemical Functionalization: One-pot, multi-component radical reactions and catalyst-free photochemical methods provide direct access to a wide array of functionalized BCPs from [1.1.1]propellane.[2][7][8][9] These approaches are often scalable and offer a high degree of modularity for accessing diverse chemical space.
Protocols
Protocol 1: Gram-Scale Synthesis of this compound-1,3-dicarboxylic Acid
This protocol details a two-step process starting from the photochemical addition of [1.1.1]propellane to diacetyl in a flow system, followed by a haloform reaction to yield the target diacid. This method has been successfully scaled to produce multigram to kilogram quantities of the BCP core.[1][4][5][6]
Step 1: Flow Photochemical Synthesis of 1,3-Diacetylthis compound
A solution of [1.1.1]propellane and diacetyl is passed through a photochemical reactor. This continuous-flow setup allows for efficient light penetration and temperature control, leading to high throughput. The procedure avoids the use of high-pressure mercury lamps and quartz vessels, making it more accessible.[1][4]
Caption: Workflow for the flow photochemical synthesis of 1,3-diacetylthis compound.
Step 2: Haloform Reaction to this compound-1,3-dicarboxylic Acid
The diketone intermediate is converted to the diacid via a haloform reaction in a batch process. This step is robust and has been performed on a 500-gram scale.[1][4]
Experimental Protocol:
A solution of sodium hydroxide (B78521) in water is cooled, and bromine is added dropwise. After stirring, the mixture is cooled to 0 °C. A solution of 1,3-diacetylthis compound in dioxane is then added dropwise. The reaction mixture is stirred overnight. Following work-up involving extraction and acidification, the desired this compound-1,3-dicarboxylic acid is obtained.[1][4]
Quantitative Data Summary:
| Step | Starting Material (Scale) | Key Reagents | Reaction Conditions | Product (Scale) | Yield | Reference |
| 1. Flow Photochemistry | [1.1.1]Propellane, Diacetyl | - | 365 nm LED, flow rate 10 mL/min, residence time 16 min | 1,3-Diacetylthis compound (ca. 1 kg) | ~58% | [2][4] |
| 2. Haloform Reaction | 1,3-Diacetylthis compound (250 g) | NaOH (15.0 equiv), Br₂ (7.5 equiv), Dioxane, Water | 0 °C to room temperature, overnight | This compound-1,3-dicarboxylic Acid (500 g scale reported) | - | [1][4] |
Protocol 2: Gram-Scale Synthesis of Functionalized BCPs via Radical Reactions
This protocol outlines a general procedure for the one-pot, three-component radical carboamination of [1.1.1]propellane to generate multifunctionalized BCPs, including synthetically useful 3-substituted BCP-amines.[7] This method is notable for its mild conditions and operational simplicity.
Caption: One-pot radical multicomponent carboamination of [1.1.1]propellane.
Experimental Protocol:
To a solution of [1.1.1]propellane in pentane (B18724) is added the radical precursor (e.g., a hydrazine (B178648) derivative) and a radical acceptor (e.g., di-tert-butyl azodicarboxylate). The reaction is carried out in the presence of an iron catalyst, an oxidant, and a base at low temperature. The reaction proceeds to completion within a few hours, yielding the desired multifunctionalized BCP derivative.[7]
Quantitative Data Summary:
| Reaction Type | Starting Material (Scale) | Key Reagents | Reaction Conditions | Product | Yield | Reference |
| Radical Carboamination | [1.1.1]Propellane (1.0 mmol) | Hydrazyl reagent (2.0 equiv), Di-tert-butyl azodicarboxylate (2.0 equiv), Fe(Pc), TBHP, Cs₂CO₃ | Acetonitrile, -20 °C, 1-3 h | Multifunctionalized BCP derivatives | Varies | [7] |
| Photochemical Alkylation | Alkyl Iodide (5-10 g) | [1.1.1]Propellane (1.2 equiv) | 365 nm LED, flow, <30 min | Bicyclo[1.1.1]pentyl Iodides | High | [2] |
| Electrochemical Glycosylation | Glycosyl Bromide (2 mmol) | [1.1.1]Propellane (2 equiv), DIPEA, nBu₄NBF₄ | Constant current, 0 °C, 14 h | Glycosyl BCP-I (0.995 g) | 95% | [10] |
Protocol 3: Synthesis of Bicyclo[1.1.1]pentan-1-amine
A scalable synthesis of the title compound has been reported starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[3] While detailed gram-scale experimental procedures are not fully elaborated in the provided search results, this starting material is a known precursor for generating [1.1.1]propellane in situ, which can then be trapped with an amine source. The "strain-release" amination of propellane is a key strategy for accessing this important building block on a large scale.[2]
Further derivatization of BCP-dicarboxylic acid also provides access to BCP-amines. For example, a Curtius rearrangement of a BCP-carboxylic acid derivative can yield the corresponding amine.
Experimental Protocol (via Curtius Rearrangement):
A BCP-carboxylic acid is dissolved in a suitable solvent like tert-butanol. Triethylamine and diphenylphosphoryl azide (B81097) are added, and the mixture is heated. After reaction completion and work-up, the corresponding Boc-protected amine is obtained, which can be deprotected to yield the final Bicyclo[1.1.1]pentan-1-amine hydrochloride.[4]
Quantitative Data Summary for a Derivative:
| Reaction Type | Starting Material (Scale) | Key Reagents | Reaction Conditions | Product | Reference |
| Curtius Rearrangement | 3-Fluorothis compound-1-carboxylic Acid (16.0 g) | Et₃N (1.2 equiv), (PhO)₂P(O)N₃ (1.1 equiv) | tBuOH, 85 °C, 24 h | 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride | [4] |
Conclusion
The protocols outlined above represent robust and scalable methods for the gram-scale synthesis of valuable this compound building blocks. The flow photochemical synthesis of this compound-1,3-dicarboxylic acid provides a gateway to a wide range of derivatives. Additionally, direct functionalization of [1.1.1]propellane through radical and photochemical methods offers efficient and modular routes to complex BCP structures. These methods are critical for supplying the necessary quantities of BCPs for medicinal chemistry research and drug development programs.
References
- 1. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Bicyclo[1.1.1]pentane Bridgehead Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of bicyclo[1.1.1]pentane (BCP) bridgehead positions, a critical structural motif in modern drug discovery. The unique properties of the BCP core, serving as a bioisostere for para-substituted phenyl rings, internal alkynes, and tertiary-butyl groups, offer significant advantages in optimizing the pharmacokinetic and physicochemical properties of drug candidates.[1][2][3] This document outlines three key methodologies for BCP functionalization: photoredox-catalyzed atom transfer radical addition (ATRA), iron-catalyzed Kumada cross-coupling, and rhodium-catalyzed C-H functionalization.
Photoredox-Catalyzed Bridgehead Functionalization of BCPs via Atom Transfer Radical Addition (ATRA)
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-C bonds under mild conditions. This method allows for the generation of radicals from a wide range of precursors, which can then engage with [1.1.1]propellane, the key precursor to the BCP core, to yield functionalized BCPs.[4][5][6] The reaction exhibits broad substrate scope and excellent functional group tolerance, making it highly suitable for late-stage functionalization in drug discovery programs.
Experimental Workflow: Photoredox-Catalyzed ATRA
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [1.1.1]Propellane
Welcome to the technical support center for the synthesis of [1.1.1]propellane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of [1.1.1]propellane.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield of [1.1.1]Propellane | Incomplete reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with methyllithium (B1224462). | - Ensure the methyllithium solution is fresh and properly titrated to confirm its molarity. - Maintain rigorous anhydrous conditions throughout the reaction; all glassware should be flame-dried, and reagents should be anhydrous. - Perform the reaction at the specified low temperatures (-78 °C for addition, then warming to 0 °C) to prevent side reactions.[1] - Ensure vigorous stirring during the addition of methyllithium to promote efficient mixing.[1] |
| Decomposition of [1.1.1]propellane. | - [1.1.1]Propellane is highly strained and can be unstable, especially at higher temperatures. It is known to isomerize to 3-methylidenecyclobutene at 114 °C with a half-life of 5 minutes.[2] Keep the product in solution at low temperatures (-196 °C for storage).[2] - Avoid exposure to acids, as this can lead to decomposition.[3] | |
| Difficulty in Isolating and Purifying [1.1.1]Propellane | High volatility and reactivity of the product. | - Due to its volatility and reactivity, [1.1.1]propellane is typically not isolated in its pure form but is kept as a solution in an inert solvent like pentane (B18724) or diethyl ether.[2] - Purification can be attempted by vacuum distillation, but this may lead to partial decomposition.[4] A more practical approach for flow synthesis is an aqueous workup.[5] |
| Inconsistent Yield Determination | Inaccurate quantification of the [1.1.1]propellane in solution. | - The yield is often determined by reacting an aliquot of the propellane solution with a trapping agent. - Thiophenol Method: React a known volume of the propellane solution with a slight excess of thiophenol in the presence of room light. The reaction to form bicyclo[1.1.1]pentyl phenyl sulfide (B99878) is quantitative (98% yield).[1] The yield can then be calculated based on the isolated product or by ¹H NMR analysis.[1] - Iodine Titration: Titrate a sample of the propellane solution with a solution of iodine. This reaction forms 1,3-diiodobicyclo[1.1.1]pentane and can provide an estimate of the minimum yield.[1] |
| Polymerization of [1.1.1]Propellane | Radical-induced polymerization. | - [1.1.1]Propellane is prone to radical-induced polymerization.[4] - To control unwanted polymerization, especially during functionalization reactions, it is crucial to control radical initiators and reaction conditions. In some multicomponent reactions, specific reagents are chosen to kinetically favor the desired reaction over oligomerization.[6] - For controlled oligomerization to form [n]staffanes, selectivity can be challenging to control.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of [1.1.1]propellane?
A1: The yield of [1.1.1]propellane, when determined by trapping with thiophenol, is typically between 75% and 88%.[1]
Q2: How should [1.1.1]propellane be stored?
A2: Due to its high strain energy (estimated at 102 kcal/mol) and reactivity, [1.1.1]propellane should be stored as a dilute solution in an inert solvent (e.g., pentane/diethyl ether) at very low temperatures, typically -196 °C (liquid nitrogen).[2]
Q3: Is [1.1.1]propellane stable at room temperature?
A3: Surprisingly, [1.1.1]propellane is persistent at room temperature in solution for some time.[2] However, for long-term storage and to prevent decomposition or oligomerization, low-temperature storage is essential. It is thermally less stable than some less strained propellanes, with a half-life of about 5 minutes at 114 °C.[2]
Q4: What are the main safety precautions for synthesizing [1.1.1]propellane?
A4: The synthesis involves several hazardous materials and procedures:
-
Methyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.
-
Anhydrous Diethyl Ether: Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Low Temperatures: Use of dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C) baths requires appropriate personal protective equipment (cryogenic gloves, safety glasses).
-
Pressure Changes: Volatile materials are transferred under reduced pressure, which requires robust and properly sealed glassware.
Q5: Can the synthesis be performed using a continuous flow setup?
A5: Yes, a continuous flow synthesis of [1.1.1]propellane has been developed.[5] This method can improve scalability and safety by avoiding the handling of large quantities of hazardous reagents like methyllithium in batch and can be coupled with downstream functionalization reactions without isolating the propellane.[5]
Experimental Protocols
Key Experiment: Synthesis of [1.1.1]Propellane (Batch Process)
This protocol is adapted from the procedure reported in Organic Syntheses.[1]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (1.4 M in diethyl ether)
-
Pentane (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Dry ice
-
Acetone
-
Liquid nitrogen
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Addition funnel
-
Mechanical stirrer
-
Low-temperature thermometer
-
Gas-tight syringe
-
Cannula
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and an addition funnel under a positive pressure of argon.
-
Charging the Flask: Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (0.085 mol) and 25 mL of anhydrous pentane.[1]
-
Cannula Transfer: Transfer a 1.4 M solution of methyllithium in diethyl ether (132 mL, 0.185 mol) to the addition funnel via cannula under a flow of argon.[1]
-
Reaction:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Add the methyllithium solution dropwise over 15 minutes with vigorous stirring.[1]
-
Maintain the reaction mixture at -78 °C for an additional 10-15 minutes after the addition is complete.[1]
-
Replace the -78 °C bath with an ice-water bath (0 °C) and continue stirring for an additional hour.[1]
-
-
Transfer of Product:
-
The volatile materials, containing [1.1.1]propellane, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C with liquid nitrogen.[1]
-
Key Experiment: Yield Determination via Thiophenol Trapping
Procedure:
-
Transfer a 3.0-mL aliquot of the [1.1.1]propellane solution to a tared, flame-dried, argon-purged, 10-mL round-bottom flask via a gas-tight syringe.[1]
-
Add a slight excess of thiophenol via syringe.
-
Stir the mixture under normal room light for 15 minutes.[1]
-
Concentrate the solution to obtain a mixture of thiophenol and bicyclo[1.1.1]pentyl phenyl sulfide.
-
The yield of [1.1.1]propellane can be calculated from the amount of bicyclo[1.1.1]pentyl phenyl sulfide formed, which can be determined by ¹H NMR or by purification and weighing. The reaction is assumed to be quantitative.[1]
Visualizations
Caption: Workflow for the synthesis and analysis of [1.1.1]propellane.
Caption: Troubleshooting logic for low yield in [1.1.1]propellane synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
Bicyclo[1.1.1]pentane Functionalization Technical Support Center
Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments. BCPs are valuable bioisosteres in modern drug discovery, offering improved physicochemical properties such as enhanced solubility, metabolic stability, and passive permeability when replacing moieties like 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] However, the synthetic challenges associated with these highly strained scaffolds, particularly achieving high yields, can be a significant hurdle.[1][3]
This guide provides practical solutions to common problems encountered during BCP functionalization, detailed experimental protocols for key reactions, and frequently asked questions to assist you in your research.
Troubleshooting Guide: Overcoming Low Yields
Low yields in BCP functionalization often stem from the high reactivity of intermediates and the strained nature of the BCP core. The following table outlines common problems, their potential causes, and recommended solutions with supporting data.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Yield Improvement |
| Low yield in radical addition to [1.1.1]propellane | - Oligomerization of the BCP radical intermediate.- Inefficient radical initiation.- Unwanted side reactions of the radical precursor. | - Utilize photoredox catalysis: Employ a photocatalyst like Ir(ppy)3 to generate radicals under mild conditions, which can improve reaction control and functional group tolerance.[4][5]- Employ triethylborane (B153662) (Et3B) as a radical initiator: Et3B can efficiently initiate radical formation at room temperature.[6]- Choose an appropriate radical acceptor: For carboamination reactions, di-tert-butyl azodicarboxylate can effectively trap the BCP radical, preventing polymerization.[1] | Photoredox catalysis can significantly improve yields compared to older methods, often achieving good to high yields (e.g., up to 99%).[3][4] |
| Poor efficiency in C-H functionalization | - Catalyst incompatibility with the strained BCP scaffold.- Ring fragmentation of the BCP core.- Low reactivity of C-H bonds. | - Use a specialized catalyst: Chiral dirhodium complexes, such as Rh2(TCPTAD)4, have been shown to be effective for enantioselective C-H insertion without compromising the BCP framework.[3][7]- Optimize reaction conditions: Reversing the identity of the limiting agent can sometimes lead to quantitative yields.[3] | By switching to an optimized catalyst and conditions, yields can be improved from low to quantitative.[3] |
| Low conversion in cross-coupling reactions | - Harsh conditions required for the formation of BCP organometallics.- Limited scope of traditional cross-coupling methods with tertiary iodides. | - Employ iron-catalyzed Kumada coupling: This method uses a simple Fe(acac)3/TMEDA catalyst system and proceeds under mild conditions with short reaction times for coupling iodo-BCPs with Grignard reagents.[8]- Utilize nickel-catalyzed decarboxylative cross-coupling: This approach uses BCP redox-active esters with (hetero)aryl bromides under photoredox conditions.[9] | Iron-catalyzed Kumada coupling can provide a wide range of 1,3-C-disubstituted BCPs in good yields.[8] |
| Difficulty in synthesizing unsymmetrically 1,3-disubstituted BCPs | - Preferential formation of symmetrical products.- Challenges in controlling the reactivity of BCP radical/anion intermediates. | - Radical multicomponent carboamination: This strategy allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives.[1]- Sequential functionalization: Utilize a programmable and sequential functionalization strategy starting from a BCP bis-boronate.[10] | These methods provide versatile access to unsymmetrically substituted BCPs, which are otherwise challenging to obtain.[1][10] |
| Low yields in carbene insertion reactions for BCP synthesis | - Inefficient carbene generation or insertion.- Instability of the bicyclo[1.1.0]butane precursor. | - Use a photosensitized carbene addition: Employing a photocatalyst like Ir(ppy)3 can facilitate the reaction. Cooling the reaction to -65 °C has been shown to improve yields.[11][12]- One-pot, two-reaction sequence: A dirhodium-catalyzed cyclopropanation to form the bicyclo[1.1.0]butane followed by a photocatalyzed carbene insertion can improve overall yield.[11][12] | Optimizing temperature and using a one-pot procedure can significantly increase yields, in some cases from 13% to over 50%.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of Bicyclo[1.1.1]pentanes?
A1: The primary challenges stem from the high strain energy of the BCP core, which makes it susceptible to ring fragmentation.[3] Additionally, controlling the reactivity of BCP radical and anionic intermediates to prevent undesired oligomerization is a significant hurdle.[1] Many synthetic methods also suffer from limited substrate scope and functional group compatibility, often requiring de novo synthesis for complex derivatives.[1][10]
Q2: How can I improve the yield of my radical reaction involving [1.1.1]propellane?
A2: To improve yields, it is crucial to control the generation and reaction of the BCP radical intermediate. Utilizing photoredox catalysis with catalysts like Ir(ppy)3 under visible light irradiation provides a mild and efficient way to generate radicals, often leading to higher yields and better functional group tolerance.[4][5] Another effective method is the use of triethylborane as a radical initiator.[6] Furthermore, employing an efficient radical acceptor can trap the intermediate and prevent polymerization.[1]
Q3: Are there effective methods for direct C-H functionalization of BCPs?
A3: Yes, direct C-H functionalization is an emerging strategy. Enantioselective intermolecular C(sp³)–H insertion reactions catalyzed by chiral dirhodium complexes, such as Rh2(TCPTAD)4, have been successfully used to create new C-C bonds at the tertiary position of BCPs in high yields and with excellent stereoselectivity, without compromising the integrity of the BCP scaffold.[3][7]
Q4: What are the best practices for performing cross-coupling reactions with BCP derivatives?
A4: Traditional cross-coupling methods can be challenging due to the harsh conditions required to prepare BCP organometallics. A more effective approach is the use of iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs with aryl and heteroaryl Grignard reagents.[8] This method is advantageous due to its mild reaction conditions, short reaction times, and broad substrate scope.[8] Nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters is another promising strategy.[9]
Q5: How can I synthesize unsymmetrically 1,3-disubstituted BCPs?
A5: Accessing unsymmetrically 1,3-disubstituted BCPs is a key challenge.[1] A versatile strategy is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted BCP-amine derivatives.[1] Another powerful approach involves the programmable and sequential functionalization of a BCP bis-boronate, which takes advantage of the different reactivity of the two boronate groups.[10]
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane
This protocol is adapted from Anderson and coworkers' work on the photoredox-catalyzed addition of organic halides to [1.1.1]propellane.[4]
Materials:
-
Organic halide (1.0 equiv)
-
[1.1.1]Propellane solution (typically in an ethereal solvent, 1.5 equiv)
-
Ir(ppy)3 (photocatalyst, 1-2 mol%)
-
Anhydrous and degassed solvent (e.g., THF or MeCN)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the organic halide and Ir(ppy)3 in the chosen solvent under an inert atmosphere.
-
Add the [1.1.1]propellane solution to the reaction mixture.
-
Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized BCP.
Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCPs
This protocol is based on the method developed for the cross-coupling of 1-iodo-BCPs with Grignard reagents.[8]
Materials:
-
1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 equiv)
-
Aryl or heteroaryl Grignard reagent (1.5 equiv)
-
Fe(acac)3 (catalyst, 20 mol%)
-
TMEDA (additive, 40 mol%)
-
Anhydrous THF
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add Fe(acac)3 and TMEDA.
-
Add anhydrous THF and stir the mixture at room temperature for 10 minutes.
-
Add the 1-iodo-BCP derivative to the catalyst mixture.
-
Cool the reaction mixture to 0 °C and add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1 hour).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 1,3-disubstituted BCP product.
Visualizations
Caption: Workflow for Photoredox-Catalyzed BCP Functionalization.
Caption: Troubleshooting Logic for Low BCP Functionalization Yields.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
Technical Support Center: [1.1.1]Propellane Ring-Opening Reactions
Welcome to the technical support center for [1.1.1]propellane chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the ring-opening of [1.1.1]propellane, with a specific focus on preventing undesired oligomerization.
Frequently Asked Questions (FAQs)
Q1: What is [1.1.1]propellane and why is it used in chemical synthesis?
[1.1.1]Propellane is a highly strained, polycyclic hydrocarbon with the chemical formula C₅H₆. Its unique structure, featuring an inverted tetrahedral geometry at the central carbon-carbon bond, makes it a high-energy molecule that readily undergoes ring-opening reactions. This reactivity is harnessed to synthesize bicyclo[1.1.1]pentane (BCP) scaffolds, which are increasingly used in medicinal chemistry as bioisosteres for phenyl rings, tert-butyl groups, and alkynes. The incorporation of BCP motifs can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.
Q2: What is oligomerization in the context of [1.1.1]propellane reactions, and why is it a problem?
Oligomerization is a common side reaction during the radical-mediated ring-opening of [1.1.1]propellane, leading to the formation of "[n]staffanes," which are polymers consisting of repeating this compound units. While these structures have applications in materials science, they are often considered undesirable byproducts in medicinal chemistry and drug discovery, where the goal is typically the synthesis of a specific, monofunctionalized BCP derivative. Uncontrolled oligomerization can significantly lower the yield of the desired product and complicate purification.[1]
Q3: What are the main synthetic pathways for the ring-opening of [1.1.1]propellane?
The two primary pathways for the ring-opening of [1.1.1]propellane are radical and anionic reactions.
-
Radical Reactions: These are the most common methods and involve the addition of a radical species to the central C-C bond of [1.1.1]propellane. This generates a bicyclo[1.1.1]pentyl radical intermediate that can then be trapped by another reagent. However, this intermediate can also react with another molecule of [1.1.1]propellane, initiating oligomerization.[2][3]
-
Anionic Reactions: The use of strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), can also induce ring-opening. While this method can be effective, it may also lead to polymerization if not carefully controlled.[2]
Q4: How can I minimize oligomerization during radical reactions?
Several strategies can be employed to suppress oligomerization in radical reactions of [1.1.1]propellane:
-
Stoichiometry Control: Using a significant excess of the trapping reagent relative to [1.1.1]propellane can favor the formation of the desired 1:1 adduct. Conversely, a higher concentration of [1.1.1]propellane can promote the formation of oligomers.[4][5]
-
Radical Trapping Agents: The inclusion of efficient radical trapping agents in the reaction mixture can intercept the initially formed bicyclo[1.1.1]pentyl radical before it can react with another propellane molecule.
-
Multicomponent Reactions: Designing the reaction as a multicomponent process where the intermediate radical is rapidly consumed in a subsequent step is an effective strategy to prevent polymerization.[6]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as stoichiometry, temperature, and reaction time, which can help to minimize the formation of side products like oligomers.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ring-opening of [1.1.1]propellane.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of [1.1.1]propellane | - Inactive radical initiator.- Insufficient reaction temperature.- Low concentration of initiator. | - Use a fresh batch of radical initiator.- Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN and benzoyl peroxide require thermal initiation).- Increase the concentration of the radical initiator. |
| Formation of significant amounts of oligomers/[n]staffanes | - High concentration of [1.1.1]propellane relative to the trapping agent.- Inefficient radical trapping.- Inappropriate solvent choice. | - Increase the molar ratio of the trapping agent to [1.1.1]propellane. See Table 1 for a quantitative example.- Introduce a more efficient radical trapping agent.- Optimize the solvent. Acetonitrile has been shown to be superior to ethereal or nonpolar solvents in certain radical multicomponent reactions.[6] |
| Reaction yields only polymer | - Anionic polymerization conditions are not well-controlled.- Radical reaction conditions strongly favor propagation. | - For anionic reactions, carefully control the addition rate and temperature of the organolithium reagent.- For radical reactions, significantly decrease the concentration of [1.1.1]propellane and increase the concentration of the radical scavenger. |
| Difficulty in purifying the desired product from oligomers | - Similar polarity of the desired product and short-chain oligomers. | - Employ careful column chromatography with a shallow solvent gradient.- Consider derivatizing the desired product to alter its polarity for easier separation. |
Quantitative Data
Table 1: Effect of [1.1.1]Propellane Stoichiometry on Product Distribution in a Radical Reaction
The following data illustrates how the molar ratio of [1.1.1]propellane to the radical precursor (SF₅Cl) affects the product distribution between the desired 1:1 adduct (SF₅-BCP-Cl) and the[6]staffane (SF₅-BCP-BCP-Cl). The reaction was stirred at room temperature for 3 hours in Et₂O.[1][5][8]
| Equivalents of [1.1.1]Propellane | Product Ratio (SF₅-BCP-Cl : SF₅-BCP-BCP-Cl) | Yield of SF₅-BCP-BCP-Cl ([6]staffane) |
| 1.0 | 12 : 1 | 4% |
| 2.0 | Not specified | Not specified |
| 3.0 | 1.5 : 1.0 | 29% |
| 4.0 | 1.3 : 1.0 | 40% |
| 6.0 | 1.1 : 1.0 | 45% |
| 8.0 | 1.0 : 1.3 | 53% |
| 10.0 | 1.0 : 1.6 | 51% |
| 20.0 | 1.0 : 3.0 | 72% |
Data synthesized from a study on the controlled oligomerization of [1.1.1]propellane.[1][5][8]
Experimental Protocols
Protocol 1: General Procedure for Radical Addition to [1.1.1]Propellane with Minimized Oligomerization
This protocol is adapted from a procedure for the selective synthesis of a[6]staffane, which can be modified to favor the 1:1 adduct by adjusting the stoichiometry as indicated in Table 1.[9]
Materials:
-
[1.1.1]Propellane solution in Et₂O (concentration determined by ¹H NMR)
-
Radical precursor solution (e.g., 0.1 M SF₅Cl in n-pentane)
-
Anhydrous Et₂O
-
Argon or Nitrogen for inert atmosphere
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the desired volume of the [1.1.1]propellane solution in Et₂O.
-
While stirring at room temperature, add the solution of the radical precursor dropwise over a period of 30 minutes. To favor the 1:1 adduct, use a stoichiometry of 1.0 equivalent of [1.1.1]propellane. To favor the[6]staffane, use a higher equivalence of [1.1.1]propellane (e.g., 6.0 equivalents).
-
Stir the resulting mixture at room temperature for 3 hours.
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
The crude residue can be purified by column chromatography or preparative TLC to isolate the desired product.
Protocol 2: Synthesis of [1.1.1]Propellane Solution
A solution of [1.1.1]propellane is typically prepared fresh for use in subsequent reactions. The following is a summary of a common synthetic procedure.[7]
Materials:
-
Pentane
-
Methyllithium (B1224462) (MeLi) solution in Et₂O
-
Anhydrous diethyl ether (Et₂O)
-
Apparatus for vacuum transfer
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the methyllithium solution dropwise over 15 minutes with vigorous stirring.
-
Maintain the reaction at -78 °C for 15 minutes, then warm to 0 °C in an ice-water bath and stir for an additional hour.
-
The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold (-196 °C) receiving flask.
-
The concentration of the resulting [1.1.1]propellane solution in pentane/ether should be determined by ¹H NMR spectroscopy using an internal standard before use.
Visualizations
Caption: Factors influencing the outcome of [1.1.1]propellane ring-opening reactions.
Caption: Workflow of [1.1.1]propellane ring-opening and pathways to different products.
References
- 1. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
purification strategies for Bicyclo[1.1.1]pentane intermediates
Welcome to the technical support center for the purification of Bicyclo[1.1.1]pentane (BCP) intermediates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these unique three-dimensional scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification strategies for this compound (BCP) intermediates?
A1: The primary purification strategies for BCP intermediates are tailored to the specific physical properties of the compound, such as polarity, volatility, and crystallinity. The most frequently employed methods include:
-
Flash Column Chromatography: Widely used for a variety of BCP derivatives, typically on silica (B1680970) gel.[1][2][3]
-
Crystallization/Recrystallization: An effective method for obtaining high-purity solid BCP compounds. Various solvent systems, including mixed solvents and low-temperature conditions, have been successfully used.[1][4][5]
-
Distillation: The preferred method for volatile or low-boiling point BCP intermediates, often performed under reduced pressure.[5][6]
-
Sublimation: A useful technique for purifying certain solid BCPs and for removing volatile impurities from non-volatile products.[1][4]
-
Aqueous Workup and Extraction: A standard initial step to remove water-soluble impurities, acids, or bases before further purification.[1][7]
-
Trituration and Filtration: A simple and effective method for purifying solid compounds, particularly salts, from soluble impurities.[8]
Q2: My BCP intermediate is highly volatile. What is the best way to purify it?
A2: For highly volatile BCP intermediates, distillation is the most suitable purification method. Techniques such as bulb-to-bulb distillation or fractional distillation under reduced pressure can effectively separate the desired product from non-volatile impurities.[5][9] Low-temperature crystallization from a non-polar solvent like pentane (B18724) is another excellent strategy, which can yield highly pure crystalline material.[5] Care must be taken to minimize product loss during solvent removal; using a rotary evaporator at low temperature and pressure is advised. The inherent volatility and reactivity of the key precursor, [1.1.1]propellane, make its isolation and handling particularly challenging, often necessitating its use as a solution in subsequent reactions.[10]
Q3: Are BCP intermediates generally stable on silica gel during column chromatography?
A3: Many BCP intermediates are sufficiently stable for purification via silica gel column chromatography, which is a commonly reported method.[1][2] However, the high strain energy of the BCP cage (66.6 kcal mol⁻¹) can render some derivatives susceptible to decomposition, especially in the presence of acid or Lewis acidic sites on the silica surface.[10] If you observe product degradation (e.g., streaking on TLC, low recovery), consider using deactivated (neutral) silica gel, alumina (B75360), or an alternative purification method like crystallization or distillation.
Q4: How can I effectively assess the purity of my final BCP product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the BCP intermediate and can provide a good estimate of purity by identifying and quantifying residual solvents or impurities.[1][4] For fluorinated BCPs, ¹⁹F NMR is also critical.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for quantitative purity analysis.[11] Developing a robust method allows for the separation and quantification of trace impurities.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[1][4] LC-MS or GC-MS can be used to identify the masses of impurities separated by chromatography.[11]
-
Peak Purity Analysis: When using HPLC with a diode-array detector (DAD), peak purity analysis can be performed to check for the presence of co-eluting impurities under a single chromatographic peak.[12][13]
Purification Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of BCP intermediates in a question-and-answer format.
Issue: Difficulty with Crystallization
-
Question: My BCP intermediate isolated as an oil or amorphous solid, and I'm struggling to induce crystallization. What should I do?
-
Answer: Difficulty in crystallization is a common challenge. First, ensure the material is reasonably pure, as impurities can inhibit crystal formation. Try the following techniques:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. BCPs have been successfully crystallized from single solvents like pentane or mixed solvent systems. Refer to Table 2 for examples from the literature.
-
Low Temperature: Many BCP intermediates have low melting points and require low-temperature crystallization (e.g., -20 °C).[5][9]
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed chamber containing a poor solvent (an "anti-solvent") in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
Seeding: If you have a small amount of crystalline material, add a single seed crystal to a saturated solution to initiate crystallization.
-
Issue: Poor Separation during Column Chromatography
-
Question: An impurity is co-eluting with my BCP product during silica gel chromatography. How can I improve the separation?
-
Answer: Co-elution indicates that the impurity has a similar polarity to your product in the chosen solvent system. To improve separation:
-
Optimize the Eluent: Fine-tune the solvent system. If using a standard ethyl acetate/hexane system, try switching to a different system with different solvent selectivities, such as dichloromethane/hexane or ether/pentane.[2] Using a very shallow gradient can also improve the resolution of closely eluting spots.
-
Change the Stationary Phase: If optimizing the eluent is unsuccessful, switch to a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica (C18) for less polar compounds, where the elution order is inverted.
-
Preparative TLC: For small quantities of material or particularly challenging separations, preparative Thin-Layer Chromatography (TLC) can sometimes provide better resolution than a column.[14]
-
Derivatization: In some cases, it may be possible to chemically modify either the product or the impurity to significantly alter its polarity, allowing for easy separation. The modifying group can then be removed in a subsequent step.
-
Issue: Product Decomposition on Silica Gel
-
Question: I am observing significant product loss and streaking on the TLC plate when using silica gel. What are the alternatives?
-
Answer: This suggests your BCP derivative is sensitive to the acidic nature of standard silica gel.
-
Use Deactivated Silica: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (B128534) (~1%), in your column solvent before packing the column. This will neutralize the acidic sites.
-
Switch to Alumina: Alumina is available in neutral, acidic, or basic grades. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.
-
Avoid Chromatography: Rely on non-chromatographic methods if possible. If the product is a solid, crystallization is the best option.[4] If it is a volatile liquid, distillation under reduced pressure is preferred.[6] Some synthetic procedures are explicitly designed to yield products that do not require chromatographic purification.[15]
-
Data Presentation: Purification Conditions
The following tables summarize successful purification conditions reported in the literature for various BCP intermediates.
Table 1: Column Chromatography Conditions for BCP Intermediates
| BCP Intermediate Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Diketone Precursor | Silica Gel | Not specified | [1] |
| Monoester Acid | Silica Gel | Hexane:Methyl t-Butyl Ether (1:1) | [1][4] |
| BCP Ketones | Silica Gel | Ethyl acetate/Dichloromethane (0-10%) | [2] |
| Phenyl-substituted Ketone | Silica Gel | Not specified |[3] |
Table 2: Crystallization and Recrystallization Solvents for BCP Intermediates
| BCP Intermediate Type | Solvent System | Notes | Reference |
|---|---|---|---|
| Diketone Precursor | Pentane:Diethyl ether (2:1) | Analytically pure sample | [1][4] |
| Fluoro-acid | Methyl t-Butyl Ether:Pentane (1:9) | Yellow solid obtained | [1][4] |
| BCP Iodide | Pentane | Low-temperature crystallization | [5] |
| Diiodothis compound | Pentane | Low-temperature (-20°C) | [9] |
| Pyridinium Salts | Not specified | Recrystallization sometimes required | [8] |
| Imidazole derivative | Chloroform/Pentane | Vapor diffusion |[3] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a BCP Intermediate
-
Sample Preparation: Dissolve the crude BCP intermediate in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (wet packing). Ensure the silica bed is compact and level. Add a layer of sand on top to prevent disruption of the silica surface.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BCP intermediate.
Protocol 2: Low-Temperature Crystallization of a Volatile BCP Iodide[5]
-
Dissolution: After the reaction and initial workup, dissolve the crude BCP iodide in a minimal amount of pentane at room temperature. The goal is to create a nearly saturated solution.
-
Cooling: Place the solution in a freezer at -20 °C to -40 °C and leave it undisturbed. Crystal formation may take several hours to overnight.
-
Isolation: Once a significant amount of crystalline solid has formed, quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystals from the mother liquor.
-
Washing: Wash the crystals with a small amount of ice-cold pentane to remove any residual soluble impurities.
-
Drying: Dry the crystals under a gentle stream of inert gas (nitrogen or argon) or under vacuum for a short period to avoid sublimation or evaporation of the product itself.
Visualized Workflows
The following diagrams illustrate decision-making processes for the purification of BCP intermediates.
Caption: Purification strategy selection workflow for BCP intermediates.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Light-enabled scalable synthesis of this compound halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. jpharmsci.com [jpharmsci.com]
- 13. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
optimizing reaction conditions for Bicyclo[1.1.1]pentane photochemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing photochemical reactions involving Bicyclo[1.1.1]pentanes (BCPs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials for BCP photochemistry?
The most common starting material for accessing the BCP core is [1.1.1]propellane. This highly strained molecule readily undergoes ring-opening reactions upon interaction with radicals generated photochemically.[1] Due to its reactivity, [1.1.1]propellane is typically prepared and stored as a solution in an ethereal solvent, where it can be stable for several months.[1] The other key components are the radical precursor (often an alkyl or aryl halide) and, in many cases, a photocatalyst.
Q2: How do I choose the right light source for my reaction?
The choice of light source is critical and depends on the absorption spectrum of the photocatalyst or the reacting species.[2][3]
-
LEDs (Light Emitting Diodes): These are often preferred due to their narrow wavelength emission, energy efficiency, and low heat production.[4][5][6] Common wavelengths for BCP photochemistry include 365 nm (UV-A) and 450 nm (blue light).[7][8] Catalyst-free reactions between alkyl iodides and propellane have shown high yields with 365 nm LEDs.[7][8]
-
Mercury Vapor Lamps: Medium-pressure mercury lamps offer a broad spectrum of wavelengths (200-600 nm), which can be useful for screening reactions but may lead to side products if not properly filtered.[2][9] Low-pressure lamps provide nearly monochromatic light at 254 nm, but this high-energy wavelength can sometimes lead to product degradation.[2][7]
Q3: When is a photocatalyst necessary?
While some BCP functionalizations can proceed catalyst-free with UV light, a photocatalyst is often essential for reactions involving less reactive radical precursors (like aryl halides) or for achieving specific transformations under visible light.[8][10] Photoredox catalysts, such as iridium or ruthenium complexes and organic dyes, can be activated by lower-energy visible light to initiate the radical process.[10][11][12]
Q4: What is the role of a solvent in these reactions?
The solvent can significantly impact reaction outcomes. Pivalonitrile has proven to be a superior solvent in some photoredox-catalyzed reactions.[10] Other common solvents include dichloromethane (B109758) (DCM), diethyl ether (Et₂O), and acetonitrile.[10][13] The choice depends on substrate solubility, transparency to the chosen wavelength, and inertness to the radical intermediates.
Troubleshooting Guide
Q: My reaction yield is low or zero. What should I check?
A: Low yield is a common issue with several potential causes. Systematically check the following:
-
Light Source and Wavelength: Ensure the emission wavelength of your light source matches the absorption maximum of your photocatalyst or substrate. A mismatch can lead to poor activation.[2] For instance, some catalyst-free reactions work well at 365 nm but fail to proceed at 450 nm.[7][8] Also, verify the intensity and age of your lamp, as output can decrease over time.
-
Oxygen Contamination: Radical reactions are highly sensitive to oxygen, which can quench excited states and react with radical intermediates. Ensure your reaction is thoroughly degassed (e.g., via sparging with nitrogen or argon for 5-10 minutes) and maintained under an inert atmosphere.[14]
-
Reagent Purity: Impurities in solvents or starting materials can inhibit the reaction. Use freshly distilled solvents and verify the purity of your [1.1.1]propellane solution and radical precursor.
-
Catalyst Choice: If using a catalyst, ensure it is appropriate for the desired transformation. For example, fac-Ir(ppy)₃ is effective for many transformations, but organic photocatalysts like 4CzIPN may be more efficient for others.[10]
Q: I'm observing significant formation of polymeric byproducts. How can I prevent this?
A: Polymerization is a known side reaction, often arising from the self-reaction of the highly reactive BCP radical intermediate.
-
Control Concentration: This issue can be exacerbated at higher concentrations of [1.1.1]propellane. Try running the reaction under more dilute conditions.
-
Optimize Radical Trapping: Ensure an adequate concentration of the radical trapping agent (your substrate) is present to capture the BCP radical before it can polymerize. In some cases, slow addition of the [1.1.1]propellane solution to the irradiated mixture of the catalyst and substrate can minimize polymerization.
Q: The reaction is very slow or appears to stall before completion. What can I do?
A: Sluggish reactions can often be improved by adjusting the reaction parameters.
-
Increase Light Intensity: The reaction rate is often dependent on photon flux. Moving the light source closer to the reactor or using a more powerful lamp can increase the rate. However, be mindful of potential overheating.[6]
-
Temperature Control: While many photochemical reactions are run at room temperature, some may benefit from gentle heating or cooling. A cooling fan is often sufficient to maintain a stable temperature.[14]
-
Catalyst Loading: If the reaction is catalyzed, consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%).[10] However, excessive catalyst can sometimes be detrimental.
Data Hub: Reaction Parameters
The following tables summarize key quantitative data for optimizing BCP photochemical reactions.
Table 1: Optimization of BCP Iodide Synthesis from Methyl Iodide and [1.1.1]Propellane
| Entry | Catalyst/Initiator | Light Source (Wavelength) | Mode | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | BEt₃ (10 mol%) | None | Batch | 31 | [7] |
| 2 | fac-Ir(ppy)₃ (2.5 mol%) | Blue LED | Batch | 14 | [7] |
| 3 | None | 254 nm Lamp | Batch | <20 | [7][8] |
| 4 | None | 310 nm Lamp | Batch | <20 | [7] |
| 5 | None | 450 nm LED | Batch | No Reaction | [7][8] |
| 6 | None | 365 nm LED | Batch | 43 | [7][8] |
| 7 | None | 365 nm LED | Flow | 62 - 66 |[7][8] |
Table 2: Comparison of Common Photocatalysts for BCP Functionalization
| Photocatalyst | Abbreviation | Typical Application | Example Yield (%) | Reference |
|---|---|---|---|---|
| Tris(2-phenylpyridine)iridium(III) | fac-Ir(ppy)₃ | Arylation, Alkylation | 87 | [10] |
| Bis(2-(2,4-difluorophenyl)pyridine)(5-(diphenylphosphino)-2,2'-bipyridine)iridium(III) hexafluorophosphate | Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ | Giese Radical Reactions | 60-98 | [11][15] |
| 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 4CzIPN | α-Quaternary BCP Synthesis | ~70-80 | [11][15] |
| [(DPEPhos)(bcp)Cu]PF₆ | Copper-Based Catalyst | C-H Arylation | Not specified for BCP |[12] |
Visual Guides
Experimental & Logical Workflows
Caption: General workflow for a batch photochemical BCP reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Reaction Mechanism
Caption: Simplified photoredox cycle for BCP functionalization.
Experimental Protocols
Protocol 1: Scalable, Catalyst-Free Synthesis of 1-Iodo-3-alkyl-bicyclo[1.1.1]pentane (Flow)
This protocol is adapted from a general and scalable method for preparing BCP iodides.[8]
Materials:
-
Alkyl iodide (1.0 eq.)
-
[1.1.1]Propellane solution (typically ~0.7 M in Et₂O or Et₂O/CH₂(OEt)₂, 1.2 eq.)
-
Anhydrous diethyl ether (Et₂O) for dilution if necessary
Equipment:
-
Flow chemistry reactor system (e.g., a coiled PFA or FEP tube)
-
Syringe pump
-
High-power 365 nm LED array positioned to irradiate the flow reactor coil
-
Collection flask
Procedure:
-
Prepare a solution of the alkyl iodide and the [1.1.1]propellane solution in diethyl ether. The final concentration of propellane should be maintained around 0.5-0.7 M.
-
Set up the flow reactor, ensuring the coiled section is evenly irradiated by the 365 nm LED array.
-
Pump the reaction mixture through the irradiated coil at a determined flow rate. A typical residence time is 15-30 minutes.[7] For example, for a 160 mL irradiated coil, a flow rate of 10 mL/min gives a residence time of 16 minutes.[8]
-
Collect the output from the reactor in a round-bottom flask.
-
Once all the solution has been passed through the reactor, the reaction is complete.
-
Workup: In many cases, the reaction is clean enough that simply evaporating the solvent under reduced pressure yields the product with >90% purity.[8] If necessary, further purification can be achieved by distillation or low-temperature crystallization from a nonpolar solvent like pentane.[7]
Protocol 2: fac-Ir(ppy)₃ Catalyzed BCP Functionalization with an Aryl Halide (Batch)
This protocol is a representative procedure for photoredox-catalyzed BCP synthesis.[10]
Materials:
-
Aryl iodide or bromide (1.0 eq.)
-
fac-Ir(ppy)₃ (1-2.5 mol%)
-
[1.1.1]Propellane solution (~0.7 M, 1.5 eq.)
-
Anhydrous pivalonitrile (t-BuCN) as solvent
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 18W, 450 nm)
-
Cooling fan to maintain ambient temperature (~30 °C)
-
Nitrogen or Argon line for degassing
Procedure:
-
To the reaction vial, add the aryl halide and fac-Ir(ppy)₃.
-
Seal the vial with a septum cap and purge with nitrogen or argon.
-
Add the anhydrous pivalonitrile via syringe.
-
Sparge the resulting solution with a gentle stream of nitrogen for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Add the [1.1.1]propellane solution via syringe.
-
Place the vial in the photoreactor setup, approximately 1-2 cm from the blue LED light source, and begin vigorous stirring.
-
Turn on the light and the cooling fan.
-
Allow the reaction to proceed for 12-24 hours. Monitor progress by taking aliquots and analyzing via LC-MS or GC-MS.
-
Workup: Upon completion, turn off the light. Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to isolate the desired BCP product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. gunt.de [gunt.de]
- 3. vapourtec.com [vapourtec.com]
- 4. An Analysis of LED Light Sources Commonly Used in Photochemical Experiments_industry trends-Perfectlight [perfectlight.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hepatochem.com [hepatochem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Bicyclo[1.1.1]pentane Cross-Coupling
Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for BCP cross-coupling?
A1: The most prevalent and effective catalytic systems for BCP cross-coupling reactions involve palladium, nickel, and iron catalysts.
-
Palladium-catalyzed couplings , such as Suzuki-Miyaura and Negishi reactions, are widely used for coupling BCP-boronic acids/esters or BCP-organozinc reagents with (hetero)aryl halides.[1] These reactions often employ phosphine (B1218219) ligands to enhance catalyst activity and stability.[2][3]
-
Nickel-catalyzed couplings have emerged as a powerful alternative, particularly for decarboxylative cross-couplings of BCP-redox-active esters and for reactions involving challenging substrates.[4][5][6] Bidentate phosphine ligands are commonly used in these systems.[7]
-
Iron-catalyzed couplings , such as Kumada-type reactions, offer a cost-effective and environmentally friendly option for coupling BCP-iodides with Grignard reagents.[1][8][9]
Q2: Why is BCP cross-coupling challenging?
A2: The unique structure of the BCP cage presents several challenges. The high s-character of the C-H and C-C bonds at the bridgehead positions makes oxidative addition and other elementary steps in the catalytic cycle difficult.[4][10] Furthermore, the strained nature of the BCP molecule can lead to side reactions like ring-opening or fragmentation under harsh reaction conditions.[9]
Q3: How do I choose the appropriate ligand for my BCP cross-coupling reaction?
A3: Ligand selection is critical for a successful BCP cross-coupling. The choice depends on the metal catalyst and the specific coupling partners.
-
For Palladium-catalyzed reactions , bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf), are often effective.[11][12] These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species.[3]
-
For Nickel-catalyzed reactions , bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) have shown good performance.[7] The choice of ligand can significantly influence the reaction's efficiency and selectivity.[4]
-
For Iron-catalyzed Kumada couplings , N,N,N',N'-tetramethylethylenediamine (TMEDA) is a commonly used and effective ligand.[5][9]
Q4: What are common side reactions in BCP cross-coupling and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling of the coupling partners. This can often be suppressed by ensuring a thoroughly degassed reaction mixture and using an efficient pre-catalyst to ensure the rapid formation of the active catalytic species.[13]
-
Protodeboronation of BCP-boronic acids. Using BCP-boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can mitigate this issue as they are less prone to this side reaction.[13]
-
Dehalogenation of the aryl halide coupling partner.[9] This can sometimes be minimized by optimizing the reaction temperature and catalyst loading.
-
Oligomerization or polymerization of the BCP starting material, particularly when using [1.1.1]propellane as a precursor.[8] Careful control of reaction conditions and stoichiometry is crucial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-purity, active pre-catalyst. For Pd(II) pre-catalysts, consider an in-situ reduction step to generate the active Pd(0) species.[14][15] For air-sensitive catalysts, ensure all manipulations are performed under a strict inert atmosphere. |
| Inefficient Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands with varying steric and electronic properties. For example, in Ni-catalyzed reactions, remote steric hindrance on the phosphine ligand can enhance catalytic activity.[4] |
| Poor Solubility | The reactants or catalyst may not be fully dissolved in the chosen solvent. Try a different solvent or a solvent mixture. Ensure vigorous stirring, especially for heterogeneous mixtures.[14] |
| Incorrect Base | The strength and nature of the base are critical, especially in Suzuki-Miyaura couplings. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base not only activates the boronic acid but can also influence catalyst stability and activity.[13] |
| Suboptimal Temperature | The reaction may require higher temperatures to overcome activation barriers. Conversely, high temperatures can lead to catalyst decomposition or side reactions. Perform a temperature screen to find the optimal balance. |
| Presence of Inhibitors | Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity and that solvents are properly degassed to remove oxygen.[14] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause & Solution |
| Homocoupling Product | Cause: Inefficient transmetalation or premature reductive elimination from a di-organometallic intermediate. Oxygen can also promote homocoupling.[13] Solution: Ensure the reaction is thoroughly deoxygenated. Use a pre-catalyst that efficiently generates the active L-Pd(0) species. Adjust the stoichiometry of the coupling partners. |
| Protodeboronated BCP | Cause: The BCP-boronic acid is unstable under the reaction conditions, particularly in the presence of water and base.[13] Solution: Switch to a more stable BCP-boron derivative like a pinacol ester or a trifluoroborate salt. Minimize the amount of water in the reaction mixture. |
| Dehalogenated Arene | Cause: A competing reaction pathway where the aryl halide is reduced. Solution: This can be influenced by the solvent and base combination. Screening different reaction conditions may help to suppress this side reaction.[9] |
| BCP Dimer/Oligomer | Cause: Self-reaction of the BCP starting material, especially when using highly reactive precursors like [1.1.1]propellane. Solution: Optimize the stoichiometry and addition rate of the reagents to favor the cross-coupling pathway.[8] |
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for the Arylation of BCP Derivatives
| Catalyst System | BCP Substrate | Coupling Partner | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Fe(acac)₃ | 1-Iodo-BCP | 4-Methoxyphenyl-MgBr | TMEDA | - | THF | RT | 75 | [9][16] |
| NiCl₂(dtbbpy) | BCP-Redox Ester | 4-Bromobenzonitrile | dtbbpy | NaHCO₃ | DMA | RT | 85 | [17] |
| Pd(OAc)₂ | BCP-Boronic Ester | 4-Bromoanisole | cataCXium A | Cs₂CO₃ | Toluene/H₂O | 100 | 77 | [12] |
| Ni(cod)₂ | BCP-Trifluoroborate | 4-Bromoanisole | dtbbpy | - | DMA | RT | 65 | [18] |
Yields are isolated yields and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCP
This protocol is adapted from the work of Anderson and co-workers.[9][16]
Materials:
-
1-Iodo-bicyclo[1.1.1]pentane (1.0 equiv)
-
Aryl or heteroaryl Grignard reagent (1.5 equiv)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Fe(acac)₃ (10 mol%).
-
Add anhydrous THF, followed by TMEDA (20 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 equiv) to the flask with vigorous stirring.
-
To this mixture, add a solution of 1-iodo-bicyclo[1.1.1]pentane (1.0 equiv) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of a BCP-Redox Active Ester
This protocol is based on the work of Molander and colleagues.[17][19]
Materials:
-
BCP-N-(acyloxy)phthalimide redox-active ester (1.0 equiv)
-
(Hetero)aryl bromide (1.2 equiv)
-
NiCl₂(dtbbpy) (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Hantzsch ester (1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Anhydrous Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, charge a reaction vial with the BCP redox-active ester (1.0 equiv), (hetero)aryl bromide (1.2 equiv), NiCl₂(dtbbpy) (5 mol%), dtbbpy (10 mol%), Hantzsch ester (1.5 equiv), and NaHCO₃ (2.0 equiv).
-
Add anhydrous, degassed DMA to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Radical Coupling Reactions Directly Involving this compound (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting side reactions in radical additions to [1.1.1]propellane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radical additions to [1.1.1]propellane.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during radical additions to [1.1.1]propellane, with a focus on minimizing side reactions and optimizing product yields.
Q1: My reaction is producing a significant amount of oligomers ([n]staffanes) instead of the desired 1,3-disubstituted bicyclo[1.1.1]pentane (BCP). How can I suppress this side reaction?
A1: Oligomerization is the most common side reaction in radical additions to [1.1.1]propellane.[1][2] The bicyclo[1.1.1]pentyl radical intermediate can react with another molecule of [1.1.1]propellane, initiating a chain polymerization process.[3] To suppress oligomerization, consider the following strategies:
-
Control Stoichiometry: The ratio of [1.1.1]propellane to the radical precursor is a critical factor. Using an excess of the radical precursor relative to [1.1.1]propellane can favor the formation of the desired 1:1 adduct. Conversely, increasing the equivalents of [1.1.1]propellane will favor the formation of oligomers.[1][2]
-
Slow Addition: Adding the [1.1.1]propellane solution slowly to the reaction mixture containing the radical precursor can help maintain a low concentration of propellane, thereby disfavoring oligomerization.
-
Use of Radical Acceptors/Traps: Incorporating a radical acceptor that can efficiently trap the intermediate BCP-radical can prevent its reaction with another propellane molecule. For instance, di-tert-butyl azodicarboxylate has been shown to act as an effective radical acceptor, leading to the formation of a more stable amidyl radical and preventing polymerization.[4]
-
Choice of Radical Precursor: The nature of the radical precursor can influence the rate of the desired radical trapping versus oligomerization. Precursors that lead to a rapid and efficient trapping of the BCP radical are preferred.
Q2: I am observing poor yields of my desired product. What are the potential causes and solutions?
A2: Low yields can stem from several factors beyond oligomerization:
-
Inefficient Radical Generation: Ensure that your radical initiator (e.g., AIBN, benzoyl peroxide, triethylborane (B153662), or photoredox catalyst) is active and used under appropriate conditions (temperature, light source). The choice of initiator should be compatible with your radical precursor and solvent.
-
Decomposition of [1.1.1]Propellane: [1.1.1]Propellane is a highly strained and thermally sensitive molecule.[5] It is typically stored as a solution at low temperatures. Ensure the quality of your propellane solution. Its concentration can be determined by reacting a sample with a known amount of thiophenol and analyzing the product by NMR.[6][7]
-
Side Reactions of the Radical Precursor: The generated radical may undergo undesired side reactions before it can react with [1.1.1]propellane. This can be influenced by the solvent and other components in the reaction mixture.
-
Product Instability: Some 1,3-disubstituted BCPs can be unstable under the reaction or workup conditions. Consider the stability of your target molecule and adjust the purification strategy accordingly.
Q3: How do I choose the right solvent for my radical addition to [1.1.1]propellane?
A3: The choice of solvent can significantly impact the reaction outcome. Ethereal solvents like diethyl ether are commonly used for the preparation and storage of [1.1.1]propellane solutions.[7] However, the presence of ether can sometimes lead to undesired side reactions. For example, in the radical addition of methyl formate, the use of a pentane (B18724) solution of [1.1.1]propellane is crucial to avoid the formation of diethyl ether adducts as the major products.[8] When selecting a solvent, consider the following:
-
Solubility of Reactants: Ensure all reactants are sufficiently soluble.
-
Inertness: The solvent should be inert to the radical species and other reactive intermediates.
-
Chain Transfer: The solvent should have a low chain-transfer constant to avoid undesired hydrogen atom abstraction from the solvent.
Q4: Can I control the selective formation of[9]staffanes over the 1:1 adduct?
A4: Yes, under certain conditions, the formation of[9]staffanes (the dimer) can be favored. By significantly increasing the equivalents of [1.1.1]propellane relative to the radical precursor, the equilibrium can be shifted towards the formation of the[9]staffane. For example, in the reaction of SF₅Cl with [1.1.1]propellane, increasing the equivalents of propellane from 1.0 to 8.0 changed the product ratio of the 1:1 adduct to the[9]staffane from 12:1 to 1:1.3.[1][10]
Data Presentation
Table 1: Effect of [1.1.1]Propellane Stoichiometry on Product Selectivity in the Reaction with SF₅Cl
This table summarizes the effect of varying the equivalents of [1.1.1]propellane on the product distribution between the 1:1 adduct (SF₅-BCP-Cl) and the[9]staffane (SF₅-BCP-BCP-Cl). The data is adapted from Pitts et al. (2024).[1][10]
| Equivalents of [1.1.1]Propellane | Product Ratio (SF₅-BCP-Cl :[9]staffane) | Yield of[9]staffane (%) |
| 1.0 | 12 : 1 | 7 |
| 6.0 | 1.1 : 1 | - |
| 8.0 | 1 : 1.3 | 53 |
| 20.0 | 1 : 3 | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Radical Addition of Thiols to [1.1.1]Propellane
This protocol is a general guideline for the addition of thiols to [1.1.1]propellane, which typically proceeds without the need for a radical initiator.
Materials:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether or pentane), concentration determined via thiophenol titration.[6]
-
Thiol of interest.
-
Anhydrous solvent (e.g., diethyl ether or THF).
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the thiol (1.0 eq.) in the chosen anhydrous solvent.
-
To this solution, add the solution of [1.1.1]propellane (1.0-1.2 eq.) dropwise at room temperature with stirring.
-
The reaction is typically rapid and can be monitored by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 1-thio-3-hydro-bicyclo[1.1.1]pentane.
Protocol 2: Triethylborane-Initiated Radical Addition of Alkyl Iodides to [1.1.1]Propellane
This protocol describes a method for the 1,3-difunctionalization of [1.1.1]propellane using an alkyl iodide as the radical precursor and triethylborane as the initiator.
Materials:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether).
-
Alkyl iodide.
-
Triethylborane (1 M solution in hexanes).
-
Anhydrous solvent (e.g., diethyl ether).
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkyl iodide (1.0 eq.) and the [1.1.1]propellane solution (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Add triethylborane (1 M in hexanes, 1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1-alkyl-3-iodothis compound.
Visualizations
Caption: General mechanism of radical addition to [1.1.1]propellane.
Caption: Mechanism of the primary side reaction: oligomerization.
Caption: Troubleshooting decision tree for radical additions.
References
- 1. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 2. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. d-nb.info [d-nb.info]
- 7. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Alkyl and Aryl Thiol Addition to [1.1.1]Propellane: Scope and Limitations of a Fast Conjugation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentane (BCP) Synthesis Scale-Up: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Bicyclo[1.1.1]pentane (BCP) synthesis. BCPs are increasingly important as bioisosteres for phenyl groups in medicinal chemistry, offering improved physicochemical properties such as better solubility and metabolic stability.[1][2] However, their synthesis, particularly at a larger scale, presents unique challenges due to the highly strained nature of the BCP core and its precursors.[2]
Frequently Asked Questions (FAQs)
Q1: Why are Bicyclo[1.1.1]pentanes (BCPs) gaining so much attention in drug discovery?
A1: BCPs serve as valuable bioisosteres for para-substituted benzene (B151609) rings, a common motif in many drug molecules.[3][4] Replacing a flat aromatic ring with a three-dimensional, saturated BCP scaffold can lead to significant improvements in a drug candidate's properties, including:
-
Enhanced Solubility: The non-planar structure of BCPs can disrupt crystal packing and improve aqueous solubility.[1][2]
-
Improved Metabolic Stability: The C(sp³)-rich structure is less prone to oxidative metabolism compared to electron-rich aromatic rings.[1][2]
-
Better Physicochemical Properties: This can include lower lipophilicity.[1]
-
Novel Chemical Space: Utilizing BCPs allows chemists to move out of patented chemical space.[1]
Q2: What is [1.1.1]propellane and why is it important for BCP synthesis?
A2: [1.1.1]Propellane is a highly strained hydrocarbon that serves as a key precursor for the synthesis of many BCP derivatives.[3][4] Its central carbon-carbon bond is exceptionally weak and reactive, allowing for the addition of various reagents across it to form the 1,3-disubstituted BCP core.[5] While its reactivity is advantageous, its high strain energy and potential for polymerization also present handling and storage challenges, especially at a large scale.[1][4][6]
Q3: What are the main strategies for scaling up BCP synthesis?
A3: The most successful and widely adopted strategy for large-scale BCP synthesis involves the reaction of [1.1.1]propellane with various substrates.[7] For many key BCP building blocks, such as this compound-1,3-dicarboxylic acid, a photochemical reaction between propellane and a suitable substrate (like diacetyl) is employed.[1][8] The use of continuous flow chemistry for these photochemical steps has proven to be a major breakthrough, enabling kilogram-scale production.[1][8][9]
Troubleshooting Guide
[1.1.1]Propellane Synthesis and Handling
Q4: My yield of [1.1.1]propellane is consistently low. What are the common pitfalls?
A4: Low yields in propellane synthesis can often be attributed to reagent quality, reaction conditions, or handling of the product.
-
Reagent Quality: Ensure you are using high-purity pentane (B18724) and freshly titrated methyllithium (B1224462).[10]
-
Temperature Control: Maintain strict temperature control during the reaction, especially during the addition of methyllithium (-78 °C) and the subsequent warm-up (0 °C).[10]
-
Inert Atmosphere: [1.1.1]Propellane is sensitive to air and can polymerize.[1] All glassware should be flame-dried, and the reaction must be conducted under a robust inert atmosphere (e.g., argon).[10]
-
Transfer of Product: The transfer of the volatile propellane solution should be done carefully, for instance, under reduced pressure to a cold trap, to minimize losses.[10]
Q5: My solution of [1.1.1]propellane seems to degrade quickly upon storage. How can I improve its stability?
A5: While direct use after synthesis is often recommended, solutions of [1.1.1]propellane in solvents like diethyl ether can be stored for several weeks at low temperatures (-40 °C).[1] It is advisable to titrate the solution before use if it has been stored for an extended period to determine the exact concentration.[1]
Photochemical Reaction Scale-Up: Batch vs. Flow
Q6: I am trying to scale up the photochemical addition to propellane using a batch reactor and my yields are not reproducible. Why is this happening?
A6: Scaling up photochemical reactions in batch mode is notoriously difficult. The issues you are facing are common and stem from the limitations of batch reactors:
-
Poor Light Penetration: As the reaction volume and concentration increase, the path length for light becomes longer, leading to inefficient and uneven irradiation of the reaction mixture. This is a primary reason for reduced yields and longer reaction times.
-
Heat Dissipation: Large batch reactors have a low surface-area-to-volume ratio, making it difficult to control the temperature of the reaction, which can lead to side products.
-
Safety Concerns: Using traditional high-pressure mercury lamps in large glass vessels presents significant safety risks.[1][8]
Q7: My flow photoreactor keeps clogging during the synthesis of the BCP diketone intermediate. How can I prevent this?
A7: Clogging in flow reactors, especially during reactions involving organometallic reagents or precipitation of salts, is a common issue. For the synthesis of BCPs from [1.1.1]propellane, which often involves reagents like methyllithium in its own synthesis, clogging can be due to lithium salts.[11] Implementing a static mixer can help prevent the buildup of solid particles that lead to blockages.[11]
Q8: I am considering switching from a mercury lamp to an LED light source for my flow reaction. What are the advantages?
A8: Switching to LEDs for photochemical synthesis offers several key advantages for scale-up:[1][8]
-
Improved Safety: LEDs operate at lower temperatures and do not require high pressures, making them inherently safer than mercury lamps.
-
Energy Efficiency: They are more energy-efficient and have a longer lifespan.
-
Wavelength Specificity: LEDs emit light in a narrow wavelength range (e.g., 365 nm), which can lead to cleaner reactions with fewer side products compared to the broad-spectrum output of mercury lamps.[1][8]
-
Scalability: LED-based flow reactors are more easily and linearly scalable.
The diagram below illustrates a troubleshooting workflow for common issues encountered in photochemical flow synthesis of BCPs.
Caption: Troubleshooting decision tree for photochemical flow synthesis.
Purification and Safety
Q9: Column chromatography of my BCP derivative is difficult at a large scale. Are there alternatives?
A9: Large-scale column chromatography can be resource-intensive. Consider the following:
-
Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most scalable purification method.
-
Distillation: For volatile, thermally stable BCP derivatives, distillation can be an effective option.
-
Reaction Optimization: The cleanest scale-up strategy is to optimize the reaction to the point where the product is sufficiently pure after a simple workup (e.g., extraction and solvent evaporation). Flow chemistry methods can often provide products of high purity that can be used directly in the next step.[12]
Q10: Are there specific safety hazards I should be aware of when working with BCPs at scale?
A10: Yes. The BCP scaffold is a high-energy, strained ring system.[13] While generally kinetically stable, it is important to screen BCP-containing compounds for thermal decomposition hazards using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), especially before performing large-scale reactions or distillations at elevated temperatures.[13] Some BCP derivatives have been shown to be sensitive to impact.[13] A thorough safety assessment is crucial before scaling up any new BCP synthesis.
Data Presentation
Table 1: Comparison of Photochemical Synthesis Methods for BCP Diketone Intermediate
| Parameter | Batch Synthesis (Michl, 1988)[1] | Flow Synthesis (Booker-Milburn, 2014)[1] | Optimized Flow Synthesis (Mykhailiuk, 2021)[1][8] |
| Scale | 26 g | 52 g | ~1 kg |
| Reaction Time | Not specified | Not specified | 6 hours |
| Light Source | Medium-pressure Hanovia mercury lamp | Medium-pressure Hanovia mercury lamp | 365 nm LED |
| Glassware | Pyrex vessel | Pyrex glassware | Standard chemical glass (non-Pyrex) |
| Key Limitation | Difficult to scale up further | Difficult to scale up further | Highly scalable |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one) via Flow Photochemistry[1][8]
This protocol describes the synthesis of the diketone intermediate, a precursor to this compound-1,3-dicarboxylic acid.
Workflow Diagram:
Caption: Workflow for the large-scale flow synthesis of the BCP diketone.
Methodology:
-
A solution of [1.1.1]propellane (0.7 M in diethyl ether, 8 L, 5.6 mol) is prepared.
-
A separate solution of butane-2,3-dione (diacetyl) (482.0 g, 5.6 mol) in diethyl ether (500 mL) is prepared and degassed with argon.
-
The two solutions are combined.
-
The resulting reaction mixture (~9 L) is passed through a flow photoreactor over 6 hours at a flow rate of approximately 30 mL/min.
-
The photoreactor is equipped with a 365 nm LED light source (total diode power: 670 W, operated at 80% luminescence power).
-
After passing through the reactor, the reaction mixture is concentrated under reduced pressure to yield the crude product.
-
Yield: 821.2 g (94%) of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one).
Protocol 2: Large-Scale Synthesis of this compound-1,3-dicarboxylic Acid via Haloform Reaction[1][8]
Methodology:
-
A solution of sodium hydroxide (B78521) (1 kg, 24.6 mol) in water (3.5 L) is prepared and cooled to 20 °C.
-
Bromine (2 kg, 12.3 mol) is added dropwise to the NaOH solution while maintaining the temperature. The mixture is stirred for 3 hours.
-
The resulting sodium hypobromite (B1234621) solution is cooled to 0 °C.
-
A solution of the diketone from Protocol 1 (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise to the cold hypobromite solution.
-
The reaction mixture is stirred overnight, allowing it to warm to room temperature.
-
The mixture is extracted with dichloromethane (B109758) (3 x 3 L) to remove organic impurities.
-
The aqueous layer is acidified with a suitable acid (e.g., HCl) until a low pH is reached.
-
The acidified aqueous layer is extracted with ethyl acetate (B1210297) (3 x 3 L).
-
The combined ethyl acetate layers are dried and concentrated under reduced pressure to yield this compound-1,3-dicarboxylic acid. This protocol has been used to produce the diacid on a 500 g scale.[1]
References
- 1. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Light-enabled scalable synthesis of this compound halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Improving the Regioselectivity of Bicyclo[1.1.1]pentane Functionalization
Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges in regioselective BCP functionalization stem from the unique structure and reactivity of the BCP core. Key issues include:
-
Bridgehead vs. Bridge C-H Bond Activation: The bridgehead (C1 and C3) C-H bonds are tertiary, while the bridge (C2) C-H bonds are secondary. Selectively functionalizing one type over the other can be difficult.[1][2]
-
Synthesis of Unsymmetrically 1,3-Disubstituted BCPs: Achieving different substituents at the two bridgehead positions often requires multi-step syntheses and careful control of reaction conditions to prevent the formation of homodimers or other side products.[3][4][5]
-
Functionalization of the Bridge (C2) Position: The C2 position is sterically hindered and its C-H bonds are less reactive than the bridgehead positions, making direct functionalization challenging.
-
Use of [1.1.1]Propellane: Many synthetic routes to functionalized BCPs rely on the highly strained and volatile precursor, [1.1.1]propellane. Handling this reagent and controlling its reactivity to avoid polymerization is a significant hurdle.[6]
Q2: How can I improve the regioselectivity for functionalizing the bridgehead (C1/C3) positions?
A2: Several strategies can be employed to enhance regioselectivity at the bridgehead positions:
-
Radical Reactions with [1.1.1]Propellane: The reaction of [1.1.1]propellane with radical precursors is a common method for introducing functionality at a bridgehead position. The initially formed BCP-1-yl radical can then be trapped by a second reagent to afford 1,3-disubstituted BCPs. The choice of radical initiator and trapping agent is crucial for controlling the outcome.[6][7]
-
Anionic Reactions with [1.1.1]Propellane: Organometallic reagents, such as Grignard reagents or organolithiums, can add to [1.1.1]propellane to generate a BCP-anion at one bridgehead, which can then be quenched with an electrophile.[1][6]
-
Transition Metal Catalysis: Cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are effective for functionalizing pre-functionalized BCPs (e.g., BCP-iodides or -boronic esters) at the bridgehead positions.[1][8][9]
-
Directing Groups: While less common for bridgehead functionalization, directing groups can be used to favor reaction at a specific site in more complex BCP derivatives.
Q3: What methods are available for the challenging functionalization of the bridge (C2) position?
A3: Functionalization of the C2 position is an emerging area of research. Current strategies include:
-
Carbene Insertion Reactions: Transition metal-catalyzed carbene insertion into the C-C bond of bicyclo[1.1.0]butanes can provide access to 1,2-disubstituted BCPs.[10]
-
Radical-mediated C-H Functionalization: Under specific conditions, radical-mediated approaches can be used to functionalize the bridge C-H bonds, although this often requires specialized reagents and conditions to overcome the higher bond dissociation energy compared to the bridgehead C-H bonds.
-
Skeletal Rearrangements: Certain synthetic routes involve the rearrangement of other bicyclic systems to generate bridge-functionalized BCPs.
Troubleshooting Guides
Issue 1: Low Yield in BCP Functionalization Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst or reagents. | Ensure the catalyst is active and reagents are pure and dry. For air/moisture-sensitive reactions, use freshly distilled solvents and rigorously inert atmosphere. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions, like Grignard additions to propellane, may require heating, while others may need cooling to prevent side reactions.[1] | |
| Low reactivity of the BCP substrate. | For C-H functionalization, the electronic and steric properties of existing substituents can significantly affect reactivity. Consider using a more activated substrate or a more reactive catalyst. | |
| Significant amount of starting material remaining | Insufficient reaction time. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Catalyst deactivation. | Increase catalyst loading or add a fresh portion of the catalyst. | |
| Formation of multiple products | Lack of regioselectivity. | Refer to the strategies for improving regioselectivity (e.g., use of directing groups, specific catalysts). |
| Side reactions such as oligomerization of [1.1.1]propellane. | Use a high dilution of [1.1.1]propellane or add it slowly to the reaction mixture. Optimize the stoichiometry of the trapping reagent. | |
| Product decomposition | Harsh reaction conditions. | Use milder reaction conditions (lower temperature, less reactive reagents). |
| Instability of the product during workup or purification. | Use a neutral workup and consider alternative purification methods like crystallization or sublimation instead of chromatography on silica (B1680970) gel, which can be acidic. |
Issue 2: Poor Regioselectivity (Mixture of Bridgehead and Bridge Functionalized Products)
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of C1/C3 and C2 functionalized products in C-H functionalization | Non-selective catalyst or reaction conditions. | Employ a catalyst known for high regioselectivity. For example, specific rhodium catalysts have shown high selectivity for the tertiary C-H bonds at the bridgehead positions.[2][11] |
| Steric hindrance at the bridgehead positions. | If the bridgehead positions are sterically encumbered, functionalization at the less hindered bridge position might become competitive. Redesign the substrate if possible. | |
| Formation of a mixture of 1-monosubstituted and 1,3-disubstituted BCPs | Incomplete reaction or inefficient trapping of the intermediate. | In radical or anionic additions to [1.1.1]propellane, ensure an adequate amount of the trapping reagent is present. Optimize the reaction time and temperature to favor the disubstitution product if desired. |
Quantitative Data Summary
Table 1: Regioselectivity in Rhodium-Catalyzed C-H Functionalization of 1-Aryl-BCPs [2]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Bridgehead:Other) | ee (%) |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 40 | 60 | >20:1 | - |
| 2 | Rh₂(S-TCPTAD)₄ | C₆H₁₄ | 23 | 99 | >20:1 | 96 |
| 3 | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 85 | >20:1 | 88 |
Table 2: Yields for the Synthesis of Unsymmetrically 1,3-Disubstituted BCP Ketones via Nickel/Photoredox Catalysis [3][5]
| Entry | R¹ | R² | Yield (%) |
| 1 | 4-MeO-Ph | Ph | 75 |
| 2 | 4-CF₃-Ph | Ph | 68 |
| 3 | 2-Naphthyl | Ph | 71 |
| 4 | Ph | 4-Cl-Ph | 65 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Enantioselective C-H Functionalization of a 1-Aryl-BCP[2]
This protocol describes the enantioselective C-H functionalization at the bridgehead position of a 1-aryl-substituted BCP using a chiral dirhodium catalyst.
Materials:
-
1-Aryl-bicyclo[1.1.1]pentane (1.0 equiv)
-
Ethyl 2-diazo-2-phenylacetate (1.2 equiv)
-
Rh₂(S-TCPTAD)₄ (1 mol%)
-
Anhydrous hexane (B92381)
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the 1-aryl-bicyclo[1.1.1]pentane and the Rh₂(S-TCPTAD)₄ catalyst.
-
Dissolve the solids in anhydrous hexane.
-
Slowly add a solution of ethyl 2-diazo-2-phenylacetate in anhydrous hexane to the reaction mixture over a period of 4 hours using a syringe pump at room temperature.
-
Stir the reaction for an additional 2 hours after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-aryl-3-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)this compound.
Workup and Purification:
-
The crude product is purified by silica gel chromatography. Care should be taken as some BCP derivatives can be sensitive to acidic silica gel. A pad of neutral alumina (B75360) can be used if necessary.
Protocol 2: Synthesis of an Unsymmetrically 1,3-Disubstituted BCP Ketone[3][5]
This protocol outlines a single-step, multi-component synthesis of a 1,3-disubstituted BCP ketone via a nickel/photoredox-catalyzed reaction with [1.1.1]propellane.
Materials:
-
[1.1.1]Propellane solution in diethyl ether (1.5 equiv)
-
Aryl iodide (R¹-I) (1.0 equiv)
-
Acyl chloride (R²-COCl) (2.0 equiv)
-
NiCl₂·glyme (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Ir(ppy)₃ (2 mol%)
-
Anhydrous DMF
Procedure:
-
In a glovebox, add NiCl₂·glyme, dtbbpy, and Ir(ppy)₃ to an oven-dried reaction vial.
-
Add the aryl iodide and anhydrous DMF.
-
Add the acyl chloride to the mixture.
-
Add the solution of [1.1.1]propellane in diethyl ether.
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with blue LEDs and stir at room temperature for 24 hours.
-
After the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired BCP ketone.
Visualizations
Caption: Experimental workflows for regioselective BCP functionalization.
Caption: Decision tree for selecting a BCP functionalization strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Bicyclo[1.1.1]pentane Derivatives
Welcome to the technical support center for the purification of polar Bicyclo[1.1.1]pentane (BCP) derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique and increasingly important scaffolds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar BCP compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar BCP derivatives?
A1: The main challenges arise from the combination of the rigid, non-polar BCP core and the presence of highly polar functional groups (e.g., carboxylic acids, amines, hydroxyls). This dual nature can lead to:
-
Poor retention or elution in standard chromatography systems.
-
Peak tailing in HPLC due to strong interactions with the stationary phase.
-
Difficulty in finding suitable crystallization solvents due to high solubility in polar solvents.
-
Co-elution with polar impurities that have similar retention profiles.
Q2: Which chromatographic techniques are most effective for purifying polar BCP derivatives?
A2: The choice of technique depends on the specific properties of your BCP derivative. Here are the most common and effective methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the method of choice for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][2]
-
Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be adapted. Using columns with polar-embedded or polar-endcapped stationary phases can improve the retention of polar BCPs. Additionally, adjusting the mobile phase pH to suppress the ionization of acidic or basic functional groups can increase hydrophobicity and retention.
-
Normal-Phase Chromatography (NPC): Traditional NPC with silica (B1680970) gel can be effective, especially for moderately polar BCPs. However, highly polar derivatives may exhibit very strong retention, requiring highly polar and sometimes complex mobile phases.
-
Ion-Exchange Chromatography (IEC): This technique is ideal for BCP derivatives that carry a net charge, such as those with carboxylic acid or amine functionalities. Separation is based on the ionic interaction between the charged analyte and the charged stationary phase.
Q3: When should I consider recrystallization for purifying my polar BCP derivative?
A3: Recrystallization is a powerful technique for obtaining highly pure crystalline solids and should be considered when:
-
Your polar BCP derivative is a solid at room temperature.
-
You can identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
You are working with larger quantities of material where chromatography might be less practical.
-
You need to remove impurities that have very different solubility profiles from your target compound.
For amides, recrystallization is often the preferred method of purification. Solvents like ethanol (B145695), acetone, and acetonitrile (B52724) can be effective.[3] A successful recrystallization can sometimes be achieved by dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly.[3]
Troubleshooting Guides
Chromatographic Purification
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor or No Retention on Reversed-Phase HPLC | The BCP derivative is too polar for the stationary phase. | 1. Switch to a more suitable stationary phase: Use a polar-embedded or polar-endcapped C18 column. 2. Modify the mobile phase: Increase the aqueous component of the mobile phase. For ionizable compounds, adjust the pH to suppress ionization and increase hydrophobicity. 3. Consider HILIC: This is often the best alternative for very polar compounds that are not retained in reversed-phase systems.[1][2] |
| Compound is Stuck on Normal-Phase (Silica Gel) Column | The BCP derivative is too polar and interacts too strongly with the silica. | 1. Increase mobile phase polarity: Gradually add a more polar solvent like methanol (B129727) or ethanol to your eluent system. For basic compounds, adding a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can help to reduce strong interactions with acidic silanol (B1196071) groups. 2. Use a different stationary phase: Consider using a less active stationary phase like alumina (B75360) or a bonded phase (e.g., diol, amino). 3. Switch to HILIC or Reversed-Phase: These techniques are often better suited for highly polar compounds. |
| Significant Peak Tailing in HPLC | Secondary interactions between polar functional groups on the BCP and active sites (e.g., silanols) on the stationary phase. | 1. Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions. 2. Modify the mobile phase: Add a competing agent to the mobile phase. For basic compounds, a small amount of a competing base (e.g., triethylamine) can improve peak shape. For acidic compounds, adding a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) can be effective. 3. Adjust the mobile phase pH: Ensure the pH is appropriate to maintain a consistent ionization state of your analyte. 4. Lower the sample concentration: Column overload can also lead to peak tailing. |
| Co-elution of Impurities | The impurities have similar polarity and retention characteristics to the target BCP derivative. | 1. Optimize the chromatographic method: Experiment with different stationary phases, mobile phase compositions, and gradients to improve resolution. 2. Try an orthogonal separation technique: If you are using reversed-phase, try HILIC or ion-exchange, as the different separation mechanisms may resolve the co-eluting species. 3. Consider derivatization: In some cases, derivatizing a functional group on your target compound or the impurity can alter its chromatographic behavior, allowing for separation. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound Does Not Crystallize Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated. | 1. Concentrate the solution: Evaporate some of the solvent to increase the concentration of the BCP derivative. 2. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. 4. Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the temperature. |
| Oiling Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Lower the temperature at which the compound dissolves: Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature. 2. Use a lower-boiling point solvent. 3. Allow the solution to cool more slowly to give crystals time to form. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper. | 1. Cool the solution in an ice bath to further decrease solubility. 2. Use a finer porosity filter paper or a different filtration technique. |
| Crystals are Contaminated with Impurities | The impurities co-crystallized with the product. The cooling was too rapid, trapping impurities. | 1. Perform a second recrystallization. 2. Ensure the solution cools slowly to allow for selective crystallization. 3. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
Data Presentation
The following table summarizes purification strategies and reported yields for some polar this compound derivatives based on available literature.
| BCP Derivative | Functional Groups | Purification Method | Details | Yield | Reference |
| This compound-1,3-dicarboxylic acid | Di-carboxylic acid | Extraction & Precipitation | The crude product was obtained by extraction with EtOAc after acidification. The final product was not further purified by chromatography or recrystallization in this step. | 45-51% | [4] |
| 3-(Methoxycarbonyl)this compound-1-carboxylic acid | Carboxylic acid, Ester | Filtration through Silica Gel | The crude mixture was dissolved in hexane (B92381):MeOtBu (1:1), filtered through a plug of SiO₂, and concentrated. | 83% | [4][5][6] |
| 3-Fluorothis compound-1-carboxylic acid | Carboxylic acid, Fluorine | Extraction | The reaction mixture was extracted with MeOtBu. The organic layer was concentrated to yield the product. | Not specified | [5][6] |
| 3-((tert-Butoxycarbonyl)amino)this compound-1-carboxylic acid | Carboxylic acid, Boc-protected amine | Liquid-Liquid Extraction | The residue after reaction was dissolved in EtOAc and washed with saturated aqueous NaHCO₃, water, and brine. | Not specified | [6] |
| 2,2'-(this compound-1,3-diyl)bis(propan-2-ol) | Di-tertiary alcohol | Column Chromatography | The crude product was purified by column chromatography. | Not specified | [7] |
| 3-((Benzyloxy)carbonyl)this compound-1-carboxylic acid | Carboxylic acid, Benzyl ester | Flash Chromatography | The desired product was isolated as a white solid by flash chromatography using 10% EtOAc in hexanes. | 63% | [8] |
Experimental Protocols
Protocol 1: Purification of 3-(Methoxycarbonyl)this compound-1-carboxylic Acid by Filtration through Silica Gel[4][5][6]
-
Dissolution: Dissolve the crude reaction mixture (starting from 200.0 g of this compound-1,3-dicarboxylic acid) in approximately 1 L of a 1:1 mixture of hexane and methyl tert-butyl ether (MeOtBu).
-
Preparation of Silica Plug: In a large sintered glass funnel, place a plug of cotton or glass wool and add approximately 500 g of silica gel (100-200 mesh). Wet the silica gel with the hexane:MeOtBu solvent mixture.
-
Filtration: Pour the dissolved crude product onto the silica gel plug.
-
Elution: Wash the silica gel with additional hexane:MeOtBu (1:1) solvent to ensure all the product has eluted. Monitor the elution by TLC if necessary.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting white solid under vacuum to obtain the purified product.
Protocol 2: Purification of 3-((Benzyloxy)carbonyl)this compound-1-carboxylic Acid by Flash Chromatography[8]
-
Column Preparation: Pack a flash chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product (e.g., 4.19 g) in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate (B1210297) (EtOAc). For this specific compound, a final mobile phase of 10% EtOAc in hexanes was effective.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: General workflow for chromatographic purification.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Bicyclo[1.1.1]pentane Synthesis
Welcome to the Bicyclo[1.1.1]pentane (BCP) Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproducts in BCP synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Bicyclo[1.1.1]pentanes, offering potential causes and solutions to minimize byproduct formation and improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired BCP Product | - Inefficient radical initiation or propagation.- Suboptimal reaction concentration.- Competing side reactions (e.g., protodehalogenation, homodimerization).[1] | - Optimize initiator/catalyst loading: For triethylborane-initiated reactions, initiator loading can be as low as 1 mol%.[2]- Adjust reagent stoichiometry: Attenuate silane (B1218182) equivalencies and copper catalyst loading to suppress competing pathways.[1]- Screen solvents: The choice of solvent can significantly impact yield; CH2Cl2 and acetone (B3395972) are commonly used.[1][3] |
| Formation of Oligomeric 'Staffane' Byproducts | - Multiple insertions of [1.1.1]propellane or tricyclo[1.1.1.01,3]pentane (TCP) into the radical chain. | - Optimize reaction conditions: In triethylborane-initiated atom-transfer radical addition (ATRA) reactions, optimized conditions with controlled stoichiometry of TCP can eliminate the formation of staffane byproducts.[2] |
| Presence of 1,4-Diene Byproducts | - Fragmentation pathway during stepwise carbene addition to bicyclo[1.1.0]butanes.[4][5][6] | - This is an inherent potential byproduct of this specific synthetic route. Consider alternative BCP core construction methods if this is a persistent issue. |
| Formation of 1,3-Diiodothis compound (DIBCP) | - Reaction of [1.1.1]propellane with iodine.[7][8] This is a common byproduct when iodine is present or generated in situ. | - Carefully control iodine concentration: In reactions where iodine is a reagent or potential byproduct, its stoichiometry should be carefully managed.- Alternative precursors: Consider using precursors that do not involve elemental iodine. While DIBCP is often an unwanted byproduct, it can be isolated and used as a stable precursor for certain BCP derivatives.[7][8] |
| Reaction Fails to Go to Completion | - Insufficient initiation (e.g., lack of light in photochemical reactions).- Incompatible functional groups on the substrate. | - Verify initiation conditions: Ensure the light source is functional and of the correct wavelength for photochemical reactions. Control experiments in the dark should show no reaction.[1][2][9]- Assess substrate compatibility: While many methods tolerate a wide range of functional groups, highly reactive groups may interfere. For instance, free amines may not be tolerated in triethylborane-initiated methods due to complexation.[4][5] |
| Difficulty in Product Purification | - Formation of closely eluting byproducts.- Volatility of the BCP product. | - Optimize reaction cleanliness: Some light-mediated reactions are reported to be clean enough that simple evaporation of the solvent yields a product of ~90% purity.[9]- Purification method: Flash chromatography is commonly employed.[1][3] For volatile products, consider distillation or crystallization at low temperatures.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to minimize byproducts in BCP synthesis from [1.1.1]propellane?
A1: The most effective strategies involve optimizing reaction conditions and reagent choice. Key approaches include:
-
Photochemical Methods: Utilizing visible light photocatalysis can lead to cleaner reactions under mild conditions.[1][9] For instance, light-enabled reactions of alkyl iodides with propellane can proceed without catalysts or initiators, yielding products of high purity.[9]
-
Radical Initiation Control: Using controlled radical initiators like triethylborane (B153662) can prevent the formation of oligomeric "staffane" byproducts.[2]
-
Stoichiometry Optimization: Carefully tuning the equivalents of reagents, such as silanes in certain photoredox reactions, can suppress unwanted pathways like protodehalogenation and homodimerization.[1]
-
Flow Chemistry: Performing reactions in a flow setup can improve irradiation efficiency and consistency, leading to higher yields and purer products.[9]
Q2: How can I avoid the formation of oligomeric 'staffane' byproducts?
A2: Staffane formation arises from the multiple radical additions to the propellane core. This can be effectively suppressed in triethylborane-initiated Atom Transfer Radical Addition (ATRA) reactions by carefully controlling the stoichiometry of the reagents, particularly the tricyclo[1.1.1.0¹³]pentane (TCP), and optimizing the initiator concentration.[2] Under optimized conditions, no staffane byproducts are observed.[2]
Q3: My reaction is producing a significant amount of 1,3-diiodothis compound (DIBCP). How can I prevent this?
A3: DIBCP is a stable crystalline solid that forms from the reaction of [1.1.1]propellane with iodine.[7][8] Its formation is a common issue in syntheses where iodine is present. To minimize its formation, ensure that the reaction conditions do not favor the generation of or prolonged exposure to molecular iodine. While often considered an unwanted byproduct, it's worth noting that DIBCP itself can be a useful, stable starting material for the synthesis of other BCP derivatives through nucleophilic substitution.[7][8]
Q4: Are there methods to synthesize BCPs that avoid the use of the volatile and unstable [1.1.1]propellane in situ?
A4: Yes, while many modern methods rely on [1.1.1]propellane, alternative strategies exist. One approach is the carbene insertion into the central bond of a bicyclo[1.1.0]butane precursor.[4][5][6] However, this method can sometimes suffer from the formation of 1,4-diene byproducts.[4][5][6] Another strategy involves using stable, pre-functionalized BCPs, such as this compound-1,3-dicarboxylic acid, which can be synthesized on a large scale and subsequently modified.[10][11]
Experimental Protocols
Protocol 1: General Procedure for BCP 3-Alkylation via Photoredox Catalysis
This protocol is adapted from a method for the 3-alkylation of BCPs under mild photoredox conditions.[1]
Materials:
-
4CzIPN (photocatalyst)
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl-methyl aminosilane (B1250345)
-
Sodium acetate (B1210297) (NaOAc)
-
Alkyl bromide
-
N-hydroxyphthalimide-BCP ester (NHPI-BCP)
-
Anhydrous, degassed acetone
-
Nitrogen gas
Procedure:
-
To an oven-dried 40 mL vial equipped with a Teflon stir bar, add 4CzIPN (0.01 equiv), CuBr₂ (0.2 equiv), tert-butyl-methyl aminosilane (2.0 equiv), NHPI-BCP (1.5 equiv), and NaOAc (2.0 equiv).
-
If the alkyl bromide is a solid, add it to the vial (1.0 equiv).
-
Seal the vessel, and backfill with nitrogen gas.
-
Add anhydrous, degassed acetone (to achieve a 0.05 M concentration).
-
If the alkyl bromide is a liquid, add it via syringe at this stage.
-
Place the reaction mixture in an integrated photoreactor with 450 nm irradiation at 100% light intensity.
-
Stir the reaction for 0.5 hours.
-
After 0.5 hours, open the reaction mixture to the air.
-
The crude product can be directly purified by flash chromatography.
Protocol 2: Light-Enabled Scalable Synthesis of BCP Iodides in Flow
This protocol describes a catalyst-free method for producing BCP iodides on a large scale using a flow reactor.[9]
Materials:
-
Alkyl iodide
-
A solution of [1.1.1]propellane (e.g., 0.7 M in Et₂O/CH₂(OEt)₂)
-
Diethyl ether (Et₂O)
Equipment:
-
Flow reactor with a coil irradiated by a 365 nm LED lamp.
Procedure:
-
Prepare a solution of the alkyl iodide (1.0 equiv) and the [1.1.1]propellane solution (1.2 equiv) in diethyl ether.
-
Pass the solution through the flow reactor's coil under irradiation with a 365 nm LED. The flow rate and residence time should be optimized for the specific setup (e.g., a flow rate of 10 mL/min for a 160 mL irradiated coil results in a 16-minute residence time).
-
Collect the reaction mixture exiting the reactor.
-
The reaction is often clean, and in many cases, evaporation of the solvent provides the product in approximately 90% purity, suitable for subsequent transformations without further purification.[9] If necessary, the product can be purified by distillation under reduced pressure or low-temperature crystallization.[9]
Visualizations
Experimental Workflow for Photoredox BCP Alkylation
Caption: Workflow for the photoredox-mediated 3-alkylation of BCPs.
Logical Relationship for Minimizing Byproducts
Caption: Key strategies to minimize common byproducts in BCP synthesis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nucleophilic Substitution of 1,3-Diiodothis compound: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light-enabled scalable synthesis of this compound halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Bicyclo[1.1.1]pentane and Phenyl Ring Physicochemical Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry, aimed at optimizing the drug-like properties of lead compounds. The phenyl ring, while ubiquitous in approved drugs, often introduces metabolic liabilities and suboptimal physicochemical properties.[1][2] In recent years, Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective nonclassical bioisostere for the para-substituted phenyl ring.[3][4][5] Its rigid, three-dimensional structure offers a compelling alternative to the planar phenyl group, frequently leading to significant improvements in solubility, metabolic stability, and overall pharmacokinetic profiles.[6][7][8][9]
This guide provides an objective, data-driven comparison of the key physicochemical properties of BCP and phenyl analogues, supported by experimental data and detailed methodologies.
Logical Framework: The Bioisosteric Replacement Strategy
The fundamental goal of replacing a phenyl ring with a BCP moiety is to enhance a molecule's properties while preserving or improving its biological activity. This strategy is most effective when the phenyl ring primarily acts as a rigid spacer, rather than engaging in essential π-π stacking interactions with the target protein.[10] The "escape from flatland" by introducing the three-dimensional BCP scaffold can disrupt undesirable molecular planarity, which is often associated with poor solubility and increased metabolic susceptibility.[7][11]
Caption: Bioisosteric replacement of a planar phenyl ring with a 3D BCP scaffold to improve drug properties.
Quantitative Physicochemical Data
The decision to employ a BCP bioisostere is best supported by quantitative experimental data. The following tables summarize key physicochemical parameters from comparative studies.
Table 1: Lipophilicity and Aqueous Solubility
Replacing a phenyl ring with a BCP moiety generally leads to a decrease in lipophilicity (lower LogD) and a significant increase in aqueous solubility. This is attributed to the disruption of the planar, hydrophobic surface of the aromatic ring, which reduces crystal lattice packing energy.[7]
| Compound Pair | Phenyl Analogue Property | BCP Analogue Property | Fold Change (BCP vs. Phenyl) | Reference |
| γ-Secretase Inhibitor | LogD (pH 7.4): 3.1 Aq. Solubility: 2.1 mg/mL | LogD (pH 7.4): 2.4 Aq. Solubility: >200 mg/mL | ~0.7 Log units ↓ ~95x ↑ | [12] |
| LpPLA₂ Inhibitor | Kinetic Solubility: 8 µM ChromLogD₇.₄: 6.3 | Kinetic Solubility: 74 µM ChromLogD₇.₄: 7.0 | 9.25x ↑ 0.7 Log units ↑ | [11] |
| Model Amide 1 | Kinetic Solubility: 104 µM LogD (pH 7.4): 3.6 | Kinetic Solubility: 370 µM LogD (pH 7.4): 3.4 | 3.6x ↑ 0.2 Log units ↓ | [13] |
| Resveratrol Analogue | Aq. Solubility: Low | Aq. Solubility: 32-fold higher | 32x ↑ | [10] |
Note: ChromLogD is a chromatographically determined measure of lipophilicity. An increase in this specific LpPLA₂ inhibitor case was noted as an exception.
Table 2: Metabolic Stability
The sp³-hybridized carbons of the BCP cage are significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the electron-rich phenyl ring.[6] The phenyl ring is prone to epoxidation, which can lead to reactive intermediates, whereas BCP hydroxylation is a less favorable process.[6]
| Compound Pair / Assay | Phenyl Analogue Stability | BCP Analogue Stability | Improvement Factor | Reference |
| Antimalarial Series (Human Liver Microsomes) | Clint: 25.1 µL/min/mg | Clint: 7.5 µL/min/mg | 3.3x more stable | [5] |
| IDO1 Inhibitors | Prone to amide hydrolysis forming aniline | Avoids amide hydrolysis | Mitigates formation of toxic aniline | [14] |
| General Observation | Susceptible to CYP-mediated oxidation | More stable in CYP450 environment | Reduced cytotoxicity of metabolites | [6] |
Clint: Intrinsic clearance. A lower value indicates greater metabolic stability.
Table 3: Acidity (pKa) of Carboxylic Acid Derivatives
The electronic properties of BCP differ from the phenyl ring, which influences the acidity of attached functional groups. The BCP cage is generally considered to be electron-withdrawing, leading to a lower pKa (stronger acid) for an attached carboxylic acid compared to its benzoic acid counterpart.
| Compound | Experimental pKa | Reference |
| Benzoic Acid | ~4.2 | (Standard value) |
| This compound-1-carboxylic acid | ~3.7 - 4.0 | [15][16] |
| 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid | Predicted pKa: 4.45 ± 0.10 | [16] |
Experimental Protocols
The data presented above are derived from standardized experimental procedures. Below are detailed methodologies for key assays.
Protocol 1: Kinetic Aqueous Solubility Assay
This assay measures the solubility of a compound from a solid state into an aqueous buffer over a defined period, simulating conditions relevant to oral absorption.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Compound Addition: Dispense 1.5 µL of the DMSO stock solution into a 96-well microplate.
-
Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, creating a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 18-24 hours to allow for equilibration.
-
Filtration: Centrifuge the plate to pellet any precipitated compound. Carefully transfer the supernatant to a filter plate to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the peak area against a standard curve prepared from the DMSO stock.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.
-
Reagent Preparation:
-
Test Compound: 1 µM final concentration.
-
Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.
-
NADPH (cofactor): 1 mM final concentration in buffer.
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
-
Incubation: In a microcentrifuge tube, combine the test compound, HLM, and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and quantify the remaining parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line determines the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol 3: Shake-Flask Method for LogP Determination
This classic method measures the partition coefficient of a compound between n-octanol and water, representing its lipophilicity.
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase (or the octanol (B41247) phase, depending on solubility).
-
Partitioning: Add an equal volume of the other phase to a flask. Seal and shake the mixture vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Application of this compound in Drug Development Research [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BLD Insights | Application of this compound in Drug Development Research [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Investigation of a this compound as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(Bicyclo[1.1.1]pentan-1-yl)phenol | 1402004-35-6 | Benchchem [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1823902-30-2) for sale [vulcanchem.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[1.1.1]pentane-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical three-dimensional (3D) bioisostere in modern drug discovery, frequently used to replace planar aromatic rings like para-substituted benzene, as well as alkynes and tert-butyl groups.[1][2][3] This substitution can significantly improve key pharmaceutical properties, including solubility and metabolic stability, while maintaining or even enhancing biological activity.[4][5][6] X-ray crystallography provides the definitive, high-resolution structural data necessary to understand the precise geometric consequences of this substitution, validate molecular design, and guide further optimization efforts.[7][8]
This guide offers a comparative overview of the X-ray crystallographic analysis of BCP-containing molecules, presenting key structural data, outlining common experimental protocols, and visualizing essential workflows and concepts.
Data Presentation: Comparative Structural Parameters
Single-crystal X-ray diffraction provides precise measurements of molecular geometry. The data below, compiled from various studies, highlights key structural parameters of the BCP core in different chemical environments. The rigid nature of the BCP cage results in highly consistent bond lengths and angles, though substitution can induce subtle changes.
| Compound/Identifier | Key Structural Feature(s) | BCP C-C Bond Length (Å) | Space Group | Reference |
| 3-((benzyloxy)carbonyl)bicyclo[1.1.1] pentane-1-carboxylic acid | 1,3-disubstituted with carbonyl-based groups. Forms head-to-head carboxylic acid dimers via hydrogen bonding. | Average: 1.557 ± 0.008 | P2₁/c | [9] |
| 1,3-bis(4‐iodophenyl)bicyclo[1.1.1] pentane | Aryl rings on opposite sides of the BCP are inclined at 59.38°, showcasing a combination of rigidity and rotational flexibility. | Not specified | P2₁/n | [10] |
| BCP-Boronic Acid Derivative (6) | Functionalized with boronic acid, a group known for its role in supramolecular assemblies. | Not specified | P-42₁c | [10] |
| Enantioenriched α-Chiral BCPs (9j, 9l, 9s) | The BCP core acts as a conformational control element, positioning itself on the opposite face of an adjacent oxazolidinone benzyl (B1604629) group. | Not specified | Not specified | [1] |
| BCP- hydrazine/methoxycarbonyl Derivative (11) | Confirmed that functional groups were located at the bridgehead carbons of the BCP skeleton. | Not specified | Not specified | [11] |
Table 1: Summary of selected crystallographic data for BCP-containing molecules. The Csp³–Csp³ bond lengths within the strained BCP core are notably longer than the typical average of 1.530 Å, being closer to the 1.554 Å average found in cyclobutane, reflecting significant ring strain.[9]
Experimental Protocols
The successful X-ray crystallographic analysis of BCP-containing molecules follows a well-defined workflow, from crystal preparation to final structural refinement.
Synthesis and Purification
The initial step involves the chemical synthesis of the target BCP-containing molecule. Numerous synthetic methods have been developed, often starting from [1.1.1]propellane or this compound-1,3-dicarboxylic acid.[5][11][12] High purity of the compound is critical for successful crystallization.
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., CDCl₃, DCM) is allowed to evaporate slowly at room temperature, gradually increasing the concentration until crystals form.[10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method was used to obtain high-quality enantiopure crystals from chloroform/pentane.[2]
X-ray Diffraction Data Collection
A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a focused beam of monochromatic X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[8][13]
Structure Solution and Refinement
The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is "solved" using computational methods to determine the phases of the diffracted X-rays. This yields an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve its accuracy. Advanced refinement techniques, such as Hirshfeld atom refinement, can provide a more detailed and accurate picture of the electron distribution.[8][9]
Visualizations: Workflows and Concepts
The following diagrams illustrate key processes and concepts related to the crystallographic analysis of BCP molecules.
Caption: General experimental workflow for the X-ray crystallographic analysis of BCP molecules.
Caption: BCP as a 3D bioisostere for a para-substituted phenyl ring, leading to improved properties.
Conclusion
X-ray crystallography is an indispensable tool in the development of pharmaceuticals containing the this compound scaffold. It provides unequivocal proof of structure, absolute configuration, and the detailed conformational information needed to rationalize structure-activity relationships (SAR).[1][2][4] The experimental data confirms that the BCP core serves as an effective mimic for para-substituted phenyl rings, preserving the critical vector between substituents while introducing beneficial 3D character.[10][14] As drug discovery continues to "escape from flatland," the precise structural insights afforded by X-ray analysis will remain fundamental to harnessing the full potential of novel bioisosteres like BCP.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of a this compound as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. mdpi.com [mdpi.com]
- 10. An Insight into Non‐Covalent Interactions on the this compound Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis of this compound Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. scispace.com [scispace.com]
Unlocking the Rigid Scaffold: A Guide to Advanced NMR Techniques for Bicyclo[1.1.1]pentane Characterization
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable bioisostere in modern drug discovery, prized for its rigid three-dimensional structure that can enhance metabolic stability and improve physicochemical properties. However, the unique and strained cage-like structure of BCPs presents distinct challenges for unambiguous chemical characterization. Standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing the necessary detail for complete structural elucidation and stereochemical assignment. This guide provides a comprehensive comparison of advanced NMR techniques that are essential for the in-depth characterization of BCP derivatives, supported by experimental data and detailed protocols.
The Challenge of Characterizing BCPs
The rigid BCP framework leads to unusual chemical shifts and through-space interactions that can complicate spectral interpretation. Protons and carbons within the cage exhibit unique spatial relationships, giving rise to long-range couplings that are not typically observed in more flexible aliphatic systems. Differentiating between isomers and determining the precise stereochemistry of substituents on the BCP core requires a multi-technique NMR approach.
Comparison of Advanced NMR Techniques
A combination of one-dimensional and advanced two-dimensional NMR experiments is crucial for the complete assignment of BCP derivatives. The following table summarizes the key techniques and the specific structural information they provide.
| NMR Technique | Information Provided for BCP Characterization | Advantages | Limitations |
| 1D NMR | |||
| ¹H NMR | Initial assessment of proton environments, chemical shifts (δ), and basic coupling patterns (J). | Rapid and provides a fundamental overview of the proton structure. | Signal overlap is common, especially for complex derivatives. Limited information on connectivity. |
| ¹³C{¹H} NMR | Number and type of carbon environments (bridgehead vs. bridge). | Provides a carbon count and information on symmetry. | Does not provide direct information on C-H connectivity. |
| 2D NMR | |||
| COSY (Correlation Spectroscopy) | Reveals scalar-coupled proton networks (²JHH, ³JHH). Helps trace proton connectivity through the BCP framework. | Excellent for identifying neighboring protons and confirming the BCP scaffold. | Can be complex to interpret in cases of extensive coupling or signal overlap. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. | Unambiguously assigns protons to their attached carbons.[1] | Does not provide information on long-range C-H correlations. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). | Crucial for establishing connectivity across quaternary carbons and identifying substituents. | Longer acquisition times may be required. The absence of a correlation is not definitive proof of a lack of connectivity. |
| NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space (through-space correlations), typically < 5 Å apart. | Essential for determining stereochemistry and confirming the three-dimensional structure.[2] | NOE signal intensity is distance-dependent and can be weak for longer distances. Molecular tumbling rates can affect the choice between NOESY and ROESY. |
| Advanced Techniques | |||
| DOSY (Diffusion-Ordered Spectroscopy) | Separates signals of different molecules in a mixture based on their diffusion coefficients. | Powerful for analyzing reaction mixtures and identifying impurities without physical separation. | Requires careful calibration and data processing. May not resolve molecules with very similar diffusion coefficients. |
| RDC (Residual Dipolar Coupling) | Provides long-range structural information by measuring the orientation of internuclear vectors in a partially aligned medium. | Offers precise information on bond orientations and can be used to determine the relative stereochemistry of distant functional groups. | Requires the use of an alignment medium, which can be challenging to find for all solvent systems and may interact with the analyte. |
Quantitative NMR Data for BCP Derivatives
The following tables present typical ¹H and ¹³C chemical shifts and key coupling constants for representative this compound derivatives. These values can serve as a reference for the characterization of new BCP compounds.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Disubstituted Bicyclo[1.1.1]pentanes in CDCl₃
| Substituent (R) | Bridgehead H (δ ppm) | Bridge CH₂ (δ ppm) | Bridgehead C (δ ppm) | Bridge C (δ ppm) | Reference |
| -COOH | 2.72 (s, 1H) | 2.14 (s, 6H) | 37.2 | 51.8 | [3] |
| -COOCH₃ | 2.31 (s, 3H) | - | 45.8, 51.9 | 54.3 | [4] |
| -I | - | 2.97 (s, 6H) | -4.8 | 61.2 | [5] |
| -NH₂·HCl | - | 2.33 (s, 6H) | 37.6 | - | [3] |
Table 2: Characteristic Long-Range Coupling Constants (J) in this compound Derivatives
| Coupling Type | Typical Range (Hz) | Structural Significance | Reference |
| ³J(C1-H) | 5 - 15 | Highly dependent on the substituent at the other bridgehead position, providing information on through-bond and through-space interactions.[6][7] | [6][7] |
| ⁴J(F-F) | 50 - 100 | Observed in fluorinated BCPs, these large through-space couplings are indicative of the proximity of fluorine atoms on the cage.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality NMR data for BCP characterization. Below are generalized protocols for key advanced NMR experiments.
Protocol 1: 2D NOESY for Stereochemical Analysis
-
Sample Preparation: Dissolve 5-10 mg of the BCP derivative in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The solution should be free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Optimize the lock signal and perform shimming to achieve good line shape and resolution.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse widths.
-
-
NOESY Experiment Parameters:
-
Pulse Sequence: noesygpphpps (or a similar phase-sensitive gradient-selected NOESY sequence).
-
Spectral Width (SWH): Set to cover all proton signals.
-
Number of Scans (NS): 8-16 per increment, depending on sample concentration.
-
Number of Increments (TD1): 256-512 for adequate resolution in the indirect dimension.
-
Mixing Time (d8): For small molecules like BCPs, a mixing time of 500-800 ms (B15284909) is typically optimal.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Analyze the cross-peaks, which indicate through-space proximity between protons.
-
Protocol 2: 2D DOSY for Mixture Analysis
-
Sample Preparation: Prepare the sample as for a standard NMR experiment. Ensure the sample is at thermal equilibrium in the spectrometer before starting the experiment to minimize convection.
-
Spectrometer Setup:
-
Perform standard setup procedures (tuning, locking, shimming). Crucially, do not spin the sample during a DOSY experiment.
-
Calibrate the gradient strength.
-
-
DOSY Experiment Parameters:
-
Pulse Sequence: ledbpgp2s (or a similar stimulated echo sequence with bipolar gradients).
-
Gradient Strengths: A linear or smoothed-square ramp of 16 to 32 gradient steps, from ~2% to ~95% of the maximum gradient strength.
-
Diffusion Time (Δ or d20): Typically 50-200 ms. This should be optimized to allow for sufficient signal decay for the largest molecule of interest.
-
Gradient Pulse Duration (δ or p30): 1-4 ms.
-
-
Data Processing:
-
Process the 2D data using the appropriate software package (e.g., TopSpin's dosy command, Mnova's DOSY processing module).
-
The software will fit the signal decay for each chemical shift to the Stejskal-Tanner equation to calculate the diffusion coefficient.
-
The final DOSY spectrum displays chemical shift on one axis and the diffusion coefficient on the other.
-
Visualizing NMR Correlations and Workflows
Graphviz diagrams are provided to illustrate the logical flow of NMR experiments for BCP characterization and the nature of the correlations observed.
Conclusion
The structural complexity of this compound derivatives necessitates the application of a suite of advanced NMR techniques for their complete and unambiguous characterization. While 1D NMR provides a preliminary assessment, 2D experiments such as COSY, HSQC, and HMBC are indispensable for establishing connectivity. For the critical determination of stereochemistry, NOESY or ROESY experiments are paramount. Furthermore, specialized techniques like DOSY and RDC offer powerful solutions for analyzing complex mixtures and obtaining precise long-range structural constraints, respectively. By employing the appropriate combination of these advanced NMR methods, researchers can confidently elucidate the structures of novel BCP-containing molecules, accelerating their development in pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Substitution of 1,3-Diiodothis compound: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. This compound-1,3-dicarboxylic Acid|CAS 56842-95-6 [benchchem.com]
A Computational Compass: Navigating Bicyclo[1.1.1]pentane Bioisosterism in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the rising stars in bioisosteric substitution is the bicyclo[1.1.1]pentane (BCP) moiety, a compact, rigid, and three-dimensional structure increasingly favored as a surrogate for the ubiquitous phenyl ring and other functionalities. This guide provides an objective comparison of BCP's performance against common bioisosteres, supported by experimental data and detailed protocols, to inform computational modeling and rational drug design.
The allure of BCP lies in its potential to favorably modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Its rigid, non-planar structure can lead to improved aqueous solubility, enhanced metabolic stability, and a different intellectual property landscape.[1][3] However, the impact of this bioisosteric replacement on biological activity can be context-dependent, sometimes maintaining or even enhancing potency, while in other cases leading to a decrease.[4][5] Computational modeling plays a pivotal role in predicting the consequences of such substitutions, enabling a more informed and efficient drug discovery process.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to employ a BCP bioisostere is often driven by the desire to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data from various studies, comparing key properties of BCP-containing compounds with their corresponding phenyl or other bioisosteric analogues.
| Lead Compound/Target | Bioisosteric Replacement | LogD/cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½ in mins, HLM) | Potency (IC₅₀/EC₅₀ in nM) | Reference |
| γ-Secretase Inhibitor | p-fluorophenyl to BCP | Not Reported | Significantly Improved | Significantly Improved | Equipotent | [1] |
| LpPLA₂ Inhibitor | Phenyl to BCP | 7.0 (vs. 6.3) | 74 (vs. 8) | Not Reported | Maintained | [6] |
| Antimalarial Compound | Phenyl to BCP | Not Reported | Similar | Significantly Improved | Equipotent | [5] |
| MDM2 Inhibitor | Phenyl to BCP | Reduced | Not Reported | Improved (slower amide hydrolysis) | Maintained (in vitro), Reduced (cell-based) | [7] |
| γ-Secretase Modulator | Phenyl to BCP | 3.6 (vs. >4) | 104 (vs. <0.1) | Not Reported | More Potent (42 vs. >100) | [8] |
Table 1: Comparison of Physicochemical Properties and Potency. HLM: Human Liver Microsomes.
| Compound | Bioisosteric Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| β-Caryophyllene | Neat Oil | 58.22 | 3.07 | 305.9 (0-24h) | Not directly compared | [9] |
| β-Caryophyllene | SEDDS Formulation | 204.6 | 1.43 | 553.4 (0-24h) | Significantly Enhanced | [9] |
| BCP/β-CD Complex | BCP/β-CD | Higher | Earlier | ~2.6x higher (0-12h) | Significantly Increased | [10] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the properties of BCP-containing compounds and their bioisosteres.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of early-stage drug discovery experiments.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well in a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
-
UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate and calculate the concentration based on a standard curve.
-
Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) can be calculated.
Caco-2 Permeability Assay
Purpose: To evaluate the intestinal permeability of a compound and assess its potential for oral absorption, as well as identify if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a defined concentration) to the apical (A) side of the monolayer.
-
At specific time points, collect samples from the basolateral (B) side.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the basolateral (B) side.
-
At specific time points, collect samples from the apical (A) side.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B to A / Papp A to B) can then be determined to assess the potential for active efflux.
Visualizing Workflows in Bioisosteric Design
Drug Discovery Workflow Incorporating Bioisosterism
The strategic application of bioisosterism is an iterative process within the broader drug discovery pipeline. The following diagram illustrates a typical workflow, highlighting the key stages where computational modeling and experimental validation of bioisosteres like BCP are crucial.
Caption: A typical drug discovery workflow highlighting the iterative cycle of bioisostere selection.
Computational Workflow for Bioisostere Evaluation
A systematic computational approach is vital for prioritizing which bioisosteric replacements to synthesize and test. The workflow below, inspired by data-driven approaches, outlines the key steps in evaluating potential bioisosteres like BCP.
Caption: A computational workflow for the in silico evaluation and prioritization of bioisosteres.
References
- 1. Application of this compound in Drug Development Research [bldpharm.com]
- 2. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with saturated bioisosteres has emerged as a powerful tool to optimize the physicochemical and pharmacokinetic properties of drug candidates. Among the most promising non-classical bioisosteres are Bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO). This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective impacts on key drug-like properties.
Executive Summary
This compound (BCP) and bicyclo[2.2.2]octane (BCO) are valuable three-dimensional bioisosteres for the para-substituted phenyl ring, each offering a unique set of advantages and disadvantages. BCP, with its smaller size and lower carbon count, generally leads to a significant improvement in aqueous solubility and a reduction in lipophilicity and non-specific binding.[1] In contrast, BCO provides a closer geometric mimicry of the phenyl ring's bridgehead distance but tends to increase lipophilicity.[2] The choice between these bioisosteres is therefore a strategic decision in drug design, contingent on the specific properties that require optimization.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize the quantitative data comparing parent compounds containing a para-phenyl ring with their corresponding BCP and BCO analogs.
Table 1: Comparison of Physicochemical Properties
| Compound | Bioisostere | cLogP | Aqueous Solubility (-log(Molarity))[1] | CHI(IAM)¹[1] |
| Axitinib Analog | p-Ph | 3.6 | > 4.3 | 87 |
| BCP | N/A | 3.8 | 62 | |
| BCO | N/A | > 4.3 | 91 | |
| Fmoc-Phe-OMe Analog | p-Ph | N/A | 5.3 | 114 |
| BCP | N/A | 4.8 | 83 | |
| BCO | N/A | 5.6 | 116 | |
| Fmoc-Tyr-OH Analog | p-Ph | N/A | 5.1 | 111 |
| BCP | N/A | 4.5 | 83 | |
| BCO | N/A | 5.4 | 112 |
¹CHI(IAM) is the chromatographic hydrophobicity index on immobilized artificial membranes, a measure of non-specific binding. Lower values indicate weaker non-specific binding.[1] N/A: Data not available in the reviewed literature.
Table 2: Case Study - γ-Secretase Inhibitor (BMS-708163)
| Compound | Bioisostere | γ-Secretase IC₅₀ (nM) | Aqueous Solubility (pH 7.4) | Metabolic Stability (Human Liver Microsomes, % remaining at 60 min) |
| BMS-708163 | p-Ph | 0.30[3] | Low[4] | N/A |
| BCP Analog | BCP | Equipotent to parent[3] | 32.7-fold increase vs. parent[4] | Improved vs. parent[4] |
| BCO Analog | BCO | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature for a direct BCO analog of BMS-708163.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).[5]
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.[6]
-
Analysis: Analyze the filtrate by HPLC with UV detection. Create a standard curve using known concentrations of the test compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to the standard curve. The solubility is reported in µM or µg/mL.[7]
Metabolic Stability Assay (Microsomal Stability)
This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.[4][8]
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of human liver microsomes in 100 mM potassium phosphate (B84403) buffer (pH 7.4).[4]
-
Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[4]
-
Prepare a 1 µM solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4°C to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[4]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative study of BCP and BCO bioisosteres.
References
- 1. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr(Bz)-OH | C31H25NO6 | CID 131740349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Bicyclo[1.1.1]pentane: A Key to Unlocking Improved Solubility in Drug Discovery
For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, reduce bioavailability, and complicate formulation development. As a bioisosteric replacement for the commonly used para-substituted phenyl ring, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful tool to enhance the physicochemical properties of molecules, most notably their solubility.
This guide provides a comprehensive comparison of the experimentally validated improvements in solubility achieved by incorporating the BCP scaffold into molecular structures. We present quantitative data from various studies, detail the experimental protocols used for these assessments, and offer a comparative look at other phenyl ring bioisosteres.
Unlocking Solubility: BCP vs. Phenyl Analogues
The replacement of a planar phenyl ring with the three-dimensional, saturated BCP cage disrupts intermolecular π-stacking interactions, a common contributor to low aqueous solubility in crystalline solids. This structural modification generally leads to a significant increase in solubility.
Below is a summary of quantitative data from studies that directly compare the solubility of parent compounds containing a phenyl ring with their BCP analogues.
| Compound Pair | Target/Class | Phenyl Analogue Solubility | BCP Analogue Solubility | Fold Increase | Solubility Assay Type |
| LpPLA2 Inhibitor | LpPLA2 | 8 µM | 74 µM | 9.25 | Kinetic |
| 399 µg/mL | >1000 µg/mL | >2.5 | Thermodynamic (FaSSIF) | ||
| p38 Kinase Inhibitor | p38 Kinase | 4 µM | 174 µM | 43.5 | Not Specified |
| γ-Secretase Inhibitor (Avagacestat analogue) | γ-Secretase | - | - | Improved | Not Specified |
| Imatinib Analogue | Kinase | - | - | Significantly Improved | Not Specified |
Head-to-Head: BCP vs. Other Bioisosteres
While BCP has shown remarkable success, it is not the only non-planar bioisostere used to replace phenyl rings. Cubane (B1203433) and bicyclo[2.2.2]octane (BCO) are other scaffolds that have been investigated for their potential to improve physicochemical properties.
| Bioisostere | Key Structural Features | Impact on Solubility |
| This compound (BCP) | Rigid, strained cage with bridgehead carbons projecting substituents linearly. | Generally provides a significant improvement in aqueous solubility.[1][2][3] |
| Cubane | Symmetrical, cage-like hydrocarbon. | Can also lead to an improvement in solubility.[1] |
| Bicyclo[2.2.2]octane (BCO) | Less strained bicyclic system compared to BCP. | May not offer the same solubility benefits as BCP and can lead to more lipophilic molecules.[1] |
Studies suggest that BCP often affords superior water solubility compared to both BCO and cubane in direct comparisons.[4]
Experimental Validation: How Solubility is Measured
The improvements in solubility attributed to the BCP moiety are validated through rigorous experimental protocols. The two most common methods are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.
Typical Protocol (Nephelometric Method): [5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to reach the desired final compound concentration.
-
Mixing and Incubation: Thoroughly mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles (precipitation).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the true equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of a saturated solution of the compound in a given solvent at equilibrium with the solid material.
-
Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound.
Visualizing the Concept
To better understand the principles discussed, the following diagrams illustrate the structural comparison of a phenyl ring and a BCP moiety, as well as a simplified workflow for determining kinetic solubility.
Caption: Bioisosteric replacement of a phenyl ring with a BCP moiety.
Caption: A simplified workflow for the kinetic solubility assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of a this compound as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
The Rise of a Three-Dimensional Scaffold: A Comparative Guide to Bicyclo[1.1.1]pentane-Modified Drugs
The strategic replacement of chemical moieties is a cornerstone of modern drug discovery, aimed at enhancing the efficacy, safety, and pharmacokinetic profiles of therapeutic candidates. In the ongoing quest to "escape from flatland," the bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent three-dimensional (3D) bioisostere for the ubiquitous para-substituted phenyl ring.[1][2][3] This guide provides a comprehensive comparison of BCP-modified drugs and their traditional phenyl-containing counterparts, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their performance.
The rationale for replacing a flat aromatic ring with a rigid, saturated cage-like structure lies in the potential to improve key drug-like properties.[4][5][6] The introduction of a BCP moiety can significantly alter a molecule's physicochemical characteristics, often leading to enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability.[7][8][9][10][11][12] However, the impact on biological potency is target-dependent and less predictable, underscoring the importance of empirical evaluation.[2][13]
Physicochemical Properties: BCP vs. Phenyl Ring
A consistent theme in the literature is the favorable impact of BCP incorporation on the physicochemical properties of drug candidates. The replacement of a lipophilic phenyl ring with the more polar, sp³-rich BCP scaffold generally leads to a significant increase in aqueous solubility and a reduction in nonspecific binding.[4][6][12]
| Compound Pair | Parent Drug (Structure) | BCP Analogue (Structure) | Property | Parent Value | BCP Value | Fold Improvement | Reference |
| γ-Secretase Inhibitor | Avagacestat (BMS-708,163) | BCP-Avagacestat | Kinetic Solubility (µM) | <1 | 32 | >32 | [14] |
| Permeability (PAMPA, nm/s) | 230 | 705 | 3.1 | [11][14] | |||
| LpPLA2 Inhibitor | Darapladib | BCP-Darapladib | Kinetic Solubility (µM) | 8 | 74 | 9.3 | [14] |
| FaSSIF Solubility (µg/mL) | 399 | >1000 | >2.5 | [14] | |||
| Model Amides | Phenyl Amide | BCP Amide | Aqueous Solubility (µM) | <1 | 880 | >880 | [15] |
| Flurbiprofen Analogue | Fluorophenyl derivative | Fluoro-BCP derivative | clogP | 4.9 | 3.3 | (Lower Lipophilicity) | [16] |
Pharmacological Activity: A Case-by-Case Evaluation
While the benefits of BCP on physicochemical properties are well-documented, its effect on biological activity is more nuanced. The BCP core acts as a rigid spacer, mimicking the exit vectors of a para-substituted phenyl ring.[1][7] In cases where the phenyl ring primarily serves this spacer role, potency can be maintained or even improved. However, if the aromatic ring engages in crucial π-π stacking or other specific interactions with the target protein, its replacement with a saturated BCP can lead to a loss of affinity.[2]
| Compound Pair | Target | Metric | Parent Potency | BCP Potency | Outcome | Reference |
| γ-Secretase Inhibitor | γ-Secretase | pIC50 | ~9.6 | ~9.6 | Equipotent | [11][14] |
| LpPLA2 Inhibitor | LpPLA2 | pIC50 | 10.2 | 9.4 | Slight Decrease | [14] |
| Anticancer Drug | Not Specified | Not Specified | Active | Inactive | Loss of Activity | [1] |
| mGluR1 Antagonist | mGluR1 | Activity | Potent | Potent | Maintained Potency | [1] |
Experimental Protocols
The data presented in this guide are derived from standard assays in drug discovery. Below are brief descriptions of the methodologies for the key experiments cited.
Kinetic Aqueous Solubility: This is typically determined by high-throughput methods. A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). After a set incubation period, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured, often by LC-MS/MS or UV spectroscopy.
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model of passive diffusion. A porous filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The compound is added to a donor compartment, and after an incubation period, the amount of compound that has diffused through the artificial membrane into an acceptor compartment is quantified by LC-MS/MS.
Lipophilicity (ChromLogD and clogP): ChromLogD is an experimental measure of lipophilicity at a specific pH (e.g., 7.4), often determined by reversed-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound is correlated with the retention times of known standards to calculate the logD value. In contrast, clogP is a calculated (in silico) measure of the octanol-water partition coefficient, which does not account for ionization.
In Vitro Potency (IC50/pIC50): Enzyme inhibition or receptor binding assays are used to determine the concentration of a compound required to inhibit a biological process by 50% (IC50). For enzyme assays, the compound is incubated with the target enzyme and its substrate, and the rate of product formation is measured. For binding assays, a radiolabeled ligand and the test compound compete for binding to the target receptor. The IC50 value is then converted to a pIC50 (-log(IC50)) for easier comparison.
Visualizing the Workflow and SAR Trends
To better understand the role of BCP in drug development, the following diagrams illustrate a typical evaluation workflow and the general structure-activity relationship trends.
Caption: A typical workflow for the design, synthesis, and evaluation of BCP-modified drug candidates.
Caption: General trends in physicochemical and pharmacological properties when replacing a phenyl ring with a BCP moiety.
Conclusion
The use of the this compound scaffold as a para-substituted phenyl ring bioisostere is a well-established strategy in medicinal chemistry for improving the drug-like properties of a molecule.[1][2][13] The available data consistently demonstrate that this modification can lead to significant enhancements in solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[11][17][18] While the effect on potency is not universally positive, the BCP moiety often maintains the required biological activity, particularly when the parent phenyl ring does not participate in essential aromatic interactions.[2] As synthetic methodologies for accessing BCP-containing building blocks continue to advance, the application of this valuable 3D scaffold in drug discovery is poised to expand further, enabling the development of new drug candidates with optimized properties.[3][13][19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Application of this compound in Drug Development Research [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BLD Insights | Application of this compound in Drug Development Research [bldpharm.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pnas.org [pnas.org]
- 10. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the this compound motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of a this compound as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Large-Scale Synthesis and Modifications of this compound-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Programmable late-stage functionalization of bridge-substituted this compound bis-boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Bicyclo[1.1.1]pentane (BCP) at the Forefront of Saturated Bioisosteres: A Head-to-Head Comparison
In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Saturated bioisosteres, three-dimensional scaffolds that can mimic the spatial arrangement of functional groups like phenyl rings, have emerged as a powerful tool for medicinal chemists. Among these, bicyclo[1.1.1]pentane (BCP) has garnered significant attention for its ability to enhance drug-like properties. This guide provides a head-to-head comparison of BCP with other notable saturated bioisosteres, supported by experimental data, to inform rational drug design.
Physicochemical Property Comparison
The replacement of planar aromatic rings with saturated, rigid scaffolds like BCP can significantly alter a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data comparing BCP with other saturated bioisosteres such as cubane, adamantane, and cyclobutane.
Table 1: Comparison of Physicochemical Properties of BCP and Other Saturated Bioisosteres
| Property | This compound (BCP) | Cubane | Adamantane | Cyclobutane | p-Phenyl |
| Calculated logP (cLogP) | Lower than phenyl and other larger bioisosteres[1] | Generally lower than adamantane, similar to or slightly higher than BCP | High, significantly increases lipophilicity[1][2] | Lower than adamantane, can be similar to BCP depending on substitution | Varies with substitution, often higher than BCP |
| Aqueous Solubility | Significantly increases solubility compared to phenyl analogues[1] | Can improve solubility[1] | Generally decreases aqueous solubility due to high lipophilicity | Can improve solubility compared to more lipophilic scaffolds | Often lower than BCP analogues |
| Metabolic Stability | Generally enhances metabolic stability by blocking sites of metabolism[1] | Can increase metabolic stability[1] | Can enhance metabolic stability, but may introduce new metabolic pathways[3][4] | Can increase metabolic stability | Susceptible to oxidative metabolism |
| Molecular Shape | Rigid, linear scaffold | Rigid, spherical scaffold | Rigid, bulky, spherical scaffold | Puckered, less rigid than BCP | Planar |
| Size (Bridgehead Distance Å) | ~1.8-1.9 Å | ~2.7 Å | ~3.4 Å | N/A | ~4.3 Å |
Table 2: Case Study Comparison of a γ-Secretase Inhibitor Analog
| Compound | cLogP | Aqueous Solubility (µM) |
| Parent Phenyl Compound | 3.5 | 1.2 |
| BCP Analog | 2.8 | >200 |
This case study clearly demonstrates the dramatic improvement in aqueous solubility achieved by replacing a phenyl group with a BCP moiety, a common theme observed in medicinal chemistry programs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BCP and other saturated bioisosteres.
Determination of Lipophilicity (Shake-Flask logD)
The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is considered the gold standard for its determination.[5][6][7]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the PBS solution. This pre-saturation ensures that the two phases are in equilibrium.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Vigorously shake the vials for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logD value is calculated using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8][9][10]
Protocol:
-
Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate (B84403) buffer at pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant may be filtered as an additional precaution.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Determination of Metabolic Stability (Microsomal Stability Assay)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][12][13][14]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (human or other species) in the reaction buffer at a specific protein concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of the NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells containing the microsomes and the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The acetonitrile precipitates the proteins, halting enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k.
-
Intrinsic clearance (CLint) can also be calculated from the rate constant.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the application of BCP as a bioisostere.
Caption: A logical workflow for the bioisosteric replacement of an aromatic ring with a saturated scaffold.
Caption: The impact of replacing a phenyl ring with a BCP moiety on key physicochemical properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Shake Flask LogD | Domainex [domainex.co.uk]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Bicyclo[1.1.1]pentane's Impact on Compound Lipophilicity
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing the physicochemical and pharmacokinetic properties of drug candidates. The Bicyclo[1.1.1]pentane (BCP) moiety has emerged as a significant three-dimensional bioisostere for common planar or bulky groups, such as the para-substituted phenyl ring and the tert-butyl group.[1][2] Its rigid, rod-like structure allows it to mimic the geometry of these groups while often conferring superior properties. This guide provides a detailed analysis, supported by experimental data, of how incorporating a BCP scaffold impacts compound lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantitatively expressed by the partition coefficient (P) or its logarithmic form (LogP). LogP is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3]
-
LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ)
For ionizable compounds, the distribution coefficient (LogD) is used, which is the LogP at a specific pH (commonly 7.4 for physiological relevance). A lower LogP or LogD value indicates lower lipophilicity and, generally, higher aqueous solubility.
Comparative Analysis of BCP Bioisosteres
Experimental data consistently demonstrates that replacing traditional aromatic or bulky aliphatic groups with a BCP core can significantly modulate a compound's lipophilicity.
BCP as a para-Phenyl Bioisostere
The replacement of a para-phenyl ring with a BCP moiety is a common strategy to "escape from flatland" in medicinal chemistry, aiming to improve properties like solubility and metabolic stability.[4] This substitution typically leads to a marked reduction in lipophilicity.
Table 1: Comparison of Lipophilicity (LogD₇.₄) for p-Phenyl vs. BCP Analogues
| Parent Compound (with p-Phenyl) | LogD₇.₄ | BCP Analogue | LogD₇.₄ | ΔLogD₇.₄ (BCP - Phenyl) | Reference |
| Compound 37 | 3.6 | Compound 38 | 3.4 | -0.2 | [4] |
| Imatinib | 2.6 | Imatinib BCP Analogue | 1.51 | -1.09 | [5][6] |
| γ-Secretase Modulator 5 | >4.0 | Analogue 6 (BCP) | 3.6 | < -0.4 | [7] |
| Darapladib | 6.3 | Darapladib BCP Analogue | 7.0 | +0.7 | [8] |
Note: While most cases show a decrease in lipophilicity, the effect can be context-dependent, as seen with the highly lipophilic Darapladib analogue.
BCP vs. Other Non-Classical Phenyl Bioisosteres
BCP is one of several saturated, three-dimensional scaffolds used to replace phenyl rings. When compared to alternatives like bicyclo[2.2.2]octane (BCO) and cubane, BCP is generally the least lipophilic, primarily due to its lower carbon count.[1]
Table 2: Comparison of Lipophilicity for Phenyl and Various Saturated Bioisosteres
| Base Structure | Phenyl Analogue LogD₇.₄ | BCO Analogue LogD₇.₄ | BCP Analogue LogD₇.₄ | Bridged Piperidine (BP) Analogue LogD₇.₄ | Reference |
| γ-Secretase Modulator Series 1 | >4.0 | 3.9 | 3.6 | 3.6 | [7] |
| Imatinib | 2.6 | 2.7 | 1.51 | N/A | [5][9] |
BCP as a tert-Butyl Bioisostere
The bulky tert-butyl group is often used in drug design but can contribute to high lipophilicity and metabolic instability.[1] BCP can serve as a suitable replacement, offering a rigid scaffold with a different property profile. While direct comparative tables are less common in the literature, the principle is to replace a high-carbon, sp³-rich group with the smaller, less lipophilic BCP cage.
Impact of BCP Core Substitution
The lipophilicity of the BCP moiety itself can be fine-tuned through substitution. Fluorination, a common tactic in medicinal chemistry, has a notable effect.
Table 3: Impact of Fluorination on Phenyl and BCP Lipophilicity (clogP & LogD₇.₄)
| Compound | Description | clogP | LogD₇.₄ | Reference |
| 30 | BCP Analogue | 3.5 | N/A | [10][11] |
| 9 | Fluoro-BCP Analogue | 3.3 | N/A | [10][11] |
| 31 | meta-Fluorophenyl Analogue | 4.9 | N/A | [10][11] |
| 32 | para-Fluorophenyl Analogue | 5.4 | N/A | [10][11] |
| 37 | Phenyl Analogue | N/A | 3.6 | [4] |
| 38 | BCP Analogue | N/A | 3.4 | [4] |
| 39 | gem-Difluoro-BCP Analogue | N/A | 3.6 | [4] |
As shown, replacing a fluorophenyl ring with a fluoro-BCP core can dramatically reduce calculated lipophilicity (clogP).[10][11] Interestingly, gem-difluorination on the BCP core can slightly increase the experimental LogD back to the level of the original phenyl compound, demonstrating the subtle effects of substitution patterns.[4]
Experimental Protocols for Lipophilicity Measurement
Accurate determination of LogP and LogD is crucial for evaluating the effects of structural modifications. The most common methods are the shake-flask method and chromatographic techniques.
Shake-Flask Method for LogP/LogD Determination
This is the traditional and most direct method for measuring partition coefficients.
Protocol:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4 for LogD) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[12]
-
Compound Dissolution: A precisely weighed amount of the test compound is dissolved in one of the phases (or a 50/50 mixture).
-
Partitioning: The solution is added to a flask containing both the saturated n-octanol and saturated aqueous phases. The flask is sealed and shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the two phases.
-
Concentration Analysis: A sample is carefully taken from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[12]
-
Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chromatographic Method (ChromLogD)
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity.
Protocol:
-
System Setup: An HPLC system is equipped with a non-polar stationary phase column (e.g., C18). The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Calibration: A set of standard compounds with known LogP or LogD values is injected into the system, and their retention times (tᵣ) are measured. A calibration curve is generated by plotting the known LogP/D values against the logarithm of the capacity factor, k, where k = (tᵣ - t₀) / t₀ (t₀ is the column dead time).
-
Sample Analysis: The test compound is injected under the identical chromatographic conditions, and its retention time is measured.
-
LogD Calculation: The capacity factor (k) for the test compound is calculated, and its LogD value is determined by interpolation from the calibration curve. This method is often referred to as determining the ChromLogD.[8]
Visualizing the Bioisosteric Strategy
The decision-making process for employing BCP as a bioisostere can be visualized as a logical workflow, where a lead compound with suboptimal properties is modified to improve its profile.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acdlabs.com [acdlabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of a this compound as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
A Comparative Guide to Quantum Chemical Calculations of Bicyclo[1.1.1]pentane Properties
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern chemistry, particularly in medicinal chemistry where it serves as a bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3] Its rigid, rod-like structure and unique electronic properties, stemming from its considerable strain energy of approximately 66.6 kcal/mol, make it an attractive component for designing novel therapeutics with improved physicochemical properties.[3] Accurate prediction of BCP's properties through quantum chemical calculations is paramount for its effective application. This guide provides an objective comparison of various computational methods against experimental data for key properties of BCP.
Geometric Parameters
The geometry of BCP is a fundamental property that influences its overall shape and how it interacts with its environment. The key parameters are the bridgehead-bridgehead distance (C1-C3), the C1-C2 bond length, and the C1-C2-C3 bond angle. Below is a comparison of experimental values with those obtained from various computational methods.
| Property | Experimental Value | Computational Method | Calculated Value | Reference |
| C1–C3 Distance (Å) | 1.874 (gas-phase electron diffraction) | B3LYP-D3(BJ)/def2-TZVP | 1.849 | [4] |
| CASSCF(2,2)/def2-TZVP | 1.876 | [4] | ||
| C1–C2 Bond Length (Å) | 1.542 (gas-phase electron diffraction) | B3LYP-D3(BJ)/def2-TZVP | 1.546 | [4] |
| CASSCF(2,2)/def2-TZVP | 1.545 | [4] | ||
| **C1–C2–C3 Angle (°) ** | 73.0 | Not Specified | 73.0 | [5] |
Strain Energy
The high strain energy of BCP is a defining characteristic that governs its reactivity. Accurate calculation of strain energy is crucial for understanding and predicting its chemical behavior. Various high-level computational methods have been employed to determine the strain energy of BCP.
| Computational Method | Strain Energy (kcal/mol) | Reference |
| W1BD | 66.9 | [6] |
| G-4 | 66.8 | [6] |
| CBS-APNO | 67.1 | [6] |
| CBS-QB3 | 66.0 | [6] |
| M06-2X/6-31+G(2df,p) | 65.5 | [6] |
| Experimental Estimate | ~66.6 | [3] |
Spectroscopic Properties
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational frequencies, provide valuable fingerprints of molecular structure and bonding. Quantum chemical calculations can predict these properties, aiding in the interpretation of experimental spectra.
NMR Spectroscopy
The 1H and 13C NMR chemical shifts are sensitive probes of the electronic environment of the nuclei in BCP.
| Nucleus | Experimental Chemical Shift (ppm) | Computational Method | Calculated Chemical Shift (ppm) | Reference |
| 1H (Bridgehead) | 2.49 (in CDCl3) | Not Specified | Not Specified | [7] |
| 1H (Methylene) | 2.19 (in CDCl3) | Not Specified | Not Specified | [8] |
| 13C (Bridgehead) | 30.6, 30.8 (in CDCl3) | Not Specified | Not Specified | [9] |
| 13C (Methylene) | 59.0 (in CDCl3) | Not Specified | Not Specified | [9] |
Note: Direct comparison of calculated and experimental NMR shifts requires careful consideration of the reference standard and solvent effects, which are not always detailed in the cited literature.
Vibrational Spectroscopy
Vibrational frequencies from Infrared (IR) and Raman spectroscopy correspond to the different modes of molecular motion.
| Vibrational Mode | Experimental Frequency (cm-1) | Reference |
| C-H stretch (bridgehead) | ~3000 | [10] |
| Cage deformations | Multiple bands below 1500 | [11][12] |
A detailed assignment of all vibrational modes requires a comprehensive normal-coordinate analysis, which has been performed in specialized studies.[12]
Experimental and Computational Protocols
A general workflow for the quantum chemical calculation of BCP properties is outlined below. The choice of method and basis set is critical and depends on the desired accuracy and available computational resources.
Experimental Data Acquisition
-
Geometric Parameters: Gas-phase electron diffraction is a standard technique for determining the geometry of small molecules like BCP in the gas phase.
-
NMR Spectra: 1H and 13C NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher) in deuterated solvents such as chloroform-d (B32938) (CDCl3).[7][8] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
Vibrational Spectra: Infrared and Raman spectra are recorded to determine the vibrational frequencies of the molecule.
Computational Methodology
-
Geometry Optimization: The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.
-
Property Calculations: Single-point energy calculations are then performed at the optimized geometry using higher levels of theory and larger basis sets to obtain more accurate electronic properties, such as strain energy and NMR parameters. For high accuracy, coupled-cluster methods like CCSD(T) or composite methods like G-4 and CBS-APNO are often used.[6]
-
NMR Calculations: NMR shielding constants are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Logical Workflow for Quantum Chemical Calculations of BCP Properties
The following diagram illustrates a typical workflow for the computational study of this compound properties.
Caption: A flowchart of the quantum chemical calculation process for this compound properties.
Conclusion
Quantum chemical calculations are indispensable tools for understanding and predicting the properties of this compound. This guide demonstrates that while various computational methods can provide valuable insights, their accuracy can vary. For geometric parameters, methods like CASSCF can provide excellent agreement with experimental data. For strain energy, high-level composite methods such as W1BD, G-4, and CBS-APNO offer reliable predictions. The calculation of spectroscopic properties like NMR chemical shifts remains a challenge due to the sensitivity to the choice of method, basis set, and the treatment of environmental effects. Researchers and drug development professionals should carefully consider the specific property of interest and the desired level of accuracy when selecting a computational methodology for their studies on BCP and its derivatives. Continuous benchmarking against experimental data is crucial for validating and improving the predictive power of these computational models.
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magnetic Shielding Analysis of Bonding in [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. works.swarthmore.edu [works.swarthmore.edu]
- 7. Exceptional reactivity of the bridgehead amine on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Time-Resolved Fluorescence Anisotropy of this compound/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Bicyclo[1.1.1]pentane: A Guide for Laboratory Professionals
Researchers and scientists handling Bicyclo[1.1.1]pentane (BCP), a unique and highly strained carbocycle, must adhere to stringent safety protocols, not only during its use in synthesis and drug development but also through to its final disposal.[1] While specific disposal procedures for neat this compound are not extensively documented, a comprehensive approach based on its chemical properties and general laboratory waste management principles is essential for ensuring safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of this compound and its derivatives in a laboratory setting.
Core Chemical Properties and Safety Considerations
This compound is a hydrocarbon with the molecular formula C₅H₈.[1] Its defining characteristic is its highly strained cage structure, which imparts unique three-dimensional properties that are increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings.[2] While this strained nature is advantageous in molecular design, it also necessitates careful handling and disposal considerations due to the potential for unexpected reactivity.
Key properties of the parent this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₅H₈ | PubChem[3] |
| Molar Mass | 68.12 g/mol | PubChem[3] |
| CAS Number | 311-75-1 | ChemicalBook[4] |
| Appearance | Data not available (likely a volatile liquid or solid) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
Note: The lack of readily available physical data for the parent compound underscores the importance of treating it with caution. Derivatives of BCP will have different physical properties, and their respective Safety Data Sheets (SDS) must be consulted.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol is a general guideline based on established best practices for laboratory chemical waste disposal.[5][6][7][8] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's SDS before proceeding.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
If there is a risk of inhalation, especially with volatile derivatives or if generating aerosols, use a fume hood.[9][11]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility is certain.
-
Collect BCP waste in a dedicated, properly labeled, and sealed container.[12] The container should be made of a material compatible with hydrocarbons.
-
For liquid waste, use a container with a secure screw cap. For solid waste, a sealed bag or container is appropriate.[11]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
Identify the contents, including the full chemical name ("this compound") and any other components in the waste.[6]
-
Include the date of waste generation and the name of the generating researcher or lab.
4. Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][8]
-
Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.[9]
-
Keep the waste container closed at all times, except when adding waste.[5][8]
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[10][13]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7][9]
-
Follow all instructions provided by EHS for the final disposal process. Disposal will typically be handled by a licensed professional waste disposal service.[10]
6. Handling Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[9]
-
For larger spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 2. BLD Insights | Application of this compound in Drug Development Research [bldpharm.com]
- 3. Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 311-75-1 [chemicalbook.com]
- 5. odu.edu [odu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. aksci.com [aksci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. capotchem.com [capotchem.com]
Navigating the Safe Handling of Bicyclo[1.1.1]pentane: A Guide to Personal Protective Equipment and Disposal
Core Safety and Physical Properties
Due to the lack of a specific SDS for Bicyclo[1.1.1]pentane, the following table summarizes its known physical and chemical properties, alongside a qualitative hazard assessment based on common findings from its derivatives.
| Property | Value | Hazard and Safety Considerations |
| Chemical Formula | C₅H₈ | As a strained hydrocarbon, it may be flammable and reactive. |
| Molecular Weight | 68.12 g/mol | - |
| Appearance | Presumed to be a volatile liquid or gas | Potential for inhalation hazard. Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Boiling Point | ~40 °C (Predicted) | High volatility increases the risk of inhalation and formation of flammable vapor-air mixtures. |
| GHS Hazard Statements (Inferred from Derivatives) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Direct contact with skin and eyes should be avoided through appropriate PPE. Inhalation of vapors or aerosols should be prevented. |
| GHS Precautionary Statements (Inferred from Derivatives) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | These statements highlight the critical need for respiratory, hand, and eye protection, and outline immediate first aid measures. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound and its derivatives. The following protocol is a general guideline and should be adapted to specific experimental conditions based on a comprehensive risk assessment.
Eye and Face Protection:
-
Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Enhanced Protection: In situations with a higher risk of splashes or generation of aerosols, a face shield should be worn in addition to safety goggles.
Skin and Body Protection:
-
Gloves: Wear nitrile or neoprene gloves. Ensure gloves are inspected for any signs of degradation or perforation before use. For prolonged or immersive contact, consider using thicker, chemically resistant gloves.
-
Laboratory Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For larger quantities or procedures with a high splash risk, a chemically resistant apron or coveralls should be considered.
Respiratory Protection:
-
Standard Operations: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Situations: In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary. The specific type of respirator should be selected based on the potential exposure concentration and in accordance with the institution's respiratory protection program.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before starting work, ensure that a chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an emergency plan in place, including the location of safety showers and eyewash stations.
-
Aliquotting and Transfer: Conduct all transfers and manipulations of this compound within the fume hood. Use appropriate tools (e.g., syringes, cannulas) to minimize the generation of aerosols.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
Spill Management:
-
Small Spills: For minor spills within a fume hood, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and alert emergency personnel. If it is safe to do so, increase ventilation to the area.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, labeled, and sealed waste container.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound or its waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling strained organic compounds like this compound.
Caption: PPE selection and handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
